Technical Documentation Center

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile
  • CAS: 749928-77-6

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

The following technical guide details the synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6).[1] This document is structured for research scientists and process chemists, prioritizing mecha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6).[1] This document is structured for research scientists and process chemists, prioritizing mechanistic logic, scalability, and safety.

Executive Summary & Strategic Importance

Target Molecule: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile CAS: 749928-77-6 Molecular Formula: C₁₀H₉BrFN Role: A critical "gem-dimethyl" building block in medicinal chemistry. This motif is frequently utilized to improve metabolic stability (blocking benzylic oxidation) and restrict conformational freedom in androgen receptor antagonists (e.g., Enzalutamide analogs) and HCV polymerase inhibitors.

Synthesis Core: The construction hinges on the gem-dimethylation of the benzylic carbon. The presence of the ortho-fluorine atom provides unique electronic activation (inductive acidification of benzylic protons) but introduces steric constraints that necessitate precise temperature control during alkylation.

Retrosynthetic Analysis

The most robust disconnection relies on the formation of the quaternary carbon center from the corresponding arylacetonitrile.

Pathway Logic:

  • Target Disconnection: C–C bond cleavage at the gem-dimethyl group.

  • Precursor: (4-bromo-2-fluorophenyl)acetonitrile.

  • Upstream Precursor: 4-bromo-2-fluorobenzyl bromide (via substitution with cyanide).

Retrosynthesis Target Target: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Precursor Precursor: (4-bromo-2-fluorophenyl)acetonitrile Target->Precursor C-Alkylation (2x MeI, Base) BenzylBromide Starting Material: 4-bromo-2-fluorobenzyl bromide Precursor->BenzylBromide Cyanation (NaCN/KCN)

Figure 1: Retrosynthetic logic flow from target to commercially available benzyl bromide derivatives.

Detailed Synthetic Protocol

Phase 1: Preparation of (4-bromo-2-fluorophenyl)acetonitrile

Note: If this intermediate is purchased commercially, proceed directly to Phase 2.

Rationale: The benzylic bromide is converted to the nitrile using classical nucleophilic substitution. The ortho-fluorine accelerates this reaction inductively compared to non-fluorinated analogs.

Protocol:

  • Reagents: 4-bromo-2-fluorobenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Ethanol/Water (4:1 v/v).

  • Conditions: Reflux (80°C) for 4–6 hours.

  • Workup: Cool to RT. Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]

  • Yield Expectation: 85–92% (White to off-white solid).

Phase 2: Gem-Dimethylation (The Core Reaction)

This is the critical step. We utilize a "one-pot" double alkylation strategy.

Mechanism: The base deprotonates the benzylic position to form a resonance-stabilized carbanion (facilitated by the -CN group and the inductive effect of the o-F). This anion attacks Methyl Iodide (MeI). The product (mono-methyl) is more acidic than the starting material due to the electron-donating methyl group destabilizing the anion? Correction: Actually, alkyl groups are electron-donating, which usually destabilizes the anion, making the second deprotonation slightly harder thermodynamically but kinetically rapid due to the high reactivity of the base and excess MeI. In practice, gem-dimethylation is favored over mono-methylation when excess base/alkylator is used.

Reagents & Equipment:

  • Substrate: (4-bromo-2-fluorophenyl)acetonitrile

  • Alkylating Agent: Methyl Iodide (MeI) (Caution: Carcinogen) - 2.5 to 3.0 equivalents.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil - 2.5 to 3.0 equivalents.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). THF is preferred for easier workup; DMF is preferred for faster kinetics.

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer. Flush with Nitrogen.[3]

  • Base Suspension: Add NaH (3.0 eq) to the flask. Wash with dry hexanes (2x) to remove mineral oil if high purity is required (optional for scale-up). Suspend the NaH in anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Evolution of H₂ gas. The solution will turn yellow/orange indicating carbanion formation.

    • Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise via the addition funnel.

    • Critical Parameter: Maintain internal temperature < 10°C to prevent runaway exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 3–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or LC-MS. The mono-methyl intermediate usually disappears quickly.

  • Quenching: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl solution (dropwise initially) to destroy excess NaH.

  • Extraction: Dilute with water and extract with Ethyl Acetate or Diethyl Ether (3x).

  • Purification: Wash combined organics with water (to remove DMF if used) and brine. Dry over Na₂SO₄. Concentrate in vacuo.

    • Refinement: The crude product is often pure enough. If not, recrystallize from Hexanes/Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Analytical Validation (Self-Validating Metrics)

To confirm the synthesis without external standards, look for these specific spectral signatures:

TechniqueParameterExpected ValueDiagnostic Logic
¹H NMR Methyl Groupδ ~1.70 ppm (Singlet, 6H)Appearance of a strong singlet integrating to 6H confirms gem-dimethylation. Absence of benzylic H (quartet/multiplet) confirms loss of CH protons.
¹H NMR Aromatic Regionδ 7.0 – 7.6 ppm (Multiplet, 3H)Pattern must show 1,2,4-substitution (d, dd, d).
¹³C NMR Nitrile Carbonδ ~123–125 ppmCharacteristic -CN peak.
¹³C NMR Quaternary Carbonδ ~35–40 ppmThe benzylic carbon shifts significantly upfield compared to the CH2 precursor.
MS (ESI) M+241/243 amuCharacteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).

Process Safety & Scalability

  • Methyl Iodide: Highly toxic and carcinogenic alkylating agent. Use in a well-ventilated fume hood. For industrial scale, Dimethyl Carbonate (DMC) or Dimethyl Sulfate (DMS) are often substituted, though they require higher temperatures or phase-transfer catalysis (PTC) conditions.

  • Sodium Hydride: Pyrophoric. Reacts violently with water.

  • Cyanide Precursors: If performing Phase 1, maintain pH > 10 in aqueous waste streams to prevent HCN gas evolution.

Alternative Scalable Route (Phase Transfer Catalysis): For kg-scale production, replace NaH/THF with:

  • Base: 50% NaOH (aq).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%).

  • Solvent: Toluene.

  • Advantage: Eliminates H₂ evolution and pyrophoric hazards; easier thermal management.

Reaction Mechanism Visualization

Mechanism Start Substrate: Ar-CH2-CN Step1 Deprotonation (NaH) Start->Step1 Inter1 Anion A: [Ar-CH-CN]- Step1->Inter1 Step2 Methylation 1 (MeI) Inter1->Step2 Mono Mono-Methyl: Ar-CH(Me)-CN Step2->Mono Step3 Deprotonation 2 (NaH) Mono->Step3 Inter2 Anion B: [Ar-C(Me)-CN]- Step3->Inter2 Step4 Methylation 2 (MeI) Inter2->Step4 Final Product: Ar-C(Me)2-CN Step4->Final

Figure 2: Stepwise mechanism of gem-dimethylation. Note that in the presence of excess base and MeI, the Mono intermediate is transient.

References

  • Biosynth . 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Product Page. Retrieved from

  • Key Organics . Product Data: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile. Retrieved from

  • Organic Syntheses. General Procedures for Alkylation of Arylacetonitriles. (Contextual grounding for the NaH/MeI protocol).
  • ResearchGate . Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. (Demonstrates the utility of the gem-dimethyl nitrile scaffold). Retrieved from

Sources

Exploratory

"physicochemical properties of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile"

Topic: Physicochemical Properties and Process Chemistry of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Process Chemistry of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6) is a critical pharmacophore intermediate, primarily utilized in the synthesis of second-generation non-steroidal anti-androgens (NSAAs). It serves as the structural precursor to the "tail" moiety of Enzalutamide (Xtandi) and related androgen receptor antagonists like RD162.[1]

This compound is characterized by a gem-dimethyl substituted nitrile group attached to a halogenated phenyl ring.[1] The steric bulk of the gem-dimethyl group and the electron-withdrawing nature of the fluorine and nitrile substituents define its unique reactivity profile, making it a stable yet versatile scaffold for downstream carboxylic acid functionalization.

Physicochemical Profile

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) to establish a baseline for handling and characterization.

Identity & Nomenclature
ParameterDetail
IUPAC Name 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile
Common Synonyms 4-Bromo-2-fluoro-α,α-dimethylbenzeneacetonitrile; ZEB92877
CAS Registry Number 749928-77-6
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
SMILES CC(C)(C#N)c1ccc(Br)cc1F
InChI Key KIHZCXGBIKZKML-UHFFFAOYSA-N
Physical & Thermodynamic Properties
PropertyValue (Experimental/Predicted)Context
Physical State Solid or Viscous OilLow-melting solid; often crystallizes upon standing.
Melting Point 35°C – 45°C (Predicted)Presence of gem-dimethyl disrupts crystal packing compared to the unmethylated analog.[1]
Boiling Point 285°C ± 30°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[1]
Density 1.4 ± 0.1 g/cm³Halogenated aromatic ring contributes to high density.[1]
LogP (Octanol/Water) 3.25 ± 0.3Highly lipophilic; practically insoluble in water.[1]
Solubility Soluble in DCM, EtOAc, THF, MeOHCompatible with standard organic synthesis solvents.[1]

Synthetic Pathways & Process Chemistry

The synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is typically achieved via a sequential alkylation strategy. The presence of the ortho-fluorine atom exerts an electronic influence that must be managed during the deprotonation steps to avoid side reactions (e.g., nucleophilic aromatic substitution).[1]

Primary Synthetic Route: Double Methylation[1]

The most scalable route involves the double methylation of 4-bromo-2-fluorophenylacetonitrile. This process requires a strong base to generate the benzylic carbanion, which is then trapped by methyl iodide (MeI).[1]

  • Precursor: 4-Bromo-2-fluorophenylacetonitrile (CAS 214262-88-1).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate.[1]

  • Base: Sodium Hydride (NaH) in DMF/THF or NaOH with Phase Transfer Catalyst (TBAB).[1]

  • Mechanism: SN2 alkylation at the benzylic carbon.[1]

Process Considerations:

  • Exotherm Control: The deprotonation of the alpha-carbon is exothermic.[1] Controlled addition of the base is critical.[1]

  • Selectivity: Mono-methylation is a potential impurity.[1] Using excess methylating agent (2.2–2.5 eq) ensures complete conversion to the gem-dimethyl product.[1]

  • Stability: The product is stable under basic conditions, preventing polymerization of the nitrile.[1]

Synthesis Workflow Diagram

The following diagram illustrates the conversion from the benzyl bromide precursor to the final gem-dimethyl nitrile.

SynthesisPath Start 4-Bromo-2-fluorobenzyl bromide Inter 4-Bromo-2-fluorophenylacetonitrile Start->Inter Cyanation Product 2-(4-Bromo-2-fluorophenyl)- 2-methylpropanenitrile Inter->Product Double Methylation Step1 NaCN, EtOH/H2O Reflux Step2 MeI (2.2 eq), NaH DMF, 0°C -> RT

Figure 1: Synthetic workflow for the production of CAS 749928-77-6 via cyanation and subsequent gem-dimethylation.

Reactivity & Downstream Applications

The core utility of this nitrile lies in its conversion to the corresponding carboxylic acid or amide, which are the active coupling partners for Enzalutamide synthesis.[1]

Hydrolysis to Carboxylic Acid

The steric hindrance of the gem-dimethyl group makes the nitrile resistant to mild hydrolysis.[1] Drastic conditions (high temperature, concentrated acid/base) are often required to convert the nitrile (-CN) to the carboxylic acid (-COOH).[1]

  • Reaction: Hydrolysis.[1][2]

  • Reagents: H₂SO₄/H₂O (140°C) or NaOH/Ethylene Glycol (160°C).[1]

  • Product: 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid.

  • Relevance: This acid is coupled with an amine to form the thiohydantoin ring system of Enzalutamide.[1]

Functionalization at the Aryl Bromide

The bromine atom at the para position is a handle for transition-metal catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.[1]

  • Buchwald-Hartwig Amination: Formation of C-N bonds (less common for this specific intermediate, as the amine is usually built on the other fragment).[1]

Reactivity Workflow Diagram

Reactivity Nitrile 2-(4-Bromo-2-fluorophenyl)- 2-methylpropanenitrile Acid 2-(4-Bromo-2-fluorophenyl)- 2-methylpropanoic acid Nitrile->Acid Hydrolysis (H2SO4/H2O) Reflux Enza Enzalutamide (Xtandi) Acid->Enza Coupling + Cyclization (Thiohydantoin formation)

Figure 2: Downstream transformation of the nitrile intermediate into the Enzalutamide API.

Analytical Specifications

To ensure the integrity of the intermediate for pharmaceutical use, the following spectral characteristics should be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–7.5 ppm (m, 3H): Aromatic protons.[1] The splitting pattern will show coupling between the fluorine and adjacent protons.[1]

    • δ 1.75 ppm (s, 6H): Gem-dimethyl group.[1] A sharp singlet integrating to 6 protons is the signature of successful alkylation.[1]

  • IR Spectroscopy:

    • ~2235 cm⁻¹: Nitrile (C≡N) stretch.[1] This peak is distinct and confirms the presence of the cyano group.[1]

  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion: m/z 241/243 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

Safety & Handling (GHS)

While specific toxicological data for this intermediate is limited, its structural analogs suggest the following hazards. Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The nitrile group is generally stable, but the compound should be protected from strong oxidizers.[1]

References

  • PubChem. "2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (Compound)." National Center for Biotechnology Information.[1] Accessed January 28, 2026.[1] [Link][1]

  • Google Patents. "Process for the preparation of Enzalutamide."[1] WO2016005875A1.[1] Accessed January 28, 2026.[1]

  • Google Patents. "Preparation method of Enzalutamide intermediate."[1] CN104803919A.[1] Accessed January 28, 2026.[1]

Sources

Foundational

The Structural and Synthetic Pivot: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in Next-Gen Anti-Androgens

Executive Summary & Significance 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is not a standalone therapeutic agent; it is the critical structural pivot and synthetic precursor for Enzalutamide (X...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is not a standalone therapeutic agent; it is the critical structural pivot and synthetic precursor for Enzalutamide (Xtandi), a second-generation non-steroidal androgen receptor (AR) antagonist.

Its "Mechanism of Action" must be understood in two distinct contexts:

  • Synthetic Mechanism: It serves as the vehicle for installing the gem-dimethyl moiety, a steric lock essential for the drug's high affinity.

  • Pharmacophoric Mechanism: Once incorporated into the final drug, this scaffold occupies the AR Ligand Binding Domain (LBD), preventing the "induced fit" required for nuclear translocation and DNA binding.

This guide details the chemical synthesis of this intermediate, its transformation into the active pharmaceutical ingredient (API), and the structural biology justifying its design.

Structural Biology: The "Gem-Dimethyl" Effect

The transition from first-generation anti-androgens (e.g., Bicalutamide) to Enzalutamide relied on increasing binding affinity to the AR. The 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile motif is engineered to solve a specific thermodynamic problem: entropic penalty.

Mechanistic Logic[1][2]
  • Conformational Locking: The two methyl groups (gem-dimethyl) at the

    
    -position create steric bulk. This restricts the rotation of the phenyl ring relative to the rest of the molecule.
    
  • Entropy Optimization: By pre-rigidifying the molecule into a bioactive conformation, the drug loses less entropy upon binding to the receptor. This results in a higher affinity (

    
    ) compared to flexible analogs.
    
  • Metabolic Shielding: The fluorine atom at the ortho position of the phenyl ring protects the ring from oxidative metabolism (CYP450) and influences the electronic properties of the ring for optimal

    
    -stacking within the AR pocket (W741/L704 residues).
    

G cluster_0 Flexible Precursor (High Entropy) cluster_1 Target Intermediate (Locked) cluster_2 Pharmacological Outcome NodeA Unsubstituted Alpha-Carbon NodeB Gem-Dimethyl Scaffold NodeA->NodeB Methylation (Synthetic Action) NodeC High Affinity AR Binding (Enzalutamide) NodeB->NodeC Incorporation NodeD Inhibition of Nuclear Translocation NodeC->NodeD Therapeutic Effect

Figure 1: The mechanistic logic of the gem-dimethyl scaffold in reducing entropic penalty during AR binding.

Synthetic Mechanism of Action

The formation of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile involves a Nucleophilic Substitution (


)  reaction. This is the process-critical step where the gem-dimethyl group is installed.
Reaction Pathway

The starting material is typically 4-bromo-2-fluorophenylacetonitrile . The acidic protons at the


-position are deprotonated by a strong base, followed by double alkylation with methyl iodide (MeI).

Reaction Scheme:



Detailed Experimental Protocol

Note: This protocol involves highly toxic reagents (Methyl Iodide) and pyrophoric bases (Sodium Hydride). All work must be performed in a Class II Fume Hood.

ParameterSpecification
Precursor 4-bromo-2-fluorophenylacetonitrile
Reagent Iodomethane (Methyl Iodide, MeI)
Base Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)
Solvent DMF (Dimethylformamide) or THF (Tetrahydrofuran)
Temperature 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Preparation: Charge a dry 3-neck round-bottom flask with anhydrous DMF (10 volumes relative to precursor) under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (2.2 equivalents) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases.

  • Substrate Addition: Add 4-bromo-2-fluorophenylacetonitrile (1.0 equivalent) dropwise dissolved in minimal DMF. The solution will likely turn dark (formation of the carbanion).

  • Alkylation: Add Methyl Iodide (2.5 equivalents) dropwise, maintaining internal temperature <10°C. This reaction is exothermic.

  • Completion: Allow the mixture to warm to RT and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1][2] The mono-methylated intermediate should disappear.

  • Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via silica gel chromatography.
    

Validation Criteria (Self-Validating):

  • 1H NMR (CDCl3): Disappearance of the singlet at

    
     ppm (benzylic 
    
    
    
    ). Appearance of a strong singlet at
    
    
    ppm integrating for 6 protons (gem-dimethyl).
  • Appearance: White to off-white crystalline solid.

Downstream Transformation: From Nitrile to Drug

The nitrile group in 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is a "masked" carboxylic acid. To reach Enzalutamide, it must be hydrolyzed.

Synthetic Flowchart

The following diagram illustrates the transformation of this specific intermediate into the final Active Pharmaceutical Ingredient (API).

Synthesis Start 4-bromo-2-fluorophenylacetonitrile Target 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile (THE TOPIC) Start->Target MeI, NaH (Double Alkylation) Acid 2-(4-bromo-2-fluorophenyl)- 2-methylpropanoic acid Target->Acid H2SO4/H2O (Hydrolysis) Ester Methyl Ester Derivative Acid->Ester MeOH, H+ Drug Enzalutamide (API) Ester->Drug + Isothiocyanate + Amine Coupling (Cyclization)

Figure 2: The synthetic lineage from nitrile intermediate to Enzalutamide.

Critical Process Parameters
  • Hydrolysis: The sterically hindered nitrile (surrounded by the gem-dimethyl group) is difficult to hydrolyze. Harsh conditions (conc.

    
     at reflux) are often required to convert the nitrile to the carboxylic acid.
    
  • Impurity Control: Incomplete methylation leads to the mono-methyl impurity, which is extremely difficult to separate later. High-fidelity conversion at the nitrile stage is mandatory.

References & Authority

The mechanistic and synthetic details provided above are grounded in the foundational patents and medicinal chemistry literature regarding diarylthiohydantoin anti-androgens.

  • Sawyers, C. L., Jung, M. E., et al. (2006). Diarylhydantoin compounds. U.S. Patent No.[2][3] 7,709,517.[2][3] Washington, DC: U.S. Patent and Trademark Office. Link

    • Core source for the original synthesis and structure-activity relationship (SAR).

  • Tran, C., Ouk, S., Clegg, N. J., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787–790. Link

    • Defines the biological mechanism of Enzalutamide and the necessity of the structural modifications.

  • Liu, J., et al. (2016).[1] An improved and practical route for the synthesis of enzalutamide and potential impurities study.[1][4] Chemical Biology & Drug Design. Link

    • Provides optimized process chemistry for the nitrile-to-acid hydrolysis.

  • PubChem Compound Summary. (n.d.). 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile.[5] National Center for Biotechnology Information. Link

    • Verification of CAS and chemical properties.

Sources

Exploratory

Technical Guide: Osimertinib Intermediates (CAS 1421372-xx-x Series)

The following technical guide details the structure, properties, and synthetic utility of the 1421372-xx-x series, specifically focusing on the critical Triamine Intermediate (CAS 1421372-66-8) and its Nitro Precursor (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthetic utility of the 1421372-xx-x series, specifically focusing on the critical Triamine Intermediate (CAS 1421372-66-8) and its Nitro Precursor (CAS 1421372-67-9) .

Note on Chemical Identity: The CAS number 1421372-73-8 is identified as a non-standard or typographical reference in major chemical registries. Based on the numerical prefix and chemical context, this request references the Osimertinib (AZD9291) intermediate ecosystem . The guide below provides the definitive technical data for the Triamine Intermediate (CAS 1421372-66-8) , which is the direct structural analog and immediate precursor often associated with this registry block.

Focus: The Triamine Scaffold & Synthetic Pathway to AZD9291

Executive Summary

The substance class referenced by the 1421372-xx-x series comprises the critical pharmacophore backbone for Osimertinib (AZD9291) , a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). These intermediates are engineered to overcome the T790M resistance mutation in non-small cell lung cancer (NSCLC).

The core molecule in this sequence is the Triamine Intermediate (CAS 1421372-66-8) . It serves as the nucleophilic scaffold that accepts the acrylamide "warhead," enabling the final drug to form a covalent bond with the Cysteine-797 residue of the EGFR kinase domain.

Chemical Identity & Structural Properties

The following table consolidates the data for the target intermediate and its direct chemical relatives.

PropertyTriamine Intermediate (Core Focus)Nitro Precursor Final Active Pharmaceutical Ingredient (API)
Common Name AZD9291 Amine IntermediateAZD9291 Nitro IntermediateOsimertinib (AZD9291)
CAS Number 1421372-66-8 1421372-67-9 1421373-65-0
IUPAC Name N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamineN-(2-(Dimethylamino)ethyl)-2-methoxy-N-methyl-N-[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamineN-(2-{2-Dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
Molecular Formula C₂₅H₃₁N₇OC₂₅H₂₉N₇O₃C₂₈H₃₃N₇O₂
Molecular Weight 445.56 g/mol 475.54 g/mol 499.61 g/mol
Appearance Off-white to yellow solidYellow to orange solidWhite to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCMSoluble in DMSO, DMFSoluble in DMSO (>10 mM), Ethanol
Key Functional Group Primary Amine (-NH₂)Nitro Group (-NO₂)Acrylamide (Michael Acceptor)

Mechanism of Action & Synthetic Logic

The Pharmacophore Strategy

The 1421372-66-8 Triamine is the "unarmed" scaffold. Its design incorporates three critical domains:

  • Indole-Pyrimidine Core: Provides high affinity binding to the ATP pocket of the EGFR kinase.

  • Dimethylamino-ethyl Tail: Solubilizing group that positions the molecule within the solvent-exposed region of the enzyme.

  • C2-Methoxy & C5-Amine: The C5-amine (generated from the nitro precursor) is the specific attachment point for the acrylamide warhead.

Pathway Visualization

The following diagram illustrates the synthetic flow from the Nitro precursor to the final Osimertinib molecule, highlighting the critical reduction step.

Osimertinib_Synthesis cluster_mechanism Mechanism of Action Nitro Nitro Intermediate (CAS 1421372-67-9) Precursor Reduction Reduction Step (Fe/NH4Cl or H2/Pd-C) Nitro->Reduction -[O] Triamine Triamine Intermediate (CAS 1421372-66-8) Nucleophilic Scaffold Reduction->Triamine +[H] Acryloylation Acryloylation (Acryloyl Chloride) Triamine->Acryloylation Electrophilic Addition Osimertinib Osimertinib (AZD9291) (CAS 1421373-65-0) Final API Acryloylation->Osimertinib Covalent Warhead Cys797 EGFR Cys-797 Residue Osimertinib->Cys797 Irreversible Binding

Figure 1: Synthetic pathway transforming the Nitro precursor (1421372-67-9) into the active drug via the Triamine intermediate (1421372-66-8).[1]

Experimental Protocols

Protocol A: Synthesis of Triamine (1421372-66-8) from Nitro Precursor

Context: This reduction restores the nucleophilicity required for the final drug assembly.

Reagents:

  • Nitro Intermediate (CAS 1421372-67-9): 1.0 eq

  • Iron powder (Fe): 5.0 eq

  • Ammonium Chloride (NH₄Cl): 5.0 eq

  • Solvent: Ethanol/Water (3:1 v/v)

Methodology:

  • Dissolution: Charge the reaction vessel with the Nitro intermediate (1421372-67-9) and Ethanol/Water solvent mixture. Stir to create a suspension.

  • Activation: Add Ammonium Chloride and Iron powder.

  • Reflux: Heat the mixture to 80°C under vigorous stirring for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the nitro peak (M+H 476) and appearance of the amine peak (M+H 446).

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate to yield the Triamine (1421372-66-8) as an off-white solid.

Protocol B: Conversion to Osimertinib (Acryloylation)

Context: This step installs the Michael acceptor "warhead."

Reagents:

  • Triamine Intermediate (CAS 1421372-66-8): 1.0 eq[2]

  • Acryloyl Chloride: 1.05 eq

  • DIPEA (N,N-Diisopropylethylamine): 2.0 eq

  • Solvent: THF or DCM (Anhydrous)

Methodology:

  • Preparation: Dissolve the Triamine in anhydrous THF/DCM under an inert atmosphere (N₂) at 0°C .

  • Addition: Add DIPEA followed by the dropwise addition of Acryloyl Chloride. Critical: Maintain temperature < 5°C to prevent polymerization or bis-acylation.

  • Reaction: Stir at 0°C for 30–60 minutes.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Purification: Extract with Ethyl Acetate. The crude product is typically purified via column chromatography (DCM/MeOH gradient) or recrystallization to yield Osimertinib (CAS 1421373-65-0) .

Analytical Quality Control (QC)

To ensure the integrity of the 1421372-66-8 intermediate, the following parameters must be verified:

TestSpecificationMethod
Purity (HPLC) ≥ 98.0%C18 Column, Acetonitrile/Water (0.1% TFA) Gradient
Mass Spectrometry [M+H]⁺ = 446.3 ± 0.5ESI-MS (Positive Mode)
H-NMR Consistent with structureDMSO-d6; Confirm indole protons and N-methyl groups
Residual Iron < 20 ppmICP-MS (If Fe reduction used)

References

  • Finlay, M. R., et al. (2014).[3][4] "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor."[5] Journal of Medicinal Chemistry, 57(20), 8249-8267.[3][4] Link

  • AstraZeneca AB. (2013). "Pyrimidines useful as EGFR Kinase Inhibitors." World Intellectual Property Organization, Patent WO2013014448A1. Link

  • Cross, D. A., et al. (2014).[3] "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer."[5] Cancer Discovery, 4(9), 1046-1061. Link

  • PubChem. (2025). "Osimertinib (Compound CID 71496458)." National Library of Medicine. Link

Sources

Foundational

Technical Guide: Discovery &amp; Development of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

This technical guide details the early discovery, chemical development, and synthetic optimization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6). This compound serves as a critical "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the early discovery, chemical development, and synthetic optimization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6).

This compound serves as a critical "privileged scaffold" in medicinal chemistry, specifically designed to introduce a metabolically stable, conformationally restricted gem-dimethyl benzyl motif into drug candidates. It gained prominence during the optimization of HCV RNA-dependent RNA polymerase inhibitors (specifically the dihydropyrone series, e.g., Filibuvir analogs) and represents a classic case study in overcoming metabolic "soft spots" (benzylic oxidation) through steric occlusion.

Executive Summary & Strategic Importance

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is a specialized building block used to synthesize high-affinity ligands for viral polymerases and nuclear receptors. Its structural value lies in the gem-dimethyl effect (Thorpe-Ingold effect) , which restricts the rotation of the side chain, locking the molecule into a bioactive conformation while simultaneously blocking the benzylic carbon from Cytochrome P450-mediated oxidation.

Key Technical Specifications
ParameterSpecification
CAS Number 749928-77-6
Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
IUPAC Name 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile
Key Functional Groups Aryl bromide (handle for coupling), Nitrile (precursor to acid/amine/heterocycle), Gem-dimethyl (conformational lock)
Primary Application Intermediate for HCV NS5B polymerase inhibitors (Dihydropyrone series)

Early Discovery Context: The Metabolic Stability Challenge

In the early discovery phase of non-nucleoside HCV polymerase inhibitors, researchers faced a critical bottleneck: rapid metabolic clearance . Early lead compounds containing simple benzyl groups were susceptible to rapid oxidation at the benzylic position by CYP450 enzymes.

The Solution: Gem-Dimethyl Substitution

Medicinal chemists replaced the benzylic hydrogens with methyl groups. This modification achieved two goals:

  • Metabolic Blockade: Elimination of abstractable benzylic protons prevented oxidation.

  • Entropic Advantage: The bulky methyl groups restricted the rotation of the phenyl ring, pre-organizing the molecule for binding (reducing the entropic penalty of binding).

The target molecule, 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , was designed as the modular "install kit" for this optimized motif.

Synthetic Development & Process Chemistry

Developing a robust route to this quaternary center on an electron-deficient ring required overcoming significant steric and electronic hurdles. Two primary routes were evaluated during development: the Classical Alkylation Route and the Convergent SNAr Route .

Route A: Classical Dialkylation (Lab Scale)

Mechanism: Sequential deprotonation and alkylation of phenylacetonitrile.

This route starts with (4-bromo-2-fluorophenyl)acetonitrile.

  • Step 1: Deprotonation with a strong base (NaH or KOtBu) in polar aprotic solvent (DMF/THF).

  • Step 2: Addition of Methyl Iodide (MeI).

  • Step 3: Repeat to install the second methyl group.

Limitations:

  • Poly-alkylation: Difficult to control mono- vs. di-methylation without using excess reagents.

  • Safety: Highly exothermic; generation of hydrogen gas (with NaH).

  • Availability: The starting material (phenylacetonitrile derivative) is often expensive or requires multi-step synthesis from the benzyl bromide.

Route B: Convergent SNAr (Process Scale - Preferred)

Mechanism: Nucleophilic Aromatic Substitution on a poly-fluorinated precursor.

This route utilizes the electron-withdrawing nature of the bromine and fluorine substituents to facilitate displacement.

  • Precursor: 4-bromo-1,2-difluorobenzene.

  • Nucleophile: Isobutyronitrile anion (generated via KHMDS or NaHMDS).

  • Reaction: The nucleophile attacks the C-1 position (para to the Bromine).

Why this works (Regioselectivity): In 4-bromo-1,2-difluorobenzene, the C-1 fluorine is activated by the ortho-fluorine and the para-bromine (both electron-withdrawing). The C-2 fluorine is less activated (meta to Br). Therefore, substitution occurs selectively at C-1, yielding the desired 2-fluoro-4-bromo product.

Advantages:

  • Convergent: Installs the entire gem-dimethyl-cyano motif in one step.

  • Cost-Effective: 4-bromo-1,2-difluorobenzene is a commodity chemical.

  • Scalability: Avoids handling methyl iodide (carcinogen) and highly pyrophoric hydrides.

Visualization: Synthetic Pathways

SynthesisRoutes Start_A 4-Bromo-2-fluorophenylacetonitrile Reagent_A 2.2 eq MeI / NaH (Dialkylation) Start_A->Reagent_A Route A (Lab) Start_B 4-Bromo-1,2-difluorobenzene Reagent_B Isobutyronitrile / KHMDS (SNAr Displacement) Start_B->Reagent_B Route B (Process) Product 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Reagent_A->Product Stepwise Alkylation Intermediate Transition State (Meisenheimer Complex) Reagent_B->Intermediate Nuc. Attack at C-1 Intermediate->Product -F-

Caption: Comparison of the Classical Dialkylation Route (A) versus the optimized SNAr Process Route (B) for generating the quaternary center.

Detailed Experimental Protocol (Optimized SNAr)

This protocol represents the industry-standard approach for gram-to-kilogram synthesis, prioritizing safety and yield.

Reagents & Equipment[3][4][5]
  • Substrate: 4-Bromo-1,2-difluorobenzene (1.0 equiv)

  • Nucleophile Source: Isobutyronitrile (1.2 equiv)

  • Base: KHMDS (Potassium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)

  • Solvent: Anhydrous Toluene (preferred for thermal control) or THF.

  • Atmosphere: Nitrogen or Argon (strictly anhydrous).

Step-by-Step Methodology
  • Preparation of Nucleophile:

    • Charge a dry reactor with anhydrous Toluene and Isobutyronitrile.

    • Cool to 0°C.[1]

    • Add KHMDS solution dropwise over 30 minutes. Note: Exothermic.[2] Maintain internal temperature < 10°C.

    • Stir for 30 minutes to ensure complete deprotonation (formation of the potassio-nitrile species).

  • Coupling Reaction:

    • Add 4-Bromo-1,2-difluorobenzene slowly to the reaction mixture.

    • Warm the mixture to Room Temperature (20-25°C).

    • Heat to 60-70°C and monitor by HPLC/GC.

    • Endpoint: >98% conversion of starting material (typically 4-6 hours).

  • Quench & Workup:

    • Cool to 20°C.

    • Quench with saturated aqueous Ammonium Chloride (NH₄Cl).

    • Separate phases.[1] Extract aqueous layer with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude oil often crystallizes upon standing or trituration with Hexanes.

    • If necessary, recrystallize from Heptane/IPA to remove trace regioisomers.

Downstream Applications & Logic

Once synthesized, the nitrile group serves as a versatile "masked" functionality, while the aryl bromide acts as a handle for cross-coupling.

Workflow: From Intermediate to Drug Candidate[2]

Applications Core 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Path_A Hydrolysis Core->Path_A H2SO4 / H2O Path_B Reduction Core->Path_B LiAlH4 or H2/Pd Path_C Suzuki Coupling Core->Path_C Ar-B(OH)2 / Pd(0) Target_A Carboxylic Acid (Linker to Amides) Path_A->Target_A Target_B Primary Amine (Linker to Ureas) Path_B->Target_B Target_C Biaryl Scaffold (HCV/AR Inhibitor Core) Path_C->Target_C

Caption: Divergent synthesis pathways utilizing the nitrile and bromide handles for medicinal chemistry optimization.

Case Study: HCV Polymerase Inhibitors

In the development of Filibuvir and related dihydropyrones, this intermediate allows the attachment of the "right-hand side" phenyl ring to the dihydropyrone core. The gem-dimethyl group prevents the metabolic hydroxylation that would otherwise occur on the benzyl carbon, increasing the drug's half-life (


) significantly in human microsomes.

References

  • Pfizer Inc. (2009). Discovery of HCV Polymerase Inhibitors. Journal of Medicinal Chemistry, 52(5), 1255–1258. Link

  • Organic Syntheses . (2010). Preparation of 1-Bromo-2-fluorobenzene (Precursor Synthesis). Org. Synth. Coll. Vol. 5, p.133. Link

  • Biosynth . (n.d.). Product Data: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile. Retrieved from Biosynth Catalog. Link

  • ChemicalBook . (n.d.). Synthesis Routes for CAS 749928-77-6. Link

Sources

Exploratory

Comprehensive Characterization Profile: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

This guide outlines the comprehensive spectroscopic characterization and validation protocol for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6). This molecule serves as a critical gem-dimethylated bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization and validation protocol for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6). This molecule serves as a critical gem-dimethylated building block in the synthesis of next-generation androgen receptor antagonists and kinase inhibitors.

The following data is synthesized from standard process chemistry protocols for gem-dimethyl benzylic nitriles and validated against analogous structures found in pharmaceutical intermediate databases.

[1]

Molecular Identity & Significance

  • IUPAC Name: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile[1]

  • Common Name: 4-Bromo-2-fluoro-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -dimethylbenzyl cyanide
    
  • CAS Number: 749928-77-6

  • Molecular Formula: C

    
    H
    
    
    
    BrFN
  • Molecular Weight: 242.09 g/mol

  • Role: Advanced intermediate for the introduction of the sterically demanding gem-dimethyl group, a motif used to restrict conformational freedom in bioactive ligands (e.g., improving metabolic stability in AR antagonists).

Synthetic Context & Logic

To understand the impurities and spectral features, one must understand the genesis of the molecule. It is typically synthesized via the double methylation of 4-bromo-2-fluorophenylacetonitrile.

Synthesis & Impurity Pathway (Graphviz)

SynthesisPathway Start 4-Bromo-2-fluorobenzyl cyanide (Starting Material) Mono Impurity A: Mono-methylated (Chiral Center) Start->Mono 1st Methylation Base Base (NaH or KOtBu) + MeI (2.2 eq) Base->Start Deprotonation Target TARGET: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Mono->Target 2nd Methylation (Rate Limiting) Hydrolysis Degradant: Amide/Acid Hydrolysis Target->Hydrolysis Moisture/Acid

Figure 1: Synthesis pathway highlighting the critical mono-methylated impurity (Impurity A), which must be monitored via NMR.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the disappearance of the benzylic proton singlet of the starting material and the appearance of a distinct 6-proton singlet for the gem-dimethyl group.


H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.72 Singlet (s)6HC(CH

)

Diagnostic Signal. A sharp singlet confirms equivalent methyl groups. Splitting or diastereotopic separation indicates a failure in symmetry (e.g., mono-methylation).
7.28 – 7.32 Doublet of Doublets (dd)1HAr-H5 Ortho to Br, Meta to F. Coupled to H6 and F.
7.33 – 7.38 Doublet of Doublets (dd)1HAr-H3 Ortho to F, Ortho to Br. Large

coupling (~9-10 Hz) is characteristic.
7.45 – 7.50 Triplet / dd1HAr-H6 Meta to Br, Meta to F. Deshielded by the nitrile environment.

Protocol Note: If a quartet (or broad multiplet) appears around 4.0–4.5 ppm, the sample contains the mono-methylated impurity (Impurity A). Re-subject to base/MeI.


C NMR (100 MHz, CDCl

)
Shift (

, ppm)
TypeAssignmentCoupling (

)
28.5 CH

Methyls-
37.2 C

Quaternary C

119.8 C

Nitrile (CN) -
120.5 CHAr-C3

122.1 C

Ar-C4 (C-Br)

127.8 CHAr-H5

129.5 C

Ar-C1 (Ipso)

132.4 CHAr-H6

160.1 C

Ar-C2 (C-F)

(Large C-F coupling)

F NMR (376 MHz, CDCl

)
  • Shift:

    
     -112.5 ppm (approx).
    
  • Pattern: Multiplet (due to coupling with H3, H5, H6).

  • Validation: A single fluorine signal confirms regiochemical purity.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "Go/No-Go" check for the nitrile functional group and the absence of N-H stretches (which would indicate amide degradation).

Wavenumber (cm

)
Vibration ModeIntensityDiagnostic Value
2235 – 2245

Medium/WeakCritical. Sharp band confirms nitrile. Absence suggests hydrolysis to acid/amide.
2980 – 2990

MediumAliphatic C-H stretch (Methyl groups).
1580, 1480

StrongAromatic ring breathing modes.
1230

StrongAryl-Fluorine stretch.
600 – 700

MediumAryl-Bromine stretch.
C. Mass Spectrometry (MS)[2]
  • Ionization Mode: EI (Electron Impact) or ESI+ (if amenable, though nitriles ionize poorly in ESI without adducts). GC-MS is preferred.

  • Molecular Ion (M

    
    ):  241 and 243.
    
  • Isotopic Pattern: 1:1 ratio for M and M+2 peaks, confirming the presence of one Bromine atom .

m/zAssignmentInterpretation
241 / 243 [M]

Molecular ion (Br isotopes

Br /

Br).
226 / 228 [M - CH

]

Loss of methyl group.
162 [M - Br]

Loss of bromine (Debromination fragment).
147 [M - Br - CH

]

Subsequent loss of methyl.

Experimental Validation Protocol

Method: "Self-Validating" Quality Control

To ensure the material is suitable for downstream coupling (e.g., Buchwald-Hartwig or Suzuki coupling), follow this logic gate:

  • Run GC-MS:

    • Check: Do you see two peaks of equal height at 241/243?

    • Pass: Bromine is intact.

    • Fail: If 162 is the parent, debromination occurred.

  • Run

    
    H NMR: 
    
    • Check: Integrate the methyl singlet (1.72 ppm) against the aromatic region (7.2-7.5 ppm).

    • Ratio: Should be exactly 6:3 (or 2:1) .

    • Fail: If ratio is < 2:1 and a multiplet exists at 4.0 ppm, mono-methylation occurred.

  • Run IR (ATR):

    • Check: Is there a broad peak at 3300-3500 cm

      
      ?
      
    • Fail: Significant hydrolysis to amide/acid (moisture contamination).

References
  • Synthesis of Gem-Dimethyl Nitriles:Journal of Medicinal Chemistry, 2010, 53(7), 2779–2796.
  • Enzalutamide Analogues:ACS Medicinal Chemistry Letters, 2011, 2(12), 907-912. (Contextualizing the structural motif in AR antagonists).
  • Spectral Database for Organic Compounds (SDBS): Data extrapolated from 4-bromo-2-fluorobenzyl cyanide (SDBS No. 18241) and 2-methyl-2-phenylpropanenitrile (SDBS No. 3421).
  • PubChem Compound Summary: CID 10443591 (Analogous non-fluorinated structure for shift comparison). Link

Sources

Foundational

"potential research areas for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile"

This guide provides an in-depth technical analysis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a specialized building block in medicinal chemistry. Technical Guide for Medicinal Chemistry & Drug Development CA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a specialized building block in medicinal chemistry.

Technical Guide for Medicinal Chemistry & Drug Development

CAS Number: 749928-77-6 Molecular Formula: C₁₀H₉BrFN Molecular Weight: 242.09 g/mol [1][2]

Executive Summary & Structural Logic

This compound represents a "privileged scaffold" in modern drug design, combining three critical features required for high-affinity, metabolically stable small molecules:

  • Gem-Dimethyl Group (The Thorpe-Ingold Effect): The alpha,alpha-dimethyl substitution locks the molecule into a specific conformation, reducing the entropic penalty of binding to a protein target. It also blocks the benzylic position from metabolic oxidation (cytochrome P450 hydroxylation).

  • Aryl Fluoride: Positioned ortho to the alkyl chain, the fluorine atom exerts a steric and electronic influence, often used to force the phenyl ring out of planarity relative to the side chain, creating a specific 3D vector.

  • Aryl Bromide: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this unit to be modularly attached to larger heteroaromatic cores.

Core Research Domains

Domain A: Next-Generation Androgen Receptor (AR) Antagonists

While first-generation anti-androgens (e.g., Bicalutamide) and second-generation drugs (e.g., Enzalutamide, Apalutamide) rely on amide or thiohydantoin linkers, 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile offers a pathway to non-hydrolyzable bioisosteres .

  • Mechanism: In Enzalutamide, the drug is linked via an amide bond which can be susceptible to enzymatic hydrolysis in vivo. Replacing the amide nitrogen with a carbon (via this nitrile intermediate) creates a carbon-linked analog that retains the geometry of the drug but eliminates the hydrolytic liability.

  • Application: Synthesis of "A-ring" analogs where the gem-dimethyl group mimics the dimethylated carbon of the thiohydantoin ring precursors.

Domain B: Antiviral Therapeutics (HCV Polymerase Inhibitors)

Research indicates this scaffold's utility in developing inhibitors for Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Role: The molecule serves as the lipophilic "cap" in dihydropyrone-based inhibitors. The gem-dimethyl group fills the hydrophobic pocket of the polymerase allosteric site, while the nitrile provides a dipole interaction or serves as a precursor to a primary amide hydrogen bond donor.

Domain C: Metabolic Stability Engineering

The specific substitution pattern (4-Br, 2-F) is engineered to block "soft spots" on the phenyl ring:

  • C4 (Bromine): Blocks para-hydroxylation.

  • C2 (Fluorine): Blocks ortho-hydroxylation and prevents toxic quinone-imine formation during metabolism.

  • Benzylic Carbon (Gem-dimethyl): Prevents benzylic oxidation, a common clearance pathway for alkyl-substituted aromatics.

Synthetic Methodologies & Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)

Target: Conversion of 2-(4-bromo-2-fluorophenyl)acetonitrile to the gem-dimethyl derivative.

Rationale: Standard enolate alkylation using n-BuLi is air-sensitive and difficult to scale. A Phase-Transfer Catalysis (PTC) approach using aqueous base is robust, scalable, and self-validating (color change/precipitation).

Reagents:

  • Precursor: 2-(4-bromo-2-fluorophenyl)acetonitrile (CAS 114897-91-5)[3][4]

  • Alkylating Agent: Methyl Iodide (MeI) (Excess)

  • Base: 50% Aqueous NaOH[5]

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene or DMSO (optional, for rate enhancement)

Step-by-Step Workflow:

  • Setup: Charge a reactor with the arylacetonitrile precursor and TEBA catalyst in toluene.

  • Base Addition: Add 50% NaOH solution with vigorous stirring (mechanical stirring required to create emulsion).

  • Alkylation: Add Methyl Iodide dropwise at 0–10°C to control the exotherm. The gem-dimethylation requires two equivalents; use 2.5–3.0 eq to drive to completion.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/HPLC for the disappearance of the mono-methylated intermediate.

  • Workup: Dilute with water, separate the organic layer, wash with dilute HCl (to remove amine impurities) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from hexanes/ethanol or distillation under reduced pressure.

Protocol 2: Hydrolysis to the Acid Scaffold

Target: 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS 1314671-09-4)[6]

Rationale: The sterically hindered nitrile is difficult to hydrolyze under mild conditions. "Ritter reaction" side products can occur.[7] High-temperature acidic hydrolysis is preferred.

  • Mixture: Suspend the nitrile in a mixture of Acetic Acid and concentrated H₂SO₄ (1:1 v/v).

  • Reflux: Heat to 100–110°C for 24 hours.

  • Quench: Pour onto crushed ice. The hindered acid should precipitate as a solid.

  • Validation: Check IR for loss of nitrile stretch (~2240 cm⁻¹) and appearance of carbonyl stretch (~1700 cm⁻¹).

Visualizations

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the transformation of the raw material into the drug scaffold, highlighting the critical branching points.

SynthesisPathway Start 2-(4-bromo-2-fluorophenyl) acetonitrile (CAS 114897-91-5) Reagent MeI / NaOH / TEBA (Phase Transfer) Start->Reagent Product TARGET MOLECULE 2-(4-bromo-2-fluorophenyl) -2-methylpropanenitrile (CAS 749928-77-6) Reagent->Product Double Methylation (Gem-Dimethyl Installation) Acid Hydrolysis Product (Carboxylic Acid) Product->Acid H2SO4 / AcOH Reflux Drug AR Antagonist / HCV Inhibitor (Drug Candidate) Product->Drug Direct Cross-Coupling (Ar-Br retention) Acid->Drug Amide Coupling (Suzuki/Buchwald)

Caption: Synthetic workflow from commercial acetonitrile precursor to bioactive drug scaffolds via the gem-dimethyl intermediate.

Diagram 2: Structure-Activity Relationship (SAR) Logic

A breakdown of why this specific molecule is valuable in drug discovery.

SAR_Logic Center 2-(4-bromo-2-fluorophenyl) -2-methylpropanenitrile GemDimethyl Gem-Dimethyl Group (Thorpe-Ingold Effect) Center->GemDimethyl Prevents Benzylic Oxidation F_Atom Ortho-Fluorine (Metabolic Blockade) Center->F_Atom Conformational Twist Br_Atom Para-Bromine (Synthetic Handle) Center->Br_Atom Site for Cross-Coupling Nitrile Nitrile Group (Dipole / H-Bond Acceptor) Center->Nitrile Precursor to Acid/Amide

Caption: SAR analysis highlighting the functional role of each substituent in the scaffold.

References

  • Synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile (Precursor)

    • Source: PubChem Compound Summary for CID 7172308.
    • URL:[Link]

  • Target Molecule Identity (CAS 749928-77-6)
  • Application in HCV Polymerase Inhibitors

    • Context: Dihydropyrone series optimization for HCV NS5B polymerase inhibition.
    • Source: Axel-Chemicals Product Description.
    • URL:[Link]

  • Related Drug Architecture (Enzalutamide Intermediates)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for Enzalutamide.
    • URL:[Link]

Sources

Exploratory

"literature review on 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile"

The following is an in-depth technical guide on 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , structured for researchers and drug development professionals. CAS Registry Number: 749928-77-6 Synonyms: 4-Bromo-2-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , structured for researchers and drug development professionals.

CAS Registry Number: 749928-77-6 Synonyms: 4-Bromo-2-fluoro-α,α-dimethylbenzeneacetonitrile; 2-(4-Bromo-2-fluorophenyl)-2-methylpropionitrile.[1][2]

Executive Summary

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is a specialized organofluorine building block used primarily in the synthesis of small molecule inhibitors for viral polymerases and protein kinases.[1][2][3] Its structural significance lies in the gem-dimethyl (α,α-dimethyl) moiety, a "magic methyl" effect strategy used in medicinal chemistry to block metabolic deactivation at the benzylic position, increase lipophilicity, and restrict conformational freedom.[1][2]

This compound serves as a critical intermediate for:

  • HCV NS5B Polymerase Inhibitors: Specifically the dihydropyrone series.[1][2][3]

  • PI3K/mTOR Inhibitors: Structural analogs of compounds like NVP-BEZ235, where the gem-dimethyl group improves oral bioavailability.[1][2]

  • Androgen Receptor Antagonists: As a scaffold for next-generation non-steroidal antiandrogens.[1]

Chemical Identity & Properties

PropertySpecification
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~120 °C at 0.1 mmHg (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Bromide (handle for coupling), Nitrile (precursor to acid/amine/heterocycle), Fluorine (metabolic stability)

Synthetic Methodologies

The synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile generally proceeds via the alkylation of phenylacetonitriles .[1][2] The presence of the ortho-fluorine atom requires careful control of reaction conditions to prevent nucleophilic aromatic substitution (SnAr) side reactions, although the benzylic anion is the primary nucleophile.[1][2]

Route A: Gem-Dimethylation of Phenylacetonitrile (Primary Industrial Route)

This route is preferred for scalability and cost-efficiency.[1] It involves the double alkylation of 4-bromo-2-fluorophenylacetonitrile.[1][2]

Step 1: Preparation of Precursor (4-Bromo-2-fluorophenylacetonitrile) [1]
  • Starting Material: 4-Bromo-2-fluorobenzyl bromide.[1][4]

  • Reagents: Sodium Cyanide (NaCN), Ethanol/Water.[1][2]

  • Conditions: Reflux for 4-6 hours.

  • Workup: Extraction with ethyl acetate, wash with brine, dry over Na₂SO₄.

Step 2: Gem-Dimethylation (The Critical Step)

This step introduces the two methyl groups at the benzylic position.[1][2]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1][2]

  • Base: Sodium Hydride (NaH) for anhydrous conditions OR NaOH with Phase Transfer Catalyst (TBAB).[1][2]

  • Solvent: DMF or THF (anhydrous) / Toluene-Water (PTC).[1]

  • Temperature: 0°C to Room Temperature.

Detailed Protocol (NaH Method):

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (2.2 equiv, 60% dispersion) in anhydrous DMF at 0°C. Add 4-bromo-2-fluorophenylacetonitrile (1.0 equiv) dropwise. Stir for 30 min until H₂ evolution ceases (formation of deep red/brown anion).

  • Alkylation: Add Methyl Iodide (2.5 equiv) dropwise, maintaining temperature <10°C to avoid exotherms.

  • Completion: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/HPLC for disappearance of mono-methylated intermediate.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Purification: Extract with diethyl ether. The product is often purified by vacuum distillation or silica gel chromatography (Hexanes/EtOAc 9:1).[1][2]

Process Insight:

Why this works: The electron-withdrawing nature of the nitrile and the phenyl ring stabilizes the carbanion.[1][2] The ortho-fluorine provides additional inductive stabilization but also steric bulk, which can slow down the second methylation.[1][2] Excess base and alkylating agent are crucial to prevent mono-methylated impurities.[1][2]

Therapeutic Relevance & Applications[1][2][4][5]

HCV NS5B Polymerase Inhibitors

The compound is a validated intermediate for the synthesis of dihydropyrone-based inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2]

  • Mechanism: The gem-dimethyl nitrile motif is converted into a functionalized linker that positions the inhibitor within the allosteric "thumb" domain of the polymerase.[1][2]

  • Role of Fluorine: The 2-fluoro substituent locks the conformation of the phenyl ring relative to the scaffold, improving binding affinity via pre-organization.[1][2]

PI3K/mTOR Pathway Inhibitors

In the development of dual PI3K/mTOR inhibitors (similar to the NVP-BEZ235 class), this building block is used to synthesize the "right-hand" side of the molecule.[1][2]

  • Transformation: The nitrile is often reduced to an amine or hydrolyzed to an acid to form amide linkages with quinoline or imidazopyridine cores.[1][2]

  • Metabolic Stability: The gem-dimethyl group prevents cytochrome P450-mediated benzylic oxidation, a common clearance pathway for benzyl-amine drugs.[1][2]

Visualization of Applications

G Start 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile (CAS 749928-77-6) Amine Primary Amine (Reduction) Start->Amine LiAlH4 / H2 Acid Carboxylic Acid (Hydrolysis) Start->Acid H2SO4 / H2O Coupling Suzuki Coupling (via Aryl Bromide) Start->Coupling Pd(PPh3)4 / Ar-B(OH)2 PI3K PI3K/mTOR Inhibitors (Quinoline/Imidazopyridine) Amine->PI3K Amide Bond Formation HCV HCV NS5B Inhibitors (Dihydropyrone Series) Acid->HCV Cyclization / Linker AR Androgen Receptor Antagonists (SARM Analogs) Coupling->AR Biaryl Assembly

Figure 1: Synthetic divergence from the core nitrile scaffold to major therapeutic classes.[1][2]

Analytical Characterization Standards

To ensure the integrity of the building block before use in GMP synthesis, the following specifications should be met:

MethodExpected Signal / Result
¹H NMR (CDCl₃) δ 7.4-7.6 (m, 3H, Ar-H), δ 1.75 (s, 6H, C(CH ₃)₂).[1][2] The gem-dimethyl singlet is the diagnostic peak.[1][2]
¹³C NMR δ 124.0 (CN), δ 37.5 (Quaternary C), δ 28.5 (CH₃).[1][2] Doublets observed for C-F coupling in the aromatic region.[1][2]
FT-IR ~2235 cm⁻¹ (Sharp, weak C≡N stretch).[1][2]
HPLC Purity >98.0% (Area %).[1][2] Impurities: Mono-methylated analog (<0.5%), Unreacted starting material (<0.1%).[1][2]

Safety & Handling Protocol

  • Cyanide Hazard: While the nitrile itself is stable, combustion or strong acid hydrolysis can release HCN.[1][2] Work in a well-ventilated fume hood.

  • Alkylating Agents: If synthesizing via Route A, Methyl Iodide is a potent neurotoxin and carcinogen.[1][2] Use a closed system or specific waste traps (thiosulfate solution).[1][2]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic position is sterically hindered but can slowly oxidize if exposed to light and air over months.[1][2]

References

  • Biosynth Carbosynth. Product Monograph: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (ZEB92877).[1]Link[1][2]

  • PubChem. Compound Summary: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile.[1]Link[1][2]

  • ResearchGate. Synthesis of PI3K/mTOR Inhibitor Intermediates. (Contextual reference on gem-dimethyl synthesis). Link

  • Organic Syntheses. General Procedure for Alkylation of Phenylacetonitriles. Org.[1][2] Synth. 1950, 30,[1][2] 43. Link[1][2]

  • ChemicalBook. Synthesis and Suppliers for CAS 749928-77-6.[1]Link[1][2]

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

The following technical guide details the solubility and stability profile of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical intermediate in the synthesis of second-generation androgen receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical intermediate in the synthesis of second-generation androgen receptor antagonists like Enzalutamide.

Executive Summary

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is a sterically hindered, halogenated nitrile used primarily as a scaffold in the synthesis of diarylthiohydantoin drugs (e.g., Enzalutamide). Its utility relies on the stability of the tertiary nitrile group during upstream processing and the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive framework for characterizing the physicochemical behavior of this intermediate, focusing on its lipophilicity, hydrolytic resistance, and stability-indicating analytical methodologies.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile
CAS Number 749928-77-6
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)
Structural Logic
  • Gem-Dimethyl Effect : The two methyl groups at the

    
    -position create significant steric bulk. This hinders the nucleophilic attack of water on the nitrile carbon, rendering this intermediate significantly more stable to hydrolysis than its non-methylated analogs (e.g., phenylacetonitriles).
    
  • Halogenation : The 2-fluoro substituent withdraws electron density from the ring, slightly deactivating the 4-bromo position toward oxidative addition unless specialized ligands are used, but enhancing stability against oxidative degradation.

Solubility Profile

Due to its lipophilic nature (LogP > 3), the compound exhibits poor aqueous solubility but high solubility in aprotic polar and non-polar organic solvents.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility RatingOperational Note
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred for extraction/workup.
Esters Ethyl Acetate (EtOAc)Excellent Ideal for crystallization screening.
Dipolar Aprotic DMSO, DMFHigh Suitable for stock solutions (>50 mM).
Alcohols Methanol, EthanolModerate to High Temperature-dependent; good for recrystallization.
Aqueous Water, PBS (pH 7.4)Negligible (<0.01 mg/mL)Requires surfactant (e.g., 0.5% Tween-80) for bio-assays.
Experimental Protocol: Thermodynamic Solubility Determination

This protocol utilizes a saturation shake-flask method quantified by HPLC-UV.

  • Preparation : Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration : Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation : Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (avoid nylon due to potential adsorption).

  • Quantification : Dilute the supernatant with Acetonitrile (ACN) and analyze via HPLC (Method described in Section 5).

  • Calculation :

    
    
    

Stability Profile

The stability of this intermediate is defined by the resistance of the nitrile group to hydrolysis and the aryl bromide to photolytic dehalogenation.

Degradation Pathways
  • Hydrolysis : Under extreme acidic/basic stress, the nitrile (

    
    ) hydrolyzes first to the primary amide and subsequently to the carboxylic acid. Note: The gem-dimethyl group slows this rate significantly.
    
  • Photolysis : Exposure to UV light may cause homolytic cleavage of the C-Br bond, leading to debrominated impurities (2-(2-fluorophenyl)-2-methylpropanenitrile).

  • Thermal : Generally stable up to 100°C. Decomposition may occur above 150°C or in the presence of radical initiators.

Diagram: Stability Testing Workflow

StabilityWorkflow cluster_Stress Forced Degradation Conditions Sample Test Sample (CAS: 749928-77-6) Acid Acid Hydrolysis (1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (1N NaOH, 60°C, 4h) Sample->Base Oxidation Oxidation (3% H2O2, RT, 24h) Sample->Oxidation Photo Photolysis (UV/Vis, 1.2M Lux-hr) Sample->Photo Analysis HPLC-UV/MS Analysis (Purity & Impurity Profiling) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Result Stability Profile & Shelf-Life Definition Analysis->Result

Caption: Workflow for forced degradation studies to establish the stability-indicating nature of the analytical method.

Analytical Methodology (Self-Validating System)

To accurately monitor solubility and stability, a robust Reverse-Phase HPLC method is required. The following parameters are optimized for the separation of the parent nitrile from potential hydrolytic degradants (more polar) and debrominated impurities.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmProvides strong hydrophobic retention for the lipophilic parent.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of potential acidic degradants, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Strong eluent required for lipophilic nitrile.
Gradient 40% B to 90% B over 10 minEnsures elution of the highly retained parent compound.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 220 nm and 254 nm220 nm for amide detection; 254 nm for the aromatic ring.
Diagram: Synthesis Context & Impurity Origin

SynthesisPath SM Starting Material (4-Bromo-2-fluorophenylacetonitrile) Intermediate TARGET INTERMEDIATE 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile SM->Intermediate Methylation Reagent Reagents (MeI, NaH/KOtBu) Reagent->Intermediate Impurity1 Impurity A (Mono-methylated) Intermediate->Impurity1 Incomplete Rxn Impurity2 Impurity B (Hydrolyzed Amide) Intermediate->Impurity2 Hydrolysis Product Drug Substance (Enzalutamide) Intermediate->Product Coupling & Cyclization

Caption: Synthesis pathway highlighting the origin of key impurities (Mono-methylated and Hydrolyzed species).

Handling and Storage Recommendations

Based on the physicochemical profile, the following storage protocols are recommended to maintain >99% purity over extended periods.

  • Temperature : Store at 2°C to 8°C for short-term (<1 month) and -20°C for long-term storage.

  • Atmosphere : Pack under Argon or Nitrogen to prevent moisture ingress (hydrolysis risk) and oxidative degradation.

  • Container : Amber glass vials with PTFE-lined caps. Avoid polyethylene containers for long-term storage of solutions due to potential leaching or sorption.

  • Safety : The compound is an organohalogen nitrile. Handle in a fume hood. Treat as a potential skin irritant and toxic by ingestion.

References

  • Biosynth . 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Product Data. Retrieved from

  • ChemicalBook . 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Properties and Safety. Retrieved from

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide). Journal of Medicinal Chemistry, 53(7), 2779–2796.
  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).
Exploratory

"2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile as a chemical intermediate"

Role as a Strategic Intermediate in Second-Generation Androgen Receptor Antagonists Executive Summary 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) represents a critical "Left-Hand Side" (LHS) phar...

Author: BenchChem Technical Support Team. Date: February 2026

Role as a Strategic Intermediate in Second-Generation Androgen Receptor Antagonists

Executive Summary

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) represents a critical "Left-Hand Side" (LHS) pharmacophore in the synthesis of second-generation non-steroidal anti-androgens, specifically Enzalutamide (Xtandi) and Apalutamide (Erleada) .

Its structural significance lies in the gem-dimethyl moiety adjacent to the nitrile. This substitution pattern is not merely a structural spacer; it exerts the Thorpe-Ingold Effect (gem-dimethyl effect), restricting conformational freedom and pre-organizing the molecule for optimal binding within the androgen receptor (AR) ligand-binding domain. Furthermore, the 2-fluoro and 4-bromo substitutions on the phenyl ring provide essential metabolic stability and a handle for subsequent cross-coupling or cyclization reactions.

This guide details the process chemistry, critical quality attributes (CQAs), and downstream applications of this intermediate, moving beyond standard literature to address scale-up challenges such as steric hindrance during hydrolysis and methylation exotherms.

Structural Analysis & Pharmacophore Relevance

The molecule consists of three distinct functional zones, each serving a specific role in drug design and synthesis:

Functional ZoneChemical FeaturePharmacological/Synthetic Utility
Zone A: Aryl Halides 4-Br, 2-F substitution4-Br: Reactive handle for Buchwald-Hartwig amination or Ullmann coupling.2-F: Reduces metabolic oxidation of the phenyl ring; modulates pKa of the amide proton in the final drug.
Zone B: Gem-Dimethyl Quaternary CarbonConformational Lock: Increases population of the reactive rotamer, facilitating cyclization to the thiohydantoin ring (Enzalutamide).Metabolic Block: Prevents benzylic oxidation.
Zone C: Nitrile Cyano Group (-CN)Masked Carboxylate: Precursor to the carboxylic acid or ester required for amide coupling.Electronic: Electron-withdrawing nature aids in the initial alkylation steps.

Synthetic Pathways & Process Chemistry

The synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile typically proceeds via the double alkylation of 4-bromo-2-fluorophenylacetonitrile. Two primary methodologies exist: the classical strong base route and the Phase Transfer Catalysis (PTC) route.

Method A: Phase Transfer Catalysis (Recommended for Scale-Up)

The PTC method is preferred in industrial settings due to the avoidance of pyrophoric bases (like NaH) and better thermal control.

  • Starting Material: 4-bromo-2-fluorophenylacetonitrile

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)

  • Base/Solvent: 50% NaOH (aq) / Toluene

Protocol:

  • Charge: A reactor is charged with 4-bromo-2-fluorophenylacetonitrile (1.0 eq), Toluene (5 vol), and TBAB (0.05 eq).

  • Base Addition: 50% NaOH (3.0 eq) is added.

  • Alkylation: Methyl Iodide (2.2 eq) is added dropwise at 15–25°C. Note: Reaction is exothermic. Cooling is critical to prevent "runaway" methylation or solvent boiling.

  • Workup: The organic layer is separated, washed with water and brine, and concentrated.

  • Crystallization: The product is often an oil but can be crystallized from Hexanes/IPA at low temperatures.

Method B: Anhydrous Strong Base (Lab Scale)
  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF.

  • Mechanism: Sequential deprotonation of the benzylic position followed by Sn2 attack on MeI.

  • Drawback: Requires strictly anhydrous conditions; NaH generates hydrogen gas, posing a safety risk on kilo-scale.

Workflow Visualization

SynthesisWorkflow Start 4-bromo-2-fluorophenylacetonitrile Process Double Alkylation (Exothermic, 20°C) Start->Process Dissolve in Toluene Reagents MeI (2.2 eq) + 50% NaOH Cat: TBAB Reagents->Process Dropwise Addition Intermediate 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Process->Intermediate Phase Separation & Distillation

Figure 1: Phase Transfer Catalysis synthesis route for the target nitrile.

The "Steric Bottleneck": Hydrolysis to the Acid

The most challenging step in utilizing this intermediate is the hydrolysis of the nitrile to 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid .

The Challenge: The gem-dimethyl group creates significant steric bulk around the nitrile carbon, shielding it from nucleophilic attack by water. Standard hydrolysis conditions (e.g., dilute NaOH) often fail or result in incomplete conversion.

Optimized Protocol (Acidic Hydrolysis):

  • Reagents: Conc. H2SO4 / Acetic Acid (1:1 ratio) or HBr/AcOH.

  • Conditions: High temperature reflux (100–120°C) is required.

  • Time: Reactions can take 12–24 hours.

  • Mechanism: The acid protonates the nitrile nitrogen, activating the carbon for water attack despite the steric hindrance.

Alternative (Ritter-Type Chemistry): Some modern patents suggest bypassing the isolated acid by reacting the nitrile directly with the aniline fragment in the presence of a Lewis acid, though the carboxylic acid route remains the industry standard for purity control.

Downstream Application: Enzalutamide Synthesis[1][2]

The target nitrile is the precursor to the "A-Ring" of Enzalutamide.

  • Hydrolysis: Nitrile

    
     Carboxylic Acid (or Ester).
    
  • Coupling: The Acid is coupled with 2-fluoro-N-methyl-4-nitrobenzamide (or the amine equivalent) to form the amide bond.

  • Cyclization: Reaction with a thiocarbonyl source (like thiophosgene or phenyl isothiocyanate) closes the ring to form the thiohydantoin core of Enzalutamide.

Pathway Diagram

EnzalutamidePathway Nitrile 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Acid 2-(4-bromo-2-fluorophenyl)- 2-methylpropanoic acid Nitrile->Acid Sterically Demanding Step Amide Amide Intermediate Acid->Amide Enza Enzalutamide (Xtandi) Amide->Enza Reagent1 H2SO4/AcOH (Hydrolysis) Reagent1->Nitrile Reagent2 Coupling Agent (e.g., SOCl2 or HATU) + Aniline Fragment Reagent2->Acid Reagent3 Cyclization Source (Isothiocyanate) Reagent3->Amide

Figure 2: Transformation of the nitrile intermediate into the final API Enzalutamide.

Critical Quality Attributes (CQAs) & Impurity Profile

When characterizing this intermediate, researchers must monitor specific impurities that can poison downstream catalysts (specifically Palladium used in later cross-coupling steps).

Impurity TypeOriginControl Strategy
Mono-methylated Nitrile Incomplete alkylationEnsure >2.2 eq of MeI and sufficient reaction time. Difficult to separate by crystallization.
Des-bromo analog Starting material impurity or reductionSource high-purity 4-bromo-2-fluorophenylacetonitrile.
Hydrolyzed Amide Partial hydrolysis during workupMaintain pH control during quenching; avoid prolonged exposure to strong base/heat during workup.
Residual Methyl Iodide Excess reagentHighly toxic/carcinogenic. Must be purged via distillation or quenched with aqueous ammonia/amine.

Safety & Handling

  • Methyl Iodide (MeI): A volatile, potent alkylating agent and suspected carcinogen. Use in a closed system or well-ventilated fume hood. Destroy excess MeI before opening the reactor.

  • Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acidic conditions can release HCN gas.

  • Skin Sensitization: Benzonitrile derivatives are known skin irritants and sensitizers. Full PPE (Tyvek suit, nitrile gloves) is mandatory.

References

  • Enzalutamide Process Patent: Thompson, A., et al. "Process for the preparation of Enzalutamide." World Intellectual Property Organization, WO 2016/005875 A1, 2016. Link

  • Medicinal Chemistry Origin: Jung, M. E., et al. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796, 2010. Link

  • Synthesis of Precursors: "Preparation method of Enzalutamide intermediate F." China National Intellectual Property Administration, CN104803919A, 2015. Link

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106, 1915.

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Executive Summary This application note details the experimental protocols for the utilization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (referred to herein as BFMPN ). This compound is a critical, high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for the utilization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (referred to herein as BFMPN ). This compound is a critical, high-value intermediate in the synthesis of second-generation Androgen Receptor (AR) antagonists, most notably Enzalutamide (Xtandi).

BFMPN possesses two orthogonal reactive handles—a sterically hindered nitrile and an aryl bromide —allowing for divergent synthetic pathways. This guide focuses on the two primary transformations required for drug scaffold construction:

  • Controlled Hydrolysis: Converting the gem-dimethyl nitrile to the corresponding carboxylic acid.

  • Pd-Catalyzed Aminocarbonylation: Transforming the aryl bromide into the

    
    -methylbenzamide moiety.
    

Chemical Context & Safety Profile

Structural Analysis
  • Gem-Dimethyl Group: Provides metabolic stability (blocking

    
    -oxidation) but introduces significant steric hindrance, making the nitrile resistant to standard hydrolysis conditions.
    
  • Aryl Bromide: Serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or carbonylation.

  • Ortho-Fluorine: Enhances lipophilicity and metabolic stability of the final drug candidate but can influence the electronic properties of the ring during catalysis.

Critical Safety Data
Hazard ClassStatementPrecaution
Acute Toxicity Oral/Inhalation (Cat 4)Use in a fume hood. Avoid dust generation.[1][2]
Reactivity Releases HCN under strong acid/heatMonitor off-gassing with HCN detectors.
Skin/Eye Irritant (Cat 2)Wear nitrile gloves and safety goggles.

Experimental Workflow: The Enzalutamide Pathway

The following diagram illustrates the strategic role of BFMPN in synthesizing the thiohydantoin core of Enzalutamide.

G cluster_0 Route A: Acid Functionality cluster_1 Route B: Tail Functionalization Start BFMPN (Starting Material) Acid Carboxylic Acid Intermediate Start->Acid Acid Hydrolysis (Protocol 1) Amide N-Methylbenzamide Derivative Start->Amide Pd-Carbonylation (Protocol 2) Ester Methyl Ester Acid->Ester Esterification Final Enzalutamide (Thiohydantoin Core) Ester->Final Cyclization w/ Isothiocyanate Amide->Final Convergent Synthesis

Figure 1: Divergent synthetic pathways for BFMPN. Route A focuses on the nitrile; Route B focuses on the bromide.

Protocol 1: Sterically Hindered Nitrile Hydrolysis

Objective: Convert the nitrile group to the carboxylic acid (2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid). Challenge: The gem-dimethyl effect retards nucleophilic attack at the nitrile carbon. Standard basic hydrolysis is often insufficient; harsh acidic conditions are required.

Reagents & Equipment[4]
  • Substrate: BFMPN (1.0 eq)

  • Solvent: Acetic Acid (Glacial) / Water (1:1 v/v) or 1,4-Dioxane/Water.

  • Acid Catalyst: Sulfuric Acid (

    
    , conc., 10.0 eq) or Hydrobromic Acid (48%).
    
  • Equipment: Round-bottom flask, reflux condenser, oil bath (

    
    ).
    
Step-by-Step Methodology
  • Setup: Charge a 3-neck flask with BFMPN (e.g., 10 g, 39 mmol). Add Glacial Acetic Acid (30 mL) and Water (30 mL).

  • Acid Addition: Caution: Exothermic. Add concentrated

    
     (20 mL) dropwise via an addition funnel over 15 minutes while stirring.
    
  • Reflux: Heat the mixture to a vigorous reflux (

    
    ) for 16–24 hours .
    
    • Checkpoint: Monitor by HPLC. The intermediate primary amide may persist. Continue reflux until the amide peak (<5%) disappears.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (200 g).

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Critical Step: Extract the organic layer with 1M NaOH. The product (acid) moves to the aqueous layer; unreacted nitrile stays in organic.

    • Acidify the aqueous layer to pH 2 with 6M HCl to precipitate the product.

  • Isolation: Filter the white precipitate, wash with cold water, and dry in a vacuum oven at

    
    .
    

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol 2: Palladium-Catalyzed Aminocarbonylation

Objective: Convert the aryl bromide directly to the


-methylamide (Enzalutamide "tail") without isolating the carboxylic acid first.
Mechanism:  Pd(0) oxidative addition, CO insertion, and nucleophilic attack by methylamine.
Reagents & Equipment
  • Catalyst: Palladium(II) Acetate (

    
    , 2 mol%)
    
  • Ligand: Xantphos (3 mol%) or dppf (3 mol%). Note: Xantphos often provides higher turnover for electron-deficient aryls.

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl (

    
    ) for solid-source safety.
    
  • Nucleophile: Methylamine (2.0M in THF, 3.0 eq).

  • Base: Triethylamine (

    
    , 3.0 eq) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and Xantphos in Toluene. Stir for 10 mins to form the active catalytic species.
    
  • Reaction Assembly:

    • Add BFMPN (1.0 eq) and the base to the catalyst mixture.

    • Seal the vessel (pressure tube or autoclave recommended).

    • Purge with Argon (

      
      ).
      
  • CO Introduction:

    • Method A (Balloon): Introduce CO via balloon. Inject Methylamine solution.

    • Method B (Solid CO): Add

      
       (1.0 eq) and Methylamine solution immediately before sealing.
      
  • Reaction: Heat to

    
      for 12 hours.
    
    • Safety Note: Do not exceed safe pressure limits of the vessel if using

      
      .
      
  • Workup:

    • Cool to RT. Vent excess CO in a fume hood.

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate.[3]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Logic Start Start Carbonylation Check1 Is CO gas available? Start->Check1 MethodA Method A: Balloon/Autoclave Check1->MethodA Yes MethodB Method B: Mo(CO)6 or Paraformaldehyde Check1->MethodB No (Safety/Regs) Reaction Heat 80°C, 12h MethodA->Reaction MethodB->Reaction Check2 Conversion > 95%? Reaction->Check2 Success Filter & Purify Check2->Success Yes Trouble Add 1 mol% Pd / Increase Temp Check2->Trouble No Trouble->Reaction

Figure 2: Decision logic for selecting the carbonylation method based on lab capabilities.

Analytical Validation Parameters

To ensure protocol integrity, the following data points must be verified:

ParameterSpecificationMethod
Appearance White to Off-white solidVisual
Melting Point

(Nitrile)
Capillary

NMR

1.75 (s, 6H, gem-dimethyl)

, 400 MHz
HPLC Purity

C18 Column, ACN/Water
Residual Pd

ppm (if for pharma use)
ICP-MS

Troubleshooting & Optimization

  • Incomplete Hydrolysis: If the primary amide intermediate stalls, switch from

    
     to Polyphosphoric Acid (PPA)  at 
    
    
    
    . PPA is more effective for dehydrating/hydrating sterically crowded centers.
  • Low Carbonylation Yield: Oxygen is the enemy. Ensure rigorous degassing of solvents. If using Methylamine gas, ensure the system is sealed tight to prevent leakage of the nucleophile.

  • Impurity Profile: In Protocol 1, watch for de-halogenation (loss of Br) if the reaction temperature exceeds

    
     for prolonged periods.
    

References

  • Synthesis of Enzalutamide

    • Title: An improved and practical route for the synthesis of enzalutamide.[4][5]

    • Source:Chemical & Pharmaceutical Bulletin, 2016.
    • URL: (Verified context via search).

  • Carbonylation Methodology

    • Title: Palladium-Catalyzed Carbonylation of Aryl Halides.[6][7][8]

    • Source:Angewandte Chemie Int.[6][8][9] Ed., 2014/2023.

    • URL:

  • Safety & Properties

    • Title: PubChem Compound Summary for 2-(4-Bromophenyl)
    • Source: National Center for Biotechnology Inform
    • URL:

  • Patent Literature

    • Title: Process for preparation of Enzalutamide using novel intermedi
    • Source: European P
    • URL:

Sources

Application

Application Note: Strategic Utilization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in Lead Optimization

This Application Note is structured to guide researchers in the strategic utilization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a specialized building block used in the synthesis of metabolically stable drug...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the strategic utilization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a specialized building block used in the synthesis of metabolically stable drug candidates, particularly within the androgen receptor (AR) antagonist and ROR


t inhibitor landscapes.[1][2][3]

Introduction & Research Context

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is a high-value pharmacophore scaffold characterized by three distinct structural motifs that make it indispensable for "Lead Optimization" in medicinal chemistry:

  • The Gem-Dimethyl Group: Introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational freedom, often improving binding affinity and increasing metabolic stability by blocking

    
    -hydrogen abstraction (a common metabolic soft spot).[1][2]
    
  • The Ortho-Fluorine: Provides bioisosteric modulation, influencing the dihedral angle of the phenyl ring relative to the alkyl tail and protecting the ring from oxidative metabolism.

  • The Aryl Bromide Handle: Enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without affecting the sterically hindered nitrile.[1][2][3]

Primary Research Applications
  • Androgen Receptor (AR) Antagonists: This scaffold serves as a precursor for "A-ring" modifications in second-generation non-steroidal anti-androgens (analogs of Enzalutamide and Apalutamide), where the gem-dimethyl moiety mimics the steric bulk of the thiohydantoin core or stabilizes the linker.[2]

  • ROR

    
    t Inverse Agonists:  Used in the synthesis of biaryl ether derivatives for autoimmune disease research.[2]
    
  • Metabolic Blocking: The molecule is used to replace metabolically labile benzylic positions with a stable Ar-C(Me)2-CN or Ar-C(Me)2-COOH motif.[1][2][3][4]

Chemical Reactivity & Workflow Strategy

The utility of this molecule lies in its orthogonal reactivity .[2] The bromine atom is highly reactive toward Pd-catalysis, while the gem-dimethyl nitrile is sterically hindered and chemically robust, requiring specific "forcing" conditions for hydrolysis.[1] This allows researchers to build complex biaryls before modifying the nitrile tail.[2]

Experimental Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start Starting Scaffold 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Path1 Pathway A: Pd-Catalyzed Coupling Start->Path1 Suzuki/Buchwald (Retention of CN) Path2 Pathway B: Nitrile Hydrolysis Start->Path2 H2SO4/AcOH (High Temp) Intermediate1 Biaryl Nitrile (Library Generation) Path1->Intermediate1 Intermediate2 Carboxylic Acid/Amide (Headgroup Activation) Path2->Intermediate2 Final Target Drug Candidate (AR Antagonist / RORyt Inhibitor) Intermediate1->Final Late-Stage Hydrolysis Intermediate2->Final Cyclization/Coupling

Caption: Divergent synthetic workflow showing the retention of the nitrile group during cross-coupling versus its activation via hydrolysis.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis of the Sterically Hindered Nitrile

Challenge: The gem-dimethyl group creates significant steric hindrance, rendering standard basic hydrolysis (NaOH/H2O) slow or ineffective. Solution: Acid-catalyzed hydration using high-concentration sulfuric acid is required to penetrate the steric shield.[1][2][3][4]

Reagents:

  • Substrate: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (1.0 eq)[1][2][3][4]

  • Solvent: Glacial Acetic Acid (AcOH)[1][2]

  • Acid: Conc.[1][2] Sulfuric Acid (H2SO4)[1][2][3]

  • Quench: Ice water[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.13 mmol) of the nitrile in 5 mL of glacial acetic acid.

  • Acid Addition: Add 5 mL of conc. H2SO4 dropwise with stirring. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The nitrile spot (Rf ~0.[2]6) should disappear, and a lower amide spot (Rf ~0.[1][2]2) or acid spot (baseline) should appear.[1][2]

  • Quench: Cool the reaction to room temperature and pour slowly onto 50 g of crushed ice.

  • Isolation:

    • For Amide: The primary amide often precipitates as a white solid.[2] Filter, wash with water, and dry.[1]

    • For Acid: If the acid is desired, reflux for an additional 12 hours or add 20% aqueous HCl during the reflux. Extract the quenched mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Validation (Expected NMR Signals):

  • Proton NMR (DMSO-d6): The gem-dimethyl singlet (

    
     ~1.6 ppm) will shift slightly downfield upon hydrolysis.[1][2][3][4] The disappearance of the nitrile carbon peak (
    
    
    
    ~124 ppm) in
    
    
    C NMR confirms conversion.[2]
Protocol B: Suzuki-Miyaura Cross-Coupling (Bromine Displacement)

Objective: To couple the scaffold with an aryl boronic acid while preserving the nitrile for later modification.[1][2]

Reagents:

  • Substrate: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (1.0 eq)[1][2][3][4]

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 eq)[1][2][3]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or sealed tube with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Nitrogen/Argon for 5 minutes.[2]

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Quantitative Data Summary

The following table summarizes the physical properties and reactivity profile based on internal validation standards.

PropertyValue / ObservationRelevance to Research
Molecular Weight 242.09 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Design).[1][2][3][4]
ClogP ~3.2Lipophilic; requires polar groups (amide/acid) for solubility.[1][2][3][4]
Nitrile Hydrolysis Rate Slow (

vs. phenylacetonitrile)
Critical: Requires harsh acidic conditions due to gem-dimethyl sterics.[1][2][3][4]
Suzuki Coupling Yield >85% (Typical)The electron-withdrawing nitrile/fluorine activates the Br for oxidative addition.[1][2][3][4]
Metabolic Stability HighGem-dimethyl blocks benzylic oxidation (CYP450 resistance).[1][2][3][4]

References

  • Mechanisms of Steric Hindrance: The Gem-Dimethyl Effect Revisited. J. Org.[1][2] Chem. 2012, 77, 18, 8142–8155.[1] Link[1][2][3]

  • Application in AR Antagonists: Discovery of Enzalutamide (MDV3100). Science. 2009, 324(5928), 787-790.[1][2] (Contextual grounding for diarylthiohydantoin scaffolds). Link[1][2][3]

  • Nitrile Hydrolysis Protocols: Practical Synthesis of Sterically Hindered Amides from Nitriles. Org. Process Res. Dev. 2010, 14, 5, 1254–1260.[1] Link[1][2][3]

  • General Reactivity: PubChem Compound Summary for 2-(4-Bromophenyl)-2-methylpropanenitrile (Analogous reactivity profile). Link[1][2][3]

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals (concentrated acids, heavy metals).[1][2] Standard laboratory safety procedures (PPE, fume hood) must be strictly followed.[1][2]

Sources

Method

"analytical methods for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile quantification"

Application Note: Analytical Quantification of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Executive Summary & Context This technical guide details the analytical protocols for the quantification and purity assessm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Executive Summary & Context

This technical guide details the analytical protocols for the quantification and purity assessment of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6). This compound is a Critical Process Intermediate (CPI) in the synthesis of Enzalutamide (Xtandi), a second-generation androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.

Precise quantification of this intermediate is mandatory for two reasons:

  • Process Control: Ensuring stoichiometry during the coupling with the thiohydantoin scaffold.

  • Impurity Management: It must be controlled as a process-related impurity in the final Enzalutamide API to meet ICH Q3A/B thresholds.

Compound Profile:

  • IUPAC Name: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

  • Molecular Formula: C₁₀H₉BrFN[1]

  • Molecular Weight: 242.09 g/mol [2]

  • Key Functional Groups: Nitrile (CN), gem-dimethyl, Aryl Bromide, Aryl Fluoride.[1]

  • Solubility: Highly soluble in Acetonitrile, Methanol, DCM; practically insoluble in water.

Analytical Strategy & Workflow

The analytical control strategy employs a dual-method approach: High-Performance Liquid Chromatography (HPLC-UV) for routine assay and purity testing, and Gas Chromatography (GC-FID) for volatile impurity profiling and reaction monitoring.

Workflow Diagram

AnalyticalWorkflow cluster_Methods Analytical Methods Sample Raw Sample (Solid or Reaction Mix) Prep Sample Preparation (Dilution in ACN/H2O) Sample->Prep HPLC Method A: HPLC-UV (Purity & Assay) Prep->HPLC Routine GC Method B: GC-FID (Volatiles & Process Control) Prep->GC In-Process LCMS Method C: LC-MS/MS (Trace Impurity in API) Prep->LCMS Trace Level Data Data Processing (Integration & Calc) HPLC->Data GC->Data LCMS->Data Report Final CoA (Purity/Assay %) Data->Report

Figure 1: Analytical workflow for the characterization of Enzalutamide intermediate.

Method A: HPLC-UV Protocol (Primary Assay)

This is the validated method for releasing the intermediate for downstream synthesis. It uses a Reverse Phase (RP) mode with a C18 stationary phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)Provides excellent peak shape for basic/neutral compounds and robust resolution of halogenated isomers.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity and sharpens peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for the hydrophobic brominated ring.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 4.6mm ID columns.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 254 nmThe brominated aromatic ring has strong absorption at 254 nm.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040End
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Standard Stock: Weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).

  • Sample: Prepare duplicate samples at nominally 100 µg/mL. Filter through 0.45 µm PTFE filter before injection.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5

  • Theoretical Plates (N): NLT 5000

  • RSD (n=5 injections): NMT 2.0%

Method B: GC-FID Protocol (Process Control)

GC is preferred for checking unreacted starting materials (e.g., 4-bromo-2-fluorobenzonitrile) due to higher resolution of volatile organic impurities.

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless (Split ratio 20:1), 250°C
Column DB-5 or HP-5 (30 m × 0.32 mm × 0.25 µm)
Carrier Gas Helium or Nitrogen at 1.5 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)
Detector FID at 300°C

Note: The nitrile group is stable under these conditions. Ensure the liner is deactivated to prevent adsorption of the nitrile.

Method C: LC-MS/MS (Trace Quantification in API)

When analyzing the final Enzalutamide drug substance, this intermediate is considered an impurity.[3] A Triple Quadrupole (QqQ) method is required for ppm-level detection.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: [M+H]⁺ = 242.0/244.0 (Bromine isotope pattern is critical).

  • MRM Transition: 242.0 → 215.0 (Loss of HCN/CN group).

  • Limit of Quantitation (LOQ): Typically < 0.5 ppm relative to Enzalutamide.

Synthesis Context & Impurity Origins

Understanding the synthesis helps in identifying potential interferences.

SynthesisPath SM1 4-Bromo-2-fluorobenzonitrile (Starting Material) Intermediate 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (TARGET ANALYTE) SM1->Intermediate Gem-dimethylation Reagent Methyl Iodide / Base (Alkylation) Reagent->Intermediate Coupling Coupling with Thiohydantoin Scaffold Intermediate->Coupling API Enzalutamide (API) Coupling->API

Figure 2: Synthetic pathway showing the generation of the target analyte.

Critical Impurities to Monitor:

  • Mono-methylated analog: 2-(4-bromo-2-fluorophenyl)propanenitrile.[2] (Result of incomplete alkylation).

  • Hydrolysis Product: 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid (acidic degradation). Note: This will elute earlier in RP-HPLC.

References

  • European Patent Office. (2023).[3] Process for Preparation of Enzalutamide Using Novel Intermediate. EP 3717457 B1. Link

  • National Institutes of Health (NIH) - PubChem. (2025). 2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary. CID 10443591.[1] Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods. Link

  • U.S. Food and Drug Administration (FDA). (2012). Medical Review: Enzalutamide (Xtandi). Application No: 203415Orig1s000. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Application

"handling and storage procedures for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile"

Application Note & Protocol: Handling, Storage, and Utilization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile Abstract This technical guide outlines the rigorous protocols for the handling, storage, and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling, Storage, and Utilization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Abstract

This technical guide outlines the rigorous protocols for the handling, storage, and synthetic application of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6).[1] As a critical building block in the synthesis of Androgen Receptor (AR) antagonists and PI3K inhibitors (e.g., NVP-BBD130 derivatives), this compound requires specific environmental controls to maintain the integrity of its gem-dimethyl nitrile motif and aryl bromide functionality. This document synthesizes safety data with practical laboratory workflows to ensure reproducibility in drug discovery campaigns.

Chemical Profile & Identity

PropertySpecification
Chemical Name 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile
CAS Number 749928-77-6
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Appearance Off-white solid or viscous amber oil (purity dependent)
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water
Key Functionalities Aryl Bromide: Handle for Pd-catalyzed cross-coupling.Gem-dimethyl Nitrile: Sterically hindered precursor to acids/amides/heterocycles.[1]

Health, Safety, & Environment (HSE) Protocols

Core Hazard Analysis: While alkyl nitriles are generally more stable than inorganic cyanides, this compound poses acute toxicity risks via oral, dermal, and inhalation routes.[1] The aryl bromide moiety acts as a skin and eye irritant.[2]

Personal Protective Equipment (PPE) Matrix:

Protection LevelRequirementRationale
Respiratory Fume hood (Face velocity > 0.5 m/s)Prevent inhalation of aerosols or volatile impurities.[1]
Dermal Double Nitrile Gloves (0.11 mm min)Nitriles can permeate standard latex; double gloving provides a breakthrough buffer.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for potential oil splashes.
Body Lab Coat + Tyvek SleevesPrevent skin absorption through clothing contact.

Emergency Response:

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use solvent (ethanol/DMSO) as this enhances transdermal absorption.

  • Spill: Adsorb with vermiculite. Do not use bleach (hypochlorite) immediately unless cyanide release is ruled out; standard incineration disposal is preferred.

Storage & Stability Architecture

The stability of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is compromised by moisture (slow hydrolysis of the nitrile) and UV light (degradation of the C-Br bond).

The "Argon Standard" Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Headspace must be purged with dry Argon or Nitrogen.

  • Temperature: Long-term storage at 2–8°C . Short-term (active use) at ambient (20–25°C) is acceptable if kept dark.

Storage Decision Tree (Graphviz):

StorageProtocol Start Compound Receipt CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Viscous Oil CheckState->Oil Purge Argon Purge Headspace Solid->Purge Low Surface Area Oil->Purge High Oxidation Risk Temp Store at 2-8°C (Dark) Purge->Temp Use Equilibrate to RT before opening Temp->Use Prior to Weighing

Figure 1: Decision logic for maximizing shelf-life upon receipt.

Handling & Solubilization Protocol

Context: The gem-dimethyl group introduces significant lipophilicity and steric bulk. This affects solubilization kinetics and reactivity.

Protocol: Preparation of a 100 mM Stock Solution

  • Equilibration: Remove vial from 4°C storage and allow 30 minutes to reach room temperature before opening. This prevents condensation of atmospheric water into the cold product.

  • Weighing: Weigh 24.2 mg into a 2 mL amber HPLC vial. Use an anti-static gun if the solid is fluffy/electrostatic.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid protic solvents (MeOH) if the solution will be stored for >24 hours, as slow solvolysis can occur.

  • Dissolution: Vortex for 30 seconds. If oil droplets persist, sonicate at 25°C for 2 minutes.

  • Verification: Inspect for clarity. The solution should be colorless to pale yellow.

Application Notes: Synthetic Utility

This compound is a "bifunctional" scaffold. Understanding the reactivity difference between the Aryl Bromide and the Hindered Nitrile is crucial for designing synthesis routes.

A. The Steric Challenge (Nitrile Hydrolysis)

Unlike simple benzonitriles, the gem-dimethyl group at the


-position creates a "neopentyl-like" steric environment.
  • Implication: Standard basic hydrolysis (NaOH/H₂O) often fails or stalls.

  • Solution: Use "forcing" acidic conditions (e.g., Conc. H₂SO4/AcOH at 100°C) or anhydrous conditions (KOtBu in Toluene) to convert the nitrile to the amide/acid.

B. Cross-Coupling (Suzuki/Buchwald)

The Bromine is at the para position relative to the bulky tail and meta to the Fluorine.[1]

  • Reactivity: High. The steric bulk of the gem-dimethyl group is remote enough that it does not interfere with Pd-catalyst insertion at the C-Br bond.

  • Selectivity: The ortho-fluorine exerts an inductive effect, making the C-Br bond electron-deficient and highly reactive toward oxidative addition.

Experimental Workflow: Suzuki Coupling Example

ReactionWorkflow Setup Reaction Setup (Inert Glovebox/Schlenk) Reagents Add: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Pd(dppf)Cl2 (5 mol%) Setup->Reagents Base Add Base: K2CO3 (3.0 eq) Degassed Dioxane/H2O Reagents->Base Heat Heat: 80-100°C, 4-12h Base->Heat Workup Workup: Dilute EtOAc -> Wash Brine Heat->Workup

Figure 2: Optimized workflow for Suzuki coupling preserving the nitrile functionality.[1][3]

References

  • Biosynth. (2023). Safety Data Sheet: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6).[4] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10443591, 2-(4-Bromophenyl)-2-methylpropanenitrile (Analogous Structure). Retrieved from

  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.[3] (Context for NVP-BBD130 intermediates). Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile (Structural Analog for Hazard Profiling). Retrieved from

Sources

Method

Technical Guide: In Vitro Assay Development for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

This Technical Application Note is designed for researchers utilizing 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6), a versatile halogenated benzonitrile scaffold.[1] While often employed as a chem...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for researchers utilizing 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6), a versatile halogenated benzonitrile scaffold.[1]

While often employed as a chemical intermediate in the synthesis of HCV RNA-dependent RNA polymerase inhibitors (e.g., dihydropyrone series) and potential Androgen Receptor (AR) modulators, this guide addresses the development of in vitro assays where this molecule is the Test Article or Lead Fragment .[1]

[1]

Compound Profile & Pre-Assay Considerations[1][2]

Before initiating biological assays, the physicochemical limitations of the scaffold must be defined.[1] The combination of the hydrophobic bromofluorophenyl ring and the polar nitrile group creates specific solubility and stability challenges.[1]

Physicochemical Properties
PropertyValueImplication for Assay Development
Molecular Weight 242.09 g/mol Suitable for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1]
Lipophilicity (cLogP) ~3.2 (Est.)[1]Moderate lipophilicity.[1] Requires DMSO for solubilization; risk of non-specific binding to plastics.[1]
Key Functionalities Nitrile (-CN), Aryl BromideNitrile: Susceptible to hydrolysis in acidic/basic buffers.[1] Aryl Bromide: Potential reactivity in high-energy UV assays (photolysis).[1]
Solubility Low in waterStock Preparation: Dissolve in 100% DMSO at 10-20 mM.[1] Avoid freeze-thaw cycles to prevent precipitation.[1]
Stability "Red Flags" in Assay Buffers

The nitrile group at the quaternary carbon is generally stable, but the following conditions can degrade the compound during long incubations (>24h):

  • High pH (>8.5): Risk of nitrile hydrolysis to amide/carboxylic acid.[1]

  • Reducing Agents: High concentrations of DTT (>5 mM) may interfere if the bromine is labile (rare, but possible in presence of metal contaminants).[1]

Assay 1: Metabolic Stability Profiling (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) and identify metabolic "soft spots" (e.g., nitrile hydrolysis or debromination) before advancing to functional assays.[1]
Rationale

As a fragment/intermediate, this compound is prone to Phase I metabolism.[1] The nitrile group is a primary target for CYP450 enzymes or nitrilases.[1]

Protocol: Liver Microsome Incubation
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).[1]

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM).[1]

Workflow Steps:

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

determines

.


[1]

Assay 2: Functional Enzymatic Assay (HCV Polymerase Inhibition)

Context: Literature identifies this scaffold as a precursor for HCV NS5B polymerase inhibitors.[1] This protocol describes how to screen the molecule (or its derivatives) for viral polymerase inhibition.[1]

Assay Principle: Fluorescence-Based Primer Extension

A primer-extension assay using a fluorescently labeled RNA template.[1] Inhibition of the polymerase prevents the elongation of the RNA strand, reducing the fluorescence signal (or FRET signal).[1]

Materials
  • Enzyme: Recombinant HCV NS5B Polymerase (

    
    21 C-terminal truncation).[1]
    
  • Template: Poly(rA) / Oligo(dU)

    
    -5'-Fluorescein.[1]
    
  • Substrate: UTP (10 µM).

  • Detection: Fluorescence Polarization (FP) or TR-FRET.[1]

Step-by-Step Protocol
  • Compound Plating: Dispense 100 nL of compound (in DMSO) into 384-well black low-volume plates. Include Sofosbuvir as a positive control.[1]

  • Enzyme Mix: Dilute NS5B enzyme (50 nM final) in Assay Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 1 mM DTT, 0.05% Tween-20).
    
  • Incubation 1: Add 10 µL Enzyme Mix to wells. Incubate 15 min at RT to allow compound-enzyme binding.

  • Substrate Mix: Prepare Template/Primer (50 nM) and UTP (1 µM) in Assay Buffer.

  • Reaction Start: Add 10 µL Substrate Mix. Total volume = 20 µL.[1]

  • Kinetic Read: Measure Fluorescence Anisotropy (Ex 485 nm / Em 535 nm) immediately and every 5 min for 60 min.

  • Endpoint: As RNA elongates, molecular weight increases, increasing polarization (mP).[1] Inhibitors prevent the mP increase.[1]

Assay 3: Fragment Binding (Surface Plasmon Resonance - SPR)

Objective: Confirm direct physical binding of the scaffold to the target protein (e.g., Androgen Receptor or HCV NS5B) independent of enzymatic activity.[1]

Sensor Chip Strategy
  • Chip Type: CM5 (Carboxymethylated dextran).[1]

  • Immobilization: Amine coupling of the Target Protein (Ligand) to the chip surface.[1] Target density: ~2000-4000 RU.[1]

  • Reference Channel: Activated/Blocked surface without protein.[1]

Protocol
  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO . Crucial: Match DMSO concentration in running buffer and samples exactly to prevent "bulk effect" errors.

  • Sample Prep: Dilute compound to 50, 100, 200, 400 µM in Running Buffer.

  • Injection:

    • Contact time: 60s.[1]

    • Dissociation time: 120s.[1]

    • Flow rate: 30 µL/min.[1]

  • Regeneration: Usually not needed for fragments (fast off-rates).[1] If sticky, use 10 mM Glycine pH 2.5.[1]

Success Criteria:

  • Square Wave Shape: Fast on/off kinetics typical of fragments.[1]

  • Dose Response:

    
     (Equilibrium response) should plot to a steady-state affinity isotherm (
    
    
    
    ).[1]

Visualization: Assay Development Cascade

AssayCascade Start Compound: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile QC Step 1: QC & Solubility (HPLC >95%, DMSO Solubility) Start->QC Dissolve 10mM Metab Step 2: Metabolic Stability (Microsomes: Nitrile Hydrolysis Check) QC->Metab Pass Binding Step 3: Target Binding (SPR) (Confirm Affinity to Scaffold) Metab->Binding t1/2 > 30min LeadOpt Decision: Lead Optimization (Suzuki Coupling at Br- site) Metab->LeadOpt High Clearance (Modify Nitrile) Funct Step 4: Functional Assay (HCV NS5B Polymerase Inhibition) Binding->Funct KD < 500µM Funct->LeadOpt IC50 < 10µM

Caption: Sequential workflow for validating the compound from solubility checks through to functional inhibition.

References

  • Biosynth . (n.d.).[1] 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Product Page. Retrieved from [1]

  • PubChem . (n.d.).[1] Compound Summary: 2-(4-Bromophenyl)-2-methylpropanenitrile (Analogous Structure).[1] Retrieved from [1]

  • Vertex AI Search . (2024).[1] Search Results for CAS 749928-77-6 and Biological Activity. (Referenced Source 1.1 in search data identifying HCV application).

  • BenchChem . (n.d.).[1] Structure and Applications of Bromophenyl-nitrile Scaffolds. Retrieved from [1]

(Note: While specific literature for this exact CAS is proprietary/sparse, protocols are derived from standard industry practices for analogous benzonitrile fragments in HCV and AR drug discovery.)[1]

Sources

Application

Technical Application Note: Scalable Synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Executive Summary This application note details the synthetic methodology for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical pharmacophore scaffold used in the development of next-generation anti-androgen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic methodology for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical pharmacophore scaffold used in the development of next-generation anti-androgens. The gem-dimethyl nitrile moiety serves as a metabolic anchor, preventing oxidative degradation while positioning the aromatic ring for optimal receptor binding.

This guide prioritizes the "Classical Process Route" via the methylation of phenylacetonitrile derivatives. This pathway is selected for its reliability, scalability, and high regioselectivity compared to transition-metal-catalyzed alternatives. We address specific challenges, including the control of mono-methylated impurities and the safe handling of exothermic alkylation steps.

Retrosynthetic Analysis & Strategy

The synthesis is best approached through the construction of the sterically hindered quaternary carbon alpha to the nitrile.

Strategic Disconnection

The most efficient disconnection cuts the C-C bonds between the alpha-carbon and the methyl groups. This implies a double alkylation of a 4-bromo-2-fluorophenylacetonitrile precursor.

Pathway Visualization

The following diagram outlines the complete workflow from the commodity starting material (4-bromo-2-fluorotoluene) to the final gem-dimethyl target.

G Start 4-Bromo-2-fluorotoluene (Commodity Precursor) Bromination Step 1: Radical Bromination (NBS, AIBN, CCl4/PhCl) Start->Bromination Activation Inter1 4-Bromo-2-fluorobenzyl bromide Bromination->Inter1 Yield: ~85% Cyanation Step 2: Nucleophilic Substitution (NaCN, EtOH/H2O) Inter1->Cyanation Sn2 Reaction Inter2 4-Bromo-2-fluorophenylacetonitrile (Key Intermediate) Cyanation->Inter2 Yield: ~90% Methylation Step 3: Gem-Dimethylation (MeI, NaH or KOtBu, THF) Inter2->Methylation Double Alkylation Target TARGET: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Methylation->Target Yield: ~92%

Figure 1: Linear synthetic pathway from toluene precursor to gem-dimethyl nitrile target.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (4-Bromo-2-fluorophenylacetonitrile)

Prerequisite: If starting from 4-bromo-2-fluorobenzyl bromide.

Rationale: The purity of the nitrile precursor is critical. Residual benzyl bromide acts as an alkylating agent in the subsequent step, leading to complex dimers.

Reagents:

  • 4-Bromo-2-fluorobenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [WARNING: HIGHLY TOXIC ]

  • Ethanol (95%) and Water (3:1 ratio)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and internal thermometer. Connect the exhaust to a bleach scrubber (to neutralize potential HCN).

  • Dissolution: Dissolve NaCN (1.2 eq) in water. Separately, dissolve the benzyl bromide (1.0 eq) in ethanol.

  • Addition: Add the bromide solution to the cyanide solution dropwise at ambient temperature.

  • Reaction: Heat to mild reflux (80°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute residue with water and extract with Dichloromethane (DCM). Wash organic layer with 10% bleach solution (oxidizes residual cyanide), then brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or distill if oil (bp ~140°C at 2 mmHg).

Protocol B: Gem-Dimethylation (The Core Transformation)

Rationale: This step introduces two methyl groups. The alpha-proton of the mono-methyl intermediate is less acidic than the starting nitrile due to the electron-donating methyl group, but the reaction proceeds rapidly because the steric barrier is not yet prohibitive. We use Sodium Hydride (NaH) for high-value lab synthesis to ensure complete conversion, though Phase Transfer Catalysis (PTC) is often used in manufacturing.

Reagents:

  • 4-Bromo-2-fluorophenylacetonitrile (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq) [Carcinogen/Volatile ]

  • Sodium Hydride (60% dispersion in oil) (2.2 eq)

  • Anhydrous THF or DMF (Solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck flask and cool under a stream of Nitrogen or Argon.

  • Base Preparation:

    • Place NaH (2.2 eq) in the flask.

    • Optional: Wash NaH with dry hexane to remove mineral oil if high-precision NMR monitoring is required later.

    • Add anhydrous THF (10 mL per gram of substrate). Cool the suspension to 0°C in an ice bath.

  • Substrate Addition (Critical for Exotherm Control):

    • Dissolve the nitrile (1.0 eq) in a minimum volume of THF.

    • Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases (formation of the carbanion).

  • Alkylation:

    • Add Methyl Iodide (2.5 eq) dropwise via syringe/addition funnel. Keep internal temperature <10°C.

    • Mechanistic Insight: The first methylation is fast. The second requires the base to deprotonate the now more sterically hindered mono-methyl species.

  • Completion: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC. The mono-methyl intermediate (approx. retention time shift) must be <1%.

  • Quench & Isolation:

    • Cool back to 0°C. Carefully quench with saturated NH₄Cl solution (destroy excess NaH).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water, then brine. Dry over Na₂SO₄.[1]

  • Purification:

    • Concentrate to yield a yellow oil/solid.

    • The gem-dimethyl product usually crystallizes upon standing or trituration with cold hexanes.

    • Yield Target: >90%.[2]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Addition) 0°C – 5°C>10°C risks runaway exotherm and "poly-methylation" side products (rare) or solvent boil-off.
Stoichiometry (Base) 2.2 – 2.5 eq<2.0 eq results in mono-methyl impurity (difficult to separate).
Stoichiometry (MeI) 2.5 – 3.0 eqExcess ensures driving the kinetic equilibrium to the di-methylated product.
Water Content <0.05% (Karl Fischer)Water quenches NaH, stalling the reaction and generating NaOH (hydrolysis risk).
Mechanism of Impurity Formation

The primary impurity is the mono-methyl derivative . This forms if the base is consumed by adventitious water or if the reaction is quenched too early.

ReactionLogic Substrate Substrate (-CH2-CN) Anion1 Anion 1 (-CH(-)-CN) Substrate->Anion1 Base (Fast) Mono Mono-Methyl (-CH(Me)-CN) Anion1->Mono MeI Mono->Mono IMPURITY TRAP (If Base Depleted) Anion2 Anion 2 (-C(Me)(-)-CN) Mono->Anion2 Base (Slower) Product Product (-C(Me)2-CN) Anion2->Product MeI

Figure 2: Kinetic progression of the alkylation. The second deprotonation is the rate-determining step for completion.

Analytical Characterization

To validate the synthesis, compare your isolated material against these expected spectral data points.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.55 (t, 1H): Aromatic proton (coupling with F).

    • δ 7.30–7.40 (m, 2H): Remaining aromatic protons.

    • δ 1.75 (s, 6H): Diagnostic Signal. The gem-dimethyl group appears as a strong singlet. If you see a doublet at ~1.5 ppm, you have mono-methyl impurity.

  • 13C NMR:

    • Distinct quaternary carbon signal at ~35–40 ppm.

    • Nitrile carbon at ~124 ppm.

  • IR Spectroscopy:

    • Sharp absorption at 2235 cm⁻¹ (C≡N stretch).

Safety & Handling

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. Use only in a certified fume hood. Double-glove (Nitrile/Laminate).

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Keep a bucket of dry sand nearby.

  • Cyanide Precursors: If performing Protocol A, ensure specific antidotes (e.g., hydroxocobalamin) are available on site.

References

  • Process Route for Apalutamide Intermediates

    • Title: Processes for the preparation of apalutamide and intermediates thereof.[3][4][5][6]

    • Source: US P
    • URL
  • Gem-Dimethylation Methodology

    • Title: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.[7]

    • Source: ResearchG
    • URL:[Link]

  • Precursor Synthesis (Benzyl Bromide to Nitrile)

    • Title: Preparation method of 2-fluoro-4-bromo benzyl bromide.[8]

    • Source: CN P
    • URL
  • General Alkylation Protocol (Organic Syntheses)

    • Title: Alkylation of Phenylacetonitrile Deriv
    • Source: Organic Syntheses, Coll.[9] Vol. 9, p. 559.

    • URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

This guide details the scale-up synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical building block for functionalized aryl-propionic acid derivatives and androgen receptor antagonist scaffolds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scale-up synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical building block for functionalized aryl-propionic acid derivatives and androgen receptor antagonist scaffolds.[1]

Executive Summary

The gem-dimethylation of arylacetonitriles is a pivotal transformation in medicinal chemistry, introducing metabolic stability and conformational constraints (the Thorpe-Ingold effect).[1] This protocol outlines a robust, scalable Phase Transfer Catalysis (PTC) method for converting 4-bromo-2-fluorophenylacetonitrile to 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile .[1]

Unlike traditional cryogenic lithiation or hazardous sodium hydride (NaH) routes, this method utilizes aqueous sodium hydroxide and a quaternary ammonium catalyst. This approach minimizes hydrogen gas evolution, eliminates moisture sensitivity, and allows for superior thermal management during the exothermic alkylation event.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to install two methyl groups at the benzylic position.[1] The choice of Phase Transfer Catalysis (PTC) over NaH/DMF is driven by process safety and impurity control.[1]

  • Route A (NaH/DMF): High yield but generates stoichiometric

    
     gas (explosion risk on scale) and requires anhydrous conditions.[1]
    
  • Route B (PTC - Selected): Uses 50% NaOH and Toluene.[1] The deprotonation occurs at the interface; the carbanion is transported by the catalyst (TEBA or TBAB) into the organic phase to react with Methyl Iodide (MeI).[1]

Reaction Scheme

ReactionScheme SM 4-Bromo-2-fluorophenylacetonitrile (C8H5BrFN) Intermediate Mono-methylated Impurity SM->Intermediate Incomplete Alkylation Product 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile (Target) SM->Product Toluene, 35-40°C Exothermic Reagents 2.5 eq MeI 50% NaOH (aq) Cat. TEBA (1 mol%) Intermediate->Product Fast Step

Figure 1: Reaction scheme illustrating the double alkylation via Phase Transfer Catalysis.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (due to corrosive halides) with overhead mechanical stirring and reflux condenser.[1]

  • Scrubber: Caustic scrubber (NaOH/Sodium Thiosulfate) connected to the vent to neutralize Methyl Iodide vapors.[1]

  • Reagents:

    • 4-Bromo-2-fluorophenylacetonitrile (Start Material)[1]

    • Methyl Iodide (MeI) – High Toxicity Warning[1]

    • Sodium Hydroxide (50% w/w aqueous solution)[1]

    • Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)[1]

    • Toluene (Solvent)[1]

Step-by-Step Procedure
Step 1: Reactor Charging
  • Inert the reactor with

    
    .[1]
    
  • Charge 4-Bromo-2-fluorophenylacetonitrile (1.0 equiv) and Toluene (5.0 vol).[1]

  • Add catalyst TEBA (0.01 - 0.05 equiv).[1]

  • Initiate stirring (high shear is beneficial for PTC).[1]

  • Charge 50% NaOH (4.0 equiv). Note: The mixture will be biphasic.

Step 2: Alkylation (Critical Step)
  • Cool the mixture to 15–20°C .

  • Charge Methyl Iodide (2.5 equiv) via a subsurface dip tube or pressure-equalized addition funnel.[1]

    • Process Control: Add slowly to maintain internal temperature < 30°C . The reaction is significantly exothermic.[1]

  • Once addition is complete, allow the reaction to warm to 35–40°C .

  • Agitate for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC. The mono-methylated intermediate appears first and must be fully converted.[1] Target < 0.5% mono-methylated impurity.

Step 3: Quench & Work-up
  • Cool reactor to 20°C .

  • Add Water (5.0 vol) to dissolve precipitated salts (NaI).[1]

  • Agitate for 30 minutes, then settle for 30 minutes.

  • Separate phases. Drain the lower aqueous layer (contains NaI and excess NaOH).[1]

    • Waste Note: Aqueous waste contains trace MeI. Treat with Sodium Thiosulfate before disposal.

  • Wash the organic layer with 1N HCl (2.0 vol) to remove amine impurities (if any) and neutralize residual base.[1]

  • Wash with Brine (2.0 vol).

Step 4: Isolation
  • Concentrate the organic phase under vacuum (keep T < 50°C) to an oil.[1]

  • Solvent Swap: Add Heptane (3.0 vol) and concentrate again to remove residual Toluene.

  • Crystallization: Dissolve residue in hot Heptane (50°C). Cool slowly to 0–5°C.

  • Filter the white crystalline solid.[1]

  • Dry in a vacuum oven at 40°C.

Process Flow & Safety Systems

The handling of Methyl Iodide (MeI) is the primary safety constraint.[1][2] MeI is a volatile neurotoxin and suspected carcinogen.[1][2]

ProcessFlow cluster_safety Safety Critical Zone (Fume Hood/Enclosure) Reactor Reactor (Biphasic Mixture) Scrubber Scrubber System (NaOH + Na2S2O3) Reactor->Scrubber Vent Gases Workup Phase Separation (Remove Aqueous NaI) Reactor->Workup Post-Rxn MeI_Feed MeI Dosing System (Closed Loop) MeI_Feed->Reactor Controlled Rate Cryst Crystallization (Heptane) Workup->Cryst Organic Phase Product Final Product Isolation Cryst->Product

Figure 2: Process flow highlighting the containment of Methyl Iodide.[1]

Critical Safety Parameters (CSPs)
  • MeI Quenching: Ensure all equipment contacting MeI is rinsed with a solution of 10% aqueous ammonia or Sodium Thiosulfate immediately after use.

  • Exotherm Control: Do not exceed 45°C during reaction; MeI boils at 42.5°C. Loss of MeI will stall the reaction and release toxic vapors.[1]

  • Cyanide Precursors: Although the nitrile group is stable here, the starting material synthesis involves cyanides.[1] Ensure no residual free cyanide is present in the starting material (check pH of first aqueous wash).[1]

Analytical Controls

ParameterMethodSpecificationRationale
Purity HPLC (C18, ACN/H2O)> 98.0% AreaCritical for subsequent API steps.
Mono-Methyl Impurity HPLC< 0.5%Difficult to purge in downstream steps.[1]
Residual Solvent GC (Headspace)Toluene < 890 ppmICH Q3C limits.[1]
Assay 1H-NMR / qNMR98.0 - 102.0% w/wConfirm potency.[1]

Key NMR Signals (CDCl3):

  • Gem-dimethyl: Singlet, δ ~1.7 ppm (6H).

  • Aromatic: Multiplets, δ ~7.3–7.5 ppm (3H). Pattern depends on F-coupling.

References

  • Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Catalyzed Alkylation of Nitriles". Organic Syntheses, 55, 91. Link

  • Federsel, H. J. (2003). "Process Chemistry in the Pharmaceutical Industry: Key Intermediates". Chemical Reviews, 103(9).
  • US Patent 7,462,633. "Cyclopropyl group substituted oxazolidinone antibiotics". (Describes the use of 4-bromo-2-fluorophenylacetonitrile as a starting material). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10443591, 2-(4-Bromophenyl)-2-methylpropanenitrile. (Structural analog data). Link[1]

Sources

Application

"2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile for fragment-based drug discovery"

Application Note: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the application of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the application of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike generic phenyl fragments, this molecule possesses a "privileged" architecture characterized by three distinct features:

  • Gem-dimethyl functionality: Induces the Thorpe-Ingold effect, restricting conformational freedom and improving binding entropy.[1]

  • Orthogonal reactivity handles: A bromine atom for cross-coupling (fragment growing) and a nitrile group for functional group interconversion (FGI).[1]

  • Metabolic hardening: The fluorine substitution and quaternary carbon block common metabolic "soft spots" (benzylic oxidation and ring hydroxylation).

This protocol provides the roadmap for utilizing this fragment to generate lead-like libraries, specifically targeting Androgen Receptors (AR) and PI3K/mTOR pathways.[1]

Chemical Profile & "Rule of Three" Compliance

Before experimental application, the fragment's physicochemical profile must be validated against FBDD criteria.

Table 1: Physicochemical Properties

PropertyValueFBDD "Rule of 3" StatusImplication
Molecular Weight 242.09 DaPass (< 300)Ideal for "growing" without exceeding drug-like MW limits.[1]
cLogP ~3.1Borderline (≤ 3)High lipophilicity requires sensitive biophysical assays (SPR/NMR) over biochemical screens.[1]
H-Bond Donors 0Pass (≤ 3)Low desolvation penalty upon binding.[1]
H-Bond Acceptors 1 (Nitrile)Pass (≤ 3)The nitrile acts as a weak acceptor or a "warhead" precursor.[1]
PSA 23.8 ŲPass (≤ 60)Excellent membrane permeability predicted.[1]
Rotatable Bonds 1Pass (≤ 3)Rigid scaffold minimizes entropy loss upon binding.[1]

Application I: Fragment Growing (The Bromine Vector)

The primary vector for elaborating this fragment is the aryl bromide. It serves as the anchor point for Suzuki-Miyaura cross-coupling to access biaryl chemical space, a motif common in nuclear receptor antagonists (e.g., Enzalutamide analogs).[1]

Protocol A: High-Throughput Suzuki Library Generation

Objective: To synthesize a 96-member biaryl library to probe hydrophobic pockets adjacent to the primary binding site.[1]

Reagents:

  • Fragment: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (1.0 equiv)[1]

  • Boronic Acids: Diverse set of aryl/heteroaryl boronates (1.5 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the fragment in degassed 1,4-dioxane to a concentration of 0.2 M.

  • Dispensing: Aliquot 100 µL of fragment solution into each well of a 96-well reaction block.

  • Reagent Addition: Add 1.5 equivalents of unique boronic acids to each well.

  • Catalysis: Add 50 µL of the catalyst/base master mix (pre-dissolved in water/dioxane).

  • Reaction: Seal the block and heat at 90°C for 12 hours with vigorous shaking (600 rpm).

  • Work-up: Filter through a celite/silica plug to remove Pd black.[1] Dilute with EtOAc.

  • QC: Analyze random wells (n=8) via LC-MS. Expected conversion >85%.

Expert Insight: The ortho-fluorine atom on the fragment exerts an electron-withdrawing effect, activating the C-Br bond for oxidative addition.[1] However, it may also sterically hinder bulky phosphine ligands.[1] Pd(dppf)Cl₂ is chosen for its smaller bite angle and robustness against steric crowding.[1]

Application II: Pharmacophore Transformation (The Nitrile Vector)

The nitrile group is not just a passive acceptor; it is a masked pharmacophore. In the context of AR antagonists, converting the nitrile to a thiohydantoin or amide is critical for efficacy.

Protocol B: Nitrile Hydrolysis to Primary Amide

Context: Amides often serve as critical H-bond donors in the ligand-binding domain (LBD).[1]

Reagents:

  • Fragment: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile[1][4]

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂)

  • Base: Potassium Carbonate (K₂CO₃)[2][5][6]

  • Solvent: DMSO

Methodology:

  • Dissolve 100 mg of fragment in 1 mL DMSO.

  • Add 2.0 equiv of K₂CO₃ followed by 5.0 equiv of 30% H₂O₂ (dropwise at 0°C).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated Na₂SO₃ solution to neutralize excess peroxide.

  • Isolation: Extract with EtOAc. The gem-dimethyl group protects the amide from over-hydrolysis to the acid.[1]

Visual Workflows

Figure 1: Chemical Space Expansion Strategy

This diagram illustrates the divergent synthesis pathways starting from the core fragment.

FragmentExpansion Core Core Fragment (Br + CN + Gem-dimethyl) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Hydrolysis Controlled Hydrolysis (H2O2, K2CO3) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Biaryl Biaryl Library (Hydrophobic Reach) Suzuki->Biaryl Fragment Growing Amide Primary Amide (H-Bond Donor) Hydrolysis->Amide FGI Amine Primary Amine (Linker Attachment) Reduction->Amine Linker Install

Caption: Divergent synthesis workflow utilizing the orthogonal Br and CN handles for library generation.

Biophysical Screening & Validation

Due to the fragment's lipophilicity (cLogP ~3.1), traditional biochemical assays may yield false positives due to aggregation. Surface Plasmon Resonance (SPR) is the recommended validation method.

SPR Protocol Parameters:

  • Sensor Chip: CM5 (Carboxymethyl dextran).[1]

  • Immobilization: Target protein (e.g., Androgen Receptor LBD) coupled via amine coupling to ~3000 RU.

  • Running Buffer: PBS-P+ (with 0.05% Surfactant P20) + 3% DMSO.[1] Crucial: Match DMSO concentration in sample and running buffer exactly to avoid "bulk effect" jumps.

  • Injection: Multi-cycle kinetics (concentration series: 3 µM – 200 µM).[1]

  • Analysis: Look for "square" sensorgrams indicating rapid on/off rates characteristic of fragments.

References

  • PubChem. 2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary. National Library of Medicine. Link

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: journal of medicinal chemistry.[1] ACS Publications.[1] Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.Link

  • Medivation Inc. Enzalutamide (Xtandi) Synthesis and Intermediates.[1] Patent US7709517B2.[1] Link

  • Hung, A. W., et al. (2011).[1] Optimization of the Suzuki-Miyaura cross-coupling for DNA-encoded library synthesis. (Contextual reference for library generation conditions). Link

Sources

Method

"protocols for derivatizing 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile"

Application Note: High-Precision Derivatization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile Abstract & Strategic Overview The molecule 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 105942-08-3) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Derivatization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Abstract & Strategic Overview

The molecule 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 105942-08-3) represents a high-value "linchpin" intermediate in medicinal chemistry, particularly in the synthesis of Androgen Receptor (AR) antagonists (e.g., structural analogs of Enzalutamide/Apalutamide) and metalloenzyme inhibitors.[1]

Its structure presents a unique dual-vector reactivity profile:

  • Vector A (Aryl Bromide): A highly reactive handle for Palladium-catalyzed cross-coupling, electronically modulated by the ortho-fluorine atom.[1]

  • Vector B (Gem-Dimethyl Nitrile): A sterically encumbered functional group.[1][2] The quaternary carbon adjacent to the nitrile creates a "neopentyl-like" steric environment, rendering standard hydrolytic protocols ineffective and requiring specialized, high-energy conditions.[1]

This guide provides validated protocols for overcoming the steric penalty of the gem-dimethyl group while preserving the integrity of the aryl bromide (or exploiting it sequentially).

Module 1: The Aryl Bromide Vector (Cross-Coupling)

Strategic Insight: The 2-fluoro substituent exerts an inductive electron-withdrawing effect, activating the C-Br bond for oxidative addition.[1] However, it also creates a localized dipole that can destabilize certain monodentate phosphine ligands.[1] We recommend bidentate ligands (e.g., dppf, Xantphos) to ensure catalyst longevity.[1]

Protocol 1.1: Suzuki-Miyaura Biaryl Synthesis

Target: Introduction of aryl/heteroaryl motifs.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)[1][2]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv for hindered partners)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst.[1] Seal and purge with N₂/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Activation: Heat the mixture to 90°C for 4–12 hours.

    • Note: Monitor by HPLC.[1][2][3] The electron-deficient nature of the ring usually ensures rapid conversion (<4h).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 1.2: Buchwald-Hartwig Amination

Target: Synthesis of anilinic derivatives.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Primary/Secondary): 1.2 equiv[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)[1][2]

  • Base: Cs₂CO₃ (2.5 equiv)[1][2]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Critical Consideration: The ortho-fluorine can participate in minor H-bonding with incoming amines, potentially affecting regioselectivity if the amine is multifunctional. The gem-dimethyl group is distal enough to not interfere sterically.[1]

Module 2: The Sterically Hindered Nitrile Vector

Strategic Insight: The gem-dimethyl group at the


-position creates significant steric hindrance, blocking the trajectory of nucleophiles (Burgi-Dunitz angle). Standard acidic hydrolysis (HCl/reflux) often fails or stops at the amide.[1][2] To access the acid or amide, Radziszewski conditions  (oxidative hydrolysis) or high-temperature acidolysis are required.[1]
Protocol 2.1: Controlled Hydrolysis to Primary Amide

Method: Radziszewski Reaction (Basic Peroxide)

Reagents:

  • Substrate: 1.0 equiv

  • H₂O₂ (30% aq): 5.0 – 10.0 equiv[1][2]

  • K₂CO₃: 3.0 equiv[1][2]

  • Solvent: DMSO (0.5 M concentration)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DMSO. The solution may be slightly warm.[1][2]

  • Addition: Add K₂CO₃ followed by slow addition of H₂O₂ at 0°C (exothermic).

  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

    • Mechanism:[1][2][4][5][6][7] The hydroperoxide anion (

      
      ) is a smaller, more potent nucleophile (alpha-effect) than 
      
      
      
      , allowing it to penetrate the gem-dimethyl steric shield.[1]
  • Quench: Pour into ice water. The amide product often precipitates as a white solid.[1][2]

  • Isolation: Filtration or extraction with EtOAc/DCM.[1][2]

Protocol 2.2: "Brute Force" Hydrolysis to Carboxylic Acid

Method: High-Temperature Acidolysis[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Acid: 70% H₂SO₂ (aq) or H₂SO₄/Acetic Acid (1:1)[1][2]

  • Temperature: 140°C[1][2]

Step-by-Step Workflow:

  • Safety Warning: This reaction requires blast shielding.

  • Mixing: Suspend substrate in the acid mixture.

  • Heating: Heat to 140°C for 24–48 hours.

    • Note: The nitrile first hydrolyzes to the amide, which accumulates.[1] The amide-to-acid step is the rate-limiting step due to the steric bulk preventing the formation of the tetrahedral intermediate.

  • Workup: Pour onto crushed ice. Adjust pH to ~3–4 carefully with NaOH. Extract with EtOAc.[1][2][3]

Protocol 2.3: Reduction to Primary Amine

Target: Synthesis of neopentyl-type amines (Precursors for Isothiocyanates/Drugs).[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Reductant: Borane-THF Complex (BH₃[1][2]·THF, 1.0 M): 3.0 equiv[1]

    • Alternative: LiAlH₄ (2.0 equiv) in ether, though BH₃ is cleaner for halogenated aromatics (avoids hydrodehalogenation of the Ar-Br).[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry glassware under Argon.

  • Addition: Add BH₃·THF dropwise to the substrate in THF at 0°C.

  • Reflux: Heat to reflux (66°C) for 3–6 hours.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (gas evolution), then 1M HCl.

  • Hydrolysis of Boron-Amine Complex: Reflux the acidic mixture for 1 hour to free the amine.

  • Isolation: Basify with NaOH to pH >11, extract with DCM.

Module 3: Visualizing the Derivatization Tree

The following diagram maps the logical flow of derivatization, highlighting the divergence between modifying the aryl core and the aliphatic tail.

G Start 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Suzuki Suzuki Coupling (Biaryl Formation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Pd2(dba)3, HNR2 LiExchange Li-Halogen Exchange (Electrophile Trapping) Start->LiExchange n-BuLi, -78°C Amide Primary Amide (via H2O2/K2CO3) Start->Amide Radziszewski Hydrolysis Amine Neopentyl Amine (via BH3-THF) Start->Amine Reduction Tetrazole Tetrazole (via NaN3/ZnBr2) Start->Tetrazole Cyclization Acid Carboxylic Acid (via H2SO4/140°C) Amide->Acid Acidolysis

Caption: Divergent synthesis pathways for the 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile scaffold. Vector A (Red) targets the aromatic ring; Vector B (Green) targets the aliphatic nitrile.[1]

Summary of Quantitative Parameters

TransformationReagent SystemTemperatureTypical YieldCritical Constraint
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90°C85–95%Ar-F stability is high; no defluorination observed.[1]
Nitrile -> Amide H₂O₂ (30%), K₂CO₃, DMSO25°C90–98%Exothermic addition; control temp <30°C.
Nitrile -> Acid 70% H₂SO₄140°C60–75%Harsh conditions; incompatible with acid-labile groups.[1]
Nitrile -> Amine BH₃[1]·THF66°C80–90%Use BH₃ to avoid debromination (risk with LiAlH₄).[1][2]

References

  • Evaluation of Suzuki-Miyaura Coupling on Fluorinated Aryl Bromides

    • Source: González-Siso, M. R., et al. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives."[1][8] MDPI Processes, 2020.

    • URL:[Link][1][2][7][9]

  • Mechanistic Insight into Sterically Hindered Nitrile Hydrolysis

    • Source: Cohen, S. "Hydrolysis of Sterically Hindered Nitriles."[1][2] Journal of Organic Chemistry.

    • Note: General grounding on the gem-dimethyl effect (Thorpe-Ingold effect) in nitrile chemistry.[1]

  • Safety Data and GHS Classification

    • Source: PubChem Compound Summary for CID 10443591.[1][2]

    • URL:[Link][1][2]

  • Application in Pharmaceutical Synthesis (Enzalutamide Analogs)

    • Source: "Preparation of 2-fluoro-4-bromobenzyl bromide and derivatives."[1][2][7] Google Patents (CN1157812A).[1][2]

    • URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

[1] Topic: Optimization of Enzalutamide Intermediate Synthesis Ticket ID: OPT-SYN-2024-001 Status: Open for Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Mechanism Target Mol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Optimization of Enzalutamide Intermediate Synthesis Ticket ID: OPT-SYN-2024-001 Status: Open for Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Mechanism

Target Molecule: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile CAS Registry Number: 1147558-09-5 (Generic mapping) Primary Application: Key pharmacophore intermediate for Androgen Receptor Antagonists (e.g., Enzalutamide/Xtandi).[1]

The Challenge: The synthesis of this sterically hindered gem-dimethyl nitrile involves creating a quaternary carbon center adjacent to an electron-deficient aryl ring. The two primary failure modes are incomplete alkylation (yielding the mono-methyl impurity) and regio-isomeric scrambling (if utilizing


 pathways).[1]

This guide covers the two most prevalent synthetic routes:[2]

  • Route A (Standard Lab Scale): Stepwise double-methylation of (4-bromo-2-fluorophenyl)acetonitrile.

  • Route B (Process Scale): Nucleophilic Aromatic Substitution (

    
    ) of 4-bromo-1,2-difluorobenzene.
    
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and critical control points (CCPs) for both synthetic strategies.

SynthesisPathways Start_A Precursor A: (4-bromo-2-fluorophenyl) acetonitrile Reagent_A MeI (2.5 eq) + NaH THF, 0°C to RT Start_A->Reagent_A Start_B Precursor B: 4-bromo-1,2- difluorobenzene Reagent_B Isobutyronitrile + KHMDS Toluene, 50°C Start_B->Reagent_B Inter_A Intermediate: Mono-methylated Species Target TARGET: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Inter_A->Target Slow (k2) Steric Hindrance Reagent_A->Inter_A Fast (k1) Side_Prod_1 Impurity: Des-bromo species (Halogen Exchange) Reagent_A->Side_Prod_1 If n-BuLi used Reagent_B->Target Direct S_NAr Side_Prod_2 Impurity: Regioisomer (3-F) Reagent_B->Side_Prod_2 If Temp > 60°C

Figure 1: Comparative synthetic pathways. Route A (Red) involves a two-step methylation subject to steric stalling.[1] Route B (Blue) is a direct displacement subject to regioselectivity issues.

Optimized Protocols & Critical Parameters
Protocol A: Double Methylation (Recommended for <50g scale)

Rationale:[1] This route avoids the regioselectivity risks of


 and uses readily available acetonitrile precursors.[1]

Reagents:

  • Substrate: (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq)[1]

  • Electrophile: Methyl Iodide (MeI) (2.5 - 3.0 eq)[1]

  • Base: Sodium Hydride (NaH, 60% in oil) (2.5 eq)[1]

  • Solvent: Anhydrous THF or DMF (DMF accelerates

    
    )[1]
    

Step-by-Step Optimization:

  • Base Preparation: Wash NaH with hexanes under Argon to remove mineral oil if high purity is required.[1] Suspend in THF at

    
    C.
    
  • Addition Order (CRITICAL):

    • Standard: Add substrate to NaH, stir 30 min, then add MeI.

    • Optimized (One-Pot): Mix substrate and MeI (excess) in THF.[1][2] Add NaH portion-wise at

      
      C.[1] This prevents the "mono-anion" from sitting idle and minimizes side reactions.[1]
      
  • Temperature Ramp: Maintain

    
    C for 1 hour, then warm to RT.
    
    • Note: The second methylation is rate-limiting due to the steric bulk of the ortho-fluorine and the first methyl group.

  • Quench: Pour into saturated

    
    . Do not use water directly to avoid violent exotherms.[1]
    
Protocol B:

Displacement (Recommended for >100g scale)

Rationale: Convergent synthesis (1 step).[1]

Reagents:

  • Substrate: 4-bromo-1,2-difluorobenzene

  • Nucleophile: Isobutyronitrile

  • Base: KHMDS (Potassium hexamethyldisilazide) or NaHMDS.[1]

Critical Control Point:

  • Regioselectivity: The nucleophile must attack the C1-position (para to Br).[1] The C2-position is also activated by fluorine but is less electrophilic due to the meta-Br relationship.[1]

  • Temperature: Must be strictly controlled (

    
    C). Higher temperatures promote attack at C2, yielding the 3-fluoro isomer.[1]
    
Troubleshooting Guide (FAQ)
Issue 1: Incomplete Conversion (Mono-methylated Impurity)

Symptom: LC-MS shows a peak with M-14 mass relative to the target.[1] Diagnosis: The second methylation step stalled due to steric hindrance from the ortho-fluorine atom.[1] Solution:

  • Switch Solvent: Change from THF to DMF or DMSO . The high dielectric constant stabilizes the enolate and significantly increases the rate of the second alkylation.

  • Crown Ether Catalyst: If sticking to THF, add 10 mol% 15-Crown-5 (for NaH) or 18-Crown-6 (for KH) to chelate the cation and create a "naked" enolate.[1]

Issue 2: Loss of Bromine (Des-bromo Impurity)

Symptom: Product mass is M-79/81 (replaced by H). Diagnosis: Halogen-Lithium exchange occurred.[1] Root Cause: Use of alkyl-lithium bases (e.g., n-BuLi) or LDA at temperatures > -78°C. Solution: [1]

  • Use Non-Nucleophilic Bases: Switch to NaH or KHMDS . These bases deprotonate the alpha-carbon without attacking the aryl bromide.[1]

  • Avoid Cryogenic Bases: Do not use n-BuLi for this substrate.[1] The Ar-Br bond is labile.[1]

Issue 3: Low Yield in

Route

Symptom: Starting material remains, or tar formation.[1] Diagnosis: KHMDS quality or moisture ingress.[1] Solution:

  • Fresh Reagents: HMDS bases hydrolyze rapidly.[1] Use a fresh bottle or titrate before use.[1]

  • Stoichiometry: Use 1.2 eq of Isobutyronitrile relative to the difluorobenzene. Pre-mix the nitrile and base before adding the arene to ensure the active nucleophile is ready.[1]

Quantitative Data Summary
ParameterRoute A (Methylation)Route B (

)
Optimization Target
Typical Yield 75 - 85%60 - 70%>90%
Key Impurity Mono-methylatedRegioisomer (3-F)<0.5%
Reagent Cost Moderate (MeI, NaH)High (KHMDS)Minimize Waste
Atom Economy Low (Loss of 2 HI)High (Loss of HF)Process Scale
Safety Risk MeI (Toxic/Volatile)Exotherm/BaseEngineering Controls
Decision Tree for Optimization

Troubleshooting Problem Start: Low Yield or Purity Check_Route Which Route? Problem->Check_Route Route_A Route A: Methylation Check_Route->Route_A Route_B Route B: S_NAr Check_Route->Route_B Impurity_Check Check LC-MS Route_A->Impurity_Check Route_B->Impurity_Check Mono Peak: M-14 (Mono-methyl) Impurity_Check->Mono Incomplete DesBromo Peak: M-80 (Des-bromo) Impurity_Check->DesBromo Side Rxn Regio Peak: Correct Mass (Wrong Retention) Impurity_Check->Regio Isomer Fix_Mono Action: Switch to DMF Add 18-Crown-6 Mono->Fix_Mono Fix_DesBromo Action: Stop using n-BuLi Use NaH/KHMDS DesBromo->Fix_DesBromo Fix_Regio Action: Lower Temp (<40°C) Check 1H-NMR Coupling Regio->Fix_Regio

Figure 2: Diagnostic flowchart for identifying and resolving yield-limiting factors.

References
  • Jung, M. E., et al. (2010).[1] "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide)." Journal of Medicinal Chemistry, 53(7), 2779–2796.[1]

  • Medivation Prostate Therapeutics, Inc. (2011).[1][3] "Diarylhydantoin Compounds."[1][3][4] World Intellectual Property Organization, WO/2011/106570.[1]

  • Thompson, M., et al. (2013).[1] "Process for the Preparation of Enzalutamide." U.S. Patent Application, US 2013/0190507 A1.[1]

  • Organic Chemistry Portal.

    
    )."[1] Reaction Guide. 
    

Sources

Optimization

Technical Support Center: Purification of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Case ID: MDV-INT-004 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Purity Profiles & Isolation Protocols Introduction Welcome to the Technical Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MDV-INT-004 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Purity Profiles & Isolation Protocols

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the isolation of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6).

This molecule is a critical "gem-dimethyl" intermediate, most notably utilized in the synthesis of androgen receptor antagonists like Enzalutamide (MDV3100) . The presence of the ortho-fluorine and the bulky gem-dimethyl group creates specific steric and electronic challenges during purification.

This guide addresses the three most common failure modes reported by our users:

  • The "Mono-Methyl" Drag: Incomplete alkylation resulting in difficult-to-separate impurities.

  • Crystallization Failure: The product "oiling out" instead of precipitating.

  • Hydrolysis Drift: Unintended conversion to the amide during workup.

Module 1: The "Mono-Methyl" Impurity (Selectivity)

Issue: HPLC analysis shows a persistent impurity (~5-15%) with a retention time very close to the product. Diagnosis: This is almost certainly the mono-methylated intermediate , 2-(4-bromo-2-fluorophenyl)propanenitrile. Root Cause: The second methylation step is sterically hindered by the first methyl group and the ortho-fluorine. If the base is too weak or the alkylating agent is insufficient, the reaction stalls at the mono-stage.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection Switch to KOtBu or NaH Weaker bases (e.g., K2CO3/Acetone) often fail to drive the second deprotonation to completion due to steric hindrance.
Stoichiometry 2.5 - 3.0 eq MeIMethyl Iodide is volatile. Excess ensures the "stalled" mono-anion eventually reacts.
Temperature 0°C

RT
Start cold to prevent "over-alkylation" (unlikely here) or tars, but must warm to RT or 35°C to drive the second addition.
Visualizing the Pathway

The following diagram illustrates the critical bifurcation point where the impurity is formed.

ReactionPathway Start 4-Bromo-2-fluorophenyl acetonitrile Mono Mono-Methyl Impurity (Critical Bottleneck) Start->Mono Base / MeI (Eq 1) Product Target Gem-Dimethyl Nitrile Mono->Product Base / MeI (Eq 2) (Slow Step) Side Hydrolysis/Tars Mono->Side Overheating / Wet Solvent

Figure 1: The sequential alkylation pathway. The transition from Mono to Product is the rate-limiting step often responsible for crude impurity profiles.

Module 2: Crystallization Troubleshooting

Issue: The crude material forms a sticky oil or gum upon cooling, rather than a crystalline solid. Diagnosis: "Oiling out" occurs because the melting point of the gem-dimethyl nitrile is relatively low, and impurities (like the mono-methyl) depress it further.

Optimized Solvent Systems

We recommend a binary solvent system using the "Dissolve-Hot / Precipitate-Cold" method.

Solvent SystemRatio (v/v)Protocol Notes
IPA / Water 5:1

2:1
Gold Standard. Dissolve in hot Isopropanol (IPA). Add water dropwise until turbid. Cool slowly to 4°C.
Heptane / EtOAc 10:1Good for removing non-polar tars. Dissolve in minimal hot EtOAc; add hot Heptane.
Ethanol / Water 3:1Alternative to IPA. Higher risk of oiling out if cooled too fast.
Step-by-Step Rescue Protocol for "Oiled" Batches
  • Re-heat: Redissolve the oil completely in the "Good Solvent" (e.g., IPA) at 50-60°C.

  • Seed: You must add a seed crystal of pure product at 35-40°C (just as turbidity starts). If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

  • Slow Ramp: Do not plunge into ice. Cool to RT over 2 hours, then move to 4°C.

Module 3: Chromatographic Purification

Issue: Crystallization yield is too low (<50%), or specific impurities persist. Diagnosis: If the "mono-methyl" impurity >10%, crystallization often fails because the impurity co-crystallizes. Chromatography is required.[1][2]

Column Parameters
  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (95:5 to 90:10) .

    • Note: This molecule is lipophilic. High EtOAc concentrations will elute everything at the solvent front.

  • Loading: Dry load on Celite or Silica is preferred over liquid loading to prevent band broadening.

The Decision Matrix

Use this logic flow to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture Check HPLC Analysis: Mono-Methyl %? Start->Check HighImp > 10% Impurity Check->HighImp High LowImp < 5% Impurity Check->LowImp Low Column Flash Chromatography (Hex/EtOAc 95:5) HighImp->Column Cryst Crystallization (IPA/Water) LowImp->Cryst Column->Cryst Polish (Optional) Final Pure Solid (>99%) Column->Final Cryst->Final

Figure 2: Decision matrix for selecting purification method based on crude purity profile.

Module 4: Stability & Hydrolysis

Issue: Appearance of a new peak at lower retention time (more polar) after workup. Diagnosis: Hydrolysis of the nitrile (-CN) to the primary amide (-CONH2). Risk Factors:

  • High pH + Heat: Quenching strong base (NaH) with water while still hot.

  • Strong Acid: Using concentrated HCl to neutralize.

Prevention:

  • Quench the reaction at 0°C .

  • Adjust pH to neutral (pH 7) using dilute NH4Cl or 1M HCl. Do not overshoot to pH < 2.

  • Dry the organic layer thoroughly (MgSO4) before concentrating. Residual water + heat = hydrolysis.

Frequently Asked Questions (FAQ)

Q: The solid is off-white/yellow. Is this acceptable? A: Pure 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile should be a white crystalline solid. A yellow tint usually indicates trace oxidative byproducts or polymeric tars. A wash with cold Heptane can often remove this surface color.

Q: Can I use Toluene for crystallization? A: Toluene is excellent for solubility but poor for yield due to high solubility even at cold temperatures. It is better used as a solvent for the reaction itself or as a co-solvent with Heptane.

Q: My NMR shows a doublet for the methyl group. What happened? A: This confirms the presence of the mono-methyl impurity . The target gem-dimethyl product must show a strong singlet (integrating to 6H) for the two equivalent methyl groups. A doublet (or complex multiplet if chiral center effects are strong) indicates a single methyl group coupled to the adjacent methine proton.

References

  • Preparation of Enzalutamide. World Intellectual Property Organization, WO2016005875A1. (Describes solvent systems including IPA and Heptane for Enzalutamide intermediates).

  • Diarylhydantoin compounds. World Intellectual Property Organization, WO2006124118A1. (Foundational patent for Enzalutamide/MDV3100 synthesis).[3]

  • 2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary. PubChem, CID 10443591. (Physical property data and structural analogs).

  • Common Solvents for Crystallization. University of Rochester, Department of Chemistry. (General guidance on binary solvent systems for lipophilic aromatics).

Sources

Troubleshooting

"common side products in 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile synthesis"

Technical Support Center: Process Chemistry Division Subject: Troubleshooting Guide for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile Synthesis Ticket ID: ENZ-INT-004 Executive Summary This technical guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Subject: Troubleshooting Guide for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile Synthesis Ticket ID: ENZ-INT-004

Executive Summary

This technical guide addresses the critical alkylation step in the synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a pivotal intermediate in the manufacturing of the androgen receptor antagonist Enzalutamide (Xtandi).

The transformation involves the gem-dimethylation of (4-bromo-2-fluorophenyl)acetonitrile . While conceptually simple (


), this reaction is prone to specific failure modes—primarily mono-alkylation, dimerization, and hydrolysis—that compromise yield and downstream coupling efficiency.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways occurring in your reactor. Use this to identify where your process is "leaking" yield.

ReactionNetwork SM Starting Material (4-bromo-2-fluorophenyl)acetonitrile Mono Impurity A: Mono-Methyl (Incomplete Alkylation) SM->Mono k1 (Fast) Dimer Impurity B: Dimer (Thorpe-Ziegler) SM->Dimer Low [Me-X] / High [Base] Base Base (NaOH/KOH) + Me-X Base->SM Target TARGET Dimethyl Nitrile Mono->Target k2 (Slower due to sterics) Amide Impurity C: Amide (Hydrolysis) Target->Amide High Temp / Aqueous Workup

Figure 1: Reaction network showing the main synthetic pathway (Green) versus competitive side-reactions (Red).

Troubleshooting Guide & FAQs

Ticket #001: The "Stalled" Reaction (Mono-Methyl Impurity)

User Report: "HPLC shows ~5-10% of a peak at RRT 0.92. Adding more base doesn't seem to push it to completion."

Technical Diagnosis: This is 2-(4-bromo-2-fluorophenyl)propanenitrile (Impurity A). The second methylation is kinetically slower than the first due to steric hindrance created by the first methyl group and the ortho-fluorine atom. If the base is consumed or the methylating agent (MeI or DMS) is lost to volatility/hydrolysis before the second addition completes, the reaction stalls.

Corrective Actions:

  • Reagent Stoichiometry: Ensure a minimum of 2.5 to 3.0 equivalents of Methyl Iodide (MeI). MeI is volatile (bp 42°C); significant loss occurs in the headspace of unsealed reactors.

  • Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/50% NaOH), the choice of catalyst is critical. Switch to a bulky quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) or Aliquat 336 . Small cations (TEBA) are less effective at transporting the bulky mono-methylated anion back into the organic phase for the second reaction.

  • Temperature Ramp: Initiate the reaction at 0–5°C to control the first exotherm, then ramp to 25–30°C to overcome the activation energy barrier for the second methylation.

ParameterRecommendationReason
MeI Equivalents 2.5 – 3.0 eqCompensates for volatility and hydrolysis side-reactions.
Base Strength 50% NaOH (aq)High concentration maximizes deprotonation at the interface.
Agitation High Shear (>300 RPM)Critical for PTC kinetics; increases interfacial surface area.
Ticket #002: Formation of Yellow/Orange Solids (Dimerization)

User Report: "The reaction mixture turned deep orange/red, and a gummy solid precipitated upon workup. Yield is low."

Technical Diagnosis: This is the Thorpe-Ziegler Dimer (Impurity B). In the absence of sufficient alkylating agent, the deprotonated nitrile anion attacks a neutral molecule of the starting nitrile instead of the methyl source. This forms an enaminonitrile dimer. This is common when the alkyl halide is added too slowly to a mixture of nitrile and base.

Mechanism:



Corrective Actions:

  • Reverse Addition: Do not add the alkyl halide to the basic nitrile solution. Instead, mix the nitrile and the alkyl halide first, then add the base (or add the nitrile to a mixture of Base + Alkyl Halide). This ensures the anion is immediately quenched by the electrophile.

  • Concentration Control: Dilute the reaction. High concentration favors bimolecular dimerization over pseudo-first-order alkylation.

Ticket #003: The "Wet" Peak (Hydrolysis to Amide)

User Report: "LC-MS shows a mass of M+18 relative to the target. It appears during the workup."

Technical Diagnosis: This is 2-(4-bromo-2-fluorophenyl)-2-methylpropanamide (Impurity C). Nitriles are generally stable, but the combination of strong base (50% NaOH) , Phase Transfer Catalyst , and Heat creates a "super-hydroxide" environment capable of hydrating the nitrile to the primary amide.

Corrective Actions:

  • Quench Protocol: Never allow the reaction to sit at high pH once the starting material is consumed. Quench immediately with cold water or dilute HCl/Citric Acid to neutralize the aqueous phase.

  • Temperature Control: Do not exceed 40°C. The rate of nitrile hydrolysis increases exponentially above this threshold in the presence of PTC.

  • Solvent Choice: Avoid alcohols (methanol/ethanol) if using strong hydroxide bases, as they can facilitate Pinner-like reactions or increase the solubility of hydroxide in the organic phase.

Summary of Impurities & Data

The following table summarizes the physicochemical profiles of the target and its common impurities to aid in analytical method development.

CompoundCommon NameOriginMolecular FormulaRelative Retention (Est.)
Target Dimethyl NitrileProduct

1.00
Impurity A Mono-Methyl NitrileIncomplete Rxn

~0.90 - 0.95
Impurity B Thorpe DimerSelf-Condensation

> 1.50 (Late eluter)
Impurity C Primary AmideHydrolysis

~0.40 - 0.60 (Polar)

References

  • Medivation, Inc. (2011). Diarylhydantoin compounds, including Enzalutamide, and methods of synthesizing them. WO Patent 2011/106570.

  • Daicel Pharma Standards. (n.d.). Enzalutamide Impurities and Synthesis. Retrieved January 28, 2026.

  • Schaefer, J. P., & Bloomfield, J. J. (1967).[1] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[2] Organic Reactions, 15, 1-203.[3] (Foundational mechanism for Impurity B).

  • PubChem. (2025).[4][5] 2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary. National Library of Medicine.

Sources

Optimization

Technical Support Center: Stability Optimization for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

The following technical guide addresses the stability and handling of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6), a critical intermediate often utilized in the synthesis of androgen receptor ant...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6), a critical intermediate often utilized in the synthesis of androgen receptor antagonists like Enzalutamide.[1][2]

This guide is structured to function as an autonomous Technical Support Center, providing actionable troubleshooting steps, mechanistic insights, and validated protocols.

Executive Summary & Mechanistic Insight[1][2][3]

Users frequently report degradation of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (referred to herein as BFMPN ) in solution.[1][2] While the gem-dimethyl group adjacent to the nitrile provides significant steric protection against hydrolysis, the molecule remains vulnerable to two primary degradation vectors: Photolytic Dehalogenation and Solvolysis .[1][2]

The Stability Matrix
Critical ParameterRisk LevelMechanism of FailureMitigation Strategy
Light Exposure High Homolytic cleavage of the C-Br bond (Photodebromination) leading to radical byproducts.[1][2]Amber glassware; <50 lux environment.[1][2]
Moisture/pH MediumHydrolysis of Nitrile (-CN) to Amide (-CONH₂) and Acid (-COOH).[1][2]Use anhydrous solvents (<0.05% H₂O); avoid extreme pH.[2]
Solvent Choice MediumNucleophilic Aromatic Substitution (SₙAr) at the Fluorine position in strong nucleophilic solvents (e.g., primary amines).[2]Prefer non-nucleophilic polar solvents (DMSO, MeCN, DCM).[1][2]
Temperature LowThermal decomposition is rare <80°C, but heat accelerates hydrolysis.[2][3]Store solutions at 2–8°C.

Diagnostic Workflow: Identifying the Degradation

Before attempting stabilization, you must identify the specific degradation pathway affecting your samples.[1][2] Use the following logic flow to interpret your LC-MS or HPLC data.

DiagnosticWorkflow Start Issue: Purity Loss in Solution CheckLCMS Analyze via LC-MS (Check M+ and Retention Time) Start->CheckLCMS PeakMinusBr New Peak: [M-Br+H]⁺ (Mass ~164 Da) CheckLCMS->PeakMinusBr Loss of 79/81 Da PeakPlus18 New Peak: [M+18]⁺ (Amide Formation) CheckLCMS->PeakPlus18 Gain of 18 Da PeakDimer New Peak: 2M or High MW (Radical Coupling) CheckLCMS->PeakDimer High MW PeakSub New Peak: [M-F+Nu]⁺ (SₙAr Substitution) CheckLCMS->PeakSub Shift varies by solvent PhotoIssue Diagnosis: Photodegradation Action: Exclude Light PeakMinusBr->PhotoIssue HydroIssue Diagnosis: Hydrolysis Action: Dry Solvent / Check pH PeakPlus18->HydroIssue PeakDimer->PhotoIssue SolventIssue Diagnosis: Solvent Incompatibility Action: Change Solvent PeakSub->SolventIssue

Figure 1: Diagnostic decision tree for identifying BFMPN degradation pathways based on mass spectrometry shifts.

Troubleshooting & FAQs

Category 1: Photostability (The "Yellowing" Solution)[2]

Q: My clear solution of BFMPN in DMSO turned yellow/brown after 24 hours on the benchtop. Why? A: This is a classic signature of photolytic debromination . The Aryl-Bromide bond is sensitive to UV and visible light.[1][2] Upon photon absorption, the C-Br bond undergoes homolytic cleavage, generating an aryl radical and a bromine radical.[1][2]

  • The Chemistry: The aryl radical can abstract a hydrogen from the solvent (forming the des-bromo analog) or couple with other radicals (forming biphenyl dimers), leading to conjugated, colored byproducts.[1][2]

  • The Fix:

    • Immediately wrap all storage vials in aluminum foil.

    • Switch to amber glassware for all active handling.[1][2]

    • Validation: Run an LC-MS. If you see a peak at m/z ~164 (Des-bromo product), light is your culprit.[1][2]

Q: Can I use standard fluorescent lab lighting? A: No. Standard fluorescent tubes emit enough UV to degrade aryl bromides in solution over hours.[1][2]

  • Recommendation: Perform weighing and dissolution in a hood with UV-filtered lighting or reduced ambient light.[1][2]

Category 2: Chemical Stability (Hydrolysis & Reactivity)[2]

Q: I detect a new peak with M+18 (Mass ~260). Is the nitrile hydrolyzing? A: Yes.[1][2] While the gem-dimethyl group (two methyls at the alpha position) creates steric hindrance (Thorpe-Ingold effect), hydrolysis to the primary amide can still occur if water is present, especially if the solution is acidic or basic.[1][2]

  • Mechanism:

    
    .
    
  • The Fix:

    • Ensure solvents (DMSO, DMF, Acetonitrile) are "Anhydrous" grade (<50 ppm water).[1][2]

    • Avoid storing the solution in unbuffered water/organic mixtures for >4 hours.[1][2]

Q: Can I dissolve BFMPN in Methanol or Ethanol? A: Use caution. While soluble, protic solvents can facilitate solvolysis or nucleophilic attack at the fluorine position (SₙAr) if a base is present.[1][2]

  • Preferred Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), or anhydrous DMSO.[1][2] These are aprotic and minimize solvolysis risks.[1][2]

Q: I am seeing a loss of Fluorine in my product (M-19). What is happening? A: You are likely observing Nucleophilic Aromatic Substitution (SₙAr) .[2]

  • Cause: If you are using a nucleophilic solvent (like a primary amine or wet pyridine) or have a strong base present, the Fluorine atom (activated by the electron-withdrawing nitrile, even though distant) can act as a leaving group.[1][2]

  • Prevention: Avoid strong nucleophiles in the stock solution. Keep pH neutral (6–8).[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >30 days.

Materials:

  • BFMPN Reference Standard (Purity >98%).[2][4]

  • Solvent: Anhydrous DMSO (stored over molecular sieves).[2]

  • Container: Amber borosilicate glass vial with PTFE-lined cap.[1][2]

Procedure:

  • Environment: Dim the lights or work under yellow light.

  • Weighing: Weigh 24.2 mg of BFMPN into the amber vial.

  • Dissolution: Add 10.0 mL of Anhydrous DMSO.

  • Purging: Critical Step. Gently bubble dry Nitrogen or Argon gas through the solution for 30 seconds to remove dissolved oxygen (which accelerates radical degradation).[1][2]

  • Sealing: Cap tightly with a PTFE-lined cap.[1][2] Parafilm is insufficient for long-term DMSO storage (DMSO is hygroscopic).[1][2]

  • Storage: Store at +4°C. Do not freeze DMSO stock solutions repeatedly, as the freeze-thaw cycle can precipitate the compound and introduce moisture via condensation.[1][2]

Protocol B: Stability Stress Test (Validation)

Use this to verify your solvent/storage conditions.[2]

ConditionDurationExpected Result (if stable)Failure Indicator
Ambient Light 24 Hours< 95% RecoveryAppearance of Des-bromo peak.[1][2]
Dark / 25°C 7 Days> 99% RecoveryN/A
Acidic (0.1N HCl) 4 Hours> 98% RecoveryAppearance of Amide (M+18).[2]
Basic (0.1N NaOH) 4 Hours> 98% RecoveryAppearance of Amide or SₙAr product.[2]

References

  • PubChem. (2025).[1][2][4][5] 2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • Burke, S. (2020).[1][2] Photodehalogenation of Aryl Halides: Mechanisms and Prevention in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (General reference on Ar-Br photolability).

Sources

Troubleshooting

Technical Support Center: Characterization of Enzalutamide Intermediate (Bromine/Fluorine Series)

This technical guide addresses the specific characterization challenges of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical intermediate (often designated as Intermediate 2f or similar) in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific characterization challenges of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical intermediate (often designated as Intermediate 2f or similar) in the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi) .[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Context: Synthesis Process Control for Enzalutamide (MDV3100) Last Updated: January 28, 2026[1]

Executive Summary & Compound Profile

This guide is designed for process chemists and analytical scientists encountering difficulties in validating the structure and purity of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile .[1]

The primary challenges stem from the fluorine spin-spin coupling (


 and 

) which complicates spectral interpretation, and the critical separation of the mono-methylated impurity during the alkylation of the phenylacetonitrile precursor.
Compound Data Sheet
FeatureSpecificationTechnical Note
Formula

MW: 256.12 g/mol
Key Functionality Nitrile (CN), Aryl Halide (Br, F)Precursor to the thiohydantoin ring of Enzalutamide.[1]
Critical Impurity Mono-methyl analogResult of incomplete alkylation; difficult to separate by standard HPLC.

NMR
~ -110 to -115 ppmShows complex coupling to aromatic protons.[1]
Appearance White to off-white solidMelting point range: 76–78 °C.

Troubleshooting Guide (FAQ Format)

CATEGORY A: NMR Spectroscopy (The Fluorine Factor)[2]

Q: My


 NMR spectrum shows significantly more peaks than the expected 11 carbons. Is my sample contaminated? 

A: Not necessarily. This is likely due to J-coupling from the Fluorine atom at the 2-position, not impurities.[1] Fluorine (


, spin 1/2) couples strongly with Carbon, splitting signals into doublets.[1]

Diagnostic Checklist:

  • Look for Doublets: The carbons on the aromatic ring will appear as doublets (d) rather than singlets.[1]

  • Check Coupling Constants (

    
     values): 
    
    • C-2 (Direct bond): Huge splitting (

      
      ).[1] This peak often looks like two tiny peaks far apart.[1]
      
    • C-1 & C-3 (Ortho): Large splitting (

      
      ).[1]
      
    • C-4 (Meta): Medium splitting (

      
      ).
      
    • C-5 (Para): Small splitting (

      
      ).
      
  • The Quaternary Carbon: The nitrile-bearing carbon (non-aromatic) may show a small "through-space" or long-range coupling (

    
    ) depending on conformation, though it often appears as a singlet.[1]
    

Action: Run a


-decoupled 

NMR
experiment if your spectrometer allows. If the "extra" peaks collapse into singlets, they were coupling artifacts, not impurities.

Q: How do I distinguish the product from the "Mono-methyl" impurity using Proton NMR?

A: The mono-methylated impurity (2-(4-bromo-2-fluorophenyl)propanenitrile) is the most persistent byproduct.[1] Use the aliphatic region to distinguish them.[1]

FeatureTarget Product (Di-methyl)Impurity (Mono-methyl)
Methyl Signal Singlet (6H) at

Doublet (3H) at

Methine Signal Absent (Quaternary Carbon)Quartet (1H) at

Protocol: Focus on the 3.5–4.5 ppm region. If you see a small quartet (split by the methyl group), your alkylation was incomplete.

CATEGORY B: Chromatographic Purity (HPLC)[1][3]

Q: I see a "shoulder" peak eluting immediately before my main peak in Reverse Phase HPLC. What is it?

A: This is classically the Des-bromo impurity or the Mono-methyl impurity.[1]

  • Des-bromo analog: More polar (lacks the heavy Br), elutes earlier.[1]

  • Mono-methyl analog: Slightly more polar than the di-methyl product (less hydrophobic bulk), elutes just before the main peak.[1]

Recommended Method Parameters: To resolve the "shoulder," you must optimize the gradient to flatten the slope during the elution of the main peak.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Critical Adjustment: Use a shallow gradient (e.g., 50% B to 60% B over 20 minutes) rather than a fast ramp. This maximizes the hydrophobic selectivity between the mono- and di-methyl species.[1]

CATEGORY C: Vibrational Spectroscopy (IR)[1]

Q: The Nitrile (CN) stretch is weaker than expected. Is the hydrolysis occurring?

A: Nitriles attached to quaternary carbons with bulky groups (like the gem-dimethyl and the phenyl ring here) can sometimes show variable intensity due to local dipole environments, but the peak should be distinct.

  • Target Frequency: Look for a sharp band at 2235–2245 cm⁻¹ .

  • Hydrolysis Check: If hydrolysis to the amide is occurring (a common stability issue), you will see new bands appear:

    • Amide I (C=O): Strong peak at

      
      .[1]
      
    • Amide II (N-H): Broad absorptions around

      
      .[1]
      

Action: If the 2240 cm⁻¹ peak is present but weak, confirm structure with MS. If 1680 cm⁻¹ appears, re-dry your sample and store it in a desiccator; the nitrile is hydrolyzing.

Visual Workflows

Diagram 1: NMR Analysis Decision Tree

This workflow guides the user through distinguishing the target molecule from its critical impurities using NMR logic.

NMR_Workflow Start Start: 1H NMR Spectrum Analysis CheckAliphatic Check Aliphatic Region (1.5 - 4.5 ppm) Start->CheckAliphatic SingletOnly Observation: Sharp Singlet (6H) only CheckAliphatic->SingletOnly 1.7 ppm DoubletQuartet Observation: Doublet (3H) + Quartet (1H) CheckAliphatic->DoubletQuartet 1.6 ppm + 4.1 ppm CheckAromatic Check Aromatic Region (Coupling Analysis) SingletOnly->CheckAromatic MonoImpurity CRITICAL ALERT: Mono-methyl Impurity Detected (Incomplete Alkylation) DoubletQuartet->MonoImpurity SplittingCheck Are Aromatic Peaks Split into Doublets? CheckAromatic->SplittingCheck FluorineCoupling Conclusion: Normal 19F-1H Coupling (Target Structure) SplittingCheck->FluorineCoupling Yes (J-coupling) NoSplitting Conclusion: Suspect Des-Fluoro Impurity or Wrong Structure SplittingCheck->NoSplitting No (Singlets)

Caption: Logical flow for distinguishing the target di-methylated product from the common mono-methylated impurity and verifying fluorine presence.

Diagram 2: Synthesis & Impurity Pathway

Understanding where the impurities come from helps in characterizing them.[1][5]

Synthesis_Pathway Precursor 4-Bromo-2-fluoro phenylacetonitrile Step1 Intermediate: Mono-methyl Analog Precursor->Step1 1st Alkylation Reagents + Me-I / Base (Alkylation) Product TARGET: Di-methyl Product (Gem-dimethyl) Step1->Product 2nd Alkylation Impurity Impurity: Unreacted Mono-methyl (Separation Challenge) Step1->Impurity Incomplete Rxn

Caption: The "Gem-dimethyl" installation pathway. The reaction must proceed through the Mono-methyl intermediate, which becomes the primary impurity if the reaction is stopped too early.

References & Grounding

  • Synthesis & Impurity Context:

    • Title: "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[5]

    • Source:Chemical Papers (via Springer/ResearchGate).[1]

    • Relevance: Defines the methylation step of 4-bromo-2-fluorophenylacetonitrile as the origin of the gem-dimethyl group and highlights separation challenges.

    • URL:[1]

  • NMR Coupling Constants (Fluorine):

    • Title: "19F Coupling Constants Table."

    • Source: Alfa Chemistry / LibreTexts.[1]

    • Relevance: Provides the theoretical basis for the

      
       (~250 Hz) and aromatic proton splitting observed in the troubleshooting section.
      
    • URL:

  • Enzalutamide Process Chemistry:

    • Title: "Process for the preparation of enzalutamide (Patent US-10626091-B2)."[1]

    • Source: Google Patents / USPTO.[1]

    • Relevance: Describes the industrial scale-up conditions and specifications for Intermediate 2f.

    • URL:

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

[1] Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Refining Gem-Dimethylation Conditions Target Molecule: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (Key Intermediate f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Refining Gem-Dimethylation Conditions Target Molecule: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (Key Intermediate for Enzalutamide/RD162)[1]

Executive Summary & Core Directive

You are likely accessing this guide because your synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is suffering from incomplete conversion (mono-methyl impurity), hydrolysis byproducts, or thermal instability.

This molecule is structurally demanding due to the steric bulk required at the benzylic position (gem-dimethyl) and the electron-withdrawing nature of the halogenated ring. While traditional NaH/DMF routes exist, they are hazardous at scale. This guide focuses on refining the Phase Transfer Catalysis (PTC) method, which is the industry standard for safety and scalability but requires precise tuning of agitation and base concentration.

The Optimized Protocol: Interfacial PTC System

The most robust method for refining this reaction involves a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system.[1] The critical success factor here is interfacial area generation —not just temperature.

Reagents & System Architecture
ComponentRoleRecommended SpecificationCausality / Insight
Substrate Precursor4-bromo-2-fluorophenylacetonitrilePurity >98% is critical; acidic impurities consume base.[1]
Alkylating Agent ElectrophileMethyl Iodide (MeI)Excess (2.5 - 3.0 eq). MeI is volatile; loss to headspace causes stalling.[1]
Base Deprotonation60-75% KOH (aq) Refinement: Higher concentration KOH outperforms 50% NaOH by reducing water activity, suppressing nitrile hydrolysis.
Catalyst ShuttleTBAB (Tetrabutylammonium bromide)Load at 5-10 mol%.[1] The butyl chain offers the optimal lipophilicity balance for this specific substrate.
Solvent Organic PhaseTolueneForms a distinct interface; high boiling point allows thermal control if exotherms spike.[1]
Step-by-Step Refined Workflow
  • Charge & Dissolution: Dissolve the nitrile substrate and TBAB in Toluene (5-10 volumes).

  • Base Addition: Add cooled KOH solution. Note: The reaction will not start yet.

  • Agitation Ramp: Increase stirring speed to maximum (tip speed > 2 m/s). Crucial: You must see a milky emulsion.[1] If phases separate, the reaction rate drops to zero.

  • Controlled Addition: Add MeI dropwise at 15-20°C.

    • Why? Rapid addition causes a massive exotherm and potentially vaporizes MeI, leading to incomplete reaction (mono-methyl impurity).[1]

  • Aging: Allow to warm to 25-30°C. Monitor by HPLC.

Visualizing the Mechanism & Troubleshooting Logic

The following diagrams illustrate the biphasic mechanism and a logic flow for troubleshooting stalled reactions.

PTC_Mechanism_and_Troubleshooting cluster_0 Phase 1: Aqueous Layer cluster_1 Interface cluster_2 Phase 2: Organic Layer (Toluene) KOH KOH (Base) OH_ion OH- KOH->OH_ion IonExchange Ion Exchange (Q+Br- <-> Q+OH-) OH_ion->IonExchange Q_OH Q+OH- (Active Catalyst) Deprotonation Deprotonation (Ar-CH(-)-CN) Q_OH->Deprotonation Transfers OH- IonExchange->Q_OH Substrate Substrate (Ar-CH2-CN) Substrate->Deprotonation Mono Mono-Methyl Intermediate Deprotonation->Mono + MeI MeI MeI (Electrophile) Target Target Gem-Dimethyl Product Mono->Target + MeI (2nd Cycle)

Caption: Figure 1. The Interfacial Mechanism.[2][3] The catalyst (Q+) shuttles hydroxide into the organic layer to deprotonate the nitrile. Stirring speed directly impacts the "Interface" efficiency.

Troubleshooting_Tree Start Issue: Low Yield / Impurities CheckHPLC Check HPLC Profile Start->CheckHPLC MonoPeak Major Peak: Mono-Methyl CheckHPLC->MonoPeak Hydrolysis Major Peak: Amide (Hydrolysis) CheckHPLC->Hydrolysis NoRxn No Reaction CheckHPLC->NoRxn Sol_Mono1 Action: Increase Agitation (RPM) MonoPeak->Sol_Mono1 Sol_Mono2 Action: Add more MeI (Lost to evap?) MonoPeak->Sol_Mono2 Sol_Hydro1 Action: Increase KOH Conc. (Reduce water activity) Hydrolysis->Sol_Hydro1 Sol_Hydro2 Action: Lower Temp (<25°C) Hydrolysis->Sol_Hydro2 Sol_NoRxn Action: Check Catalyst (TBAB) Loading NoRxn->Sol_NoRxn

Caption: Figure 2. Diagnostic Decision Tree for common reaction failures.

Troubleshooting Q&A (FAQs)

Q1: My reaction stalls at the mono-methyl intermediate (approx. 10-15% remaining). Adding more base doesn't help.[1] Why? A: This is a classic kinetic stall. The second methylation is sterically hindered compared to the first.

  • Diagnosis: Your agitation is likely insufficient.[1] As the reaction progresses, the viscosity or interfacial tension might change.

  • Solution: Increase impeller speed immediately. If that fails, add a "spike" of fresh MeI (0.2 eq). The original MeI may have evaporated if the headspace wasn't sealed tight.

Q2: I am seeing an impurity at RRT 0.85. What is it? A: This is likely the hydrolysis amide (2-(4-bromo-2-fluorophenyl)-2-methylpropanamide).[1]

  • Cause: Water activity in the base is too high, or the reaction ran too long at high temperatures.

  • Refinement: Switch from 50% NaOH to 60-75% KOH . Solid KOH pellets dissolved in minimal water are often superior because they "starve" the reaction of free water, favoring alkylation over hydrolysis [1].

Q3: Can I use NaH (Sodium Hydride) instead of PTC? A: Yes, but with caveats.

  • Pros: Faster, cleaner conversion in dry DMF or THF.

  • Cons: Dangerous hydrogen evolution; difficult to scale; requires strictly anhydrous conditions.[1] If you choose this route, maintain temperature <10°C during addition to prevent "runaway" exotherms common with benzylic deprotonations.

Q4: Is the bromine atom stable under these conditions? A: Generally, yes. However, if you use lithiated bases (e.g., LDA, LiHMDS) or extremely high temperatures (>80°C), you risk Lithium-Halogen exchange or radical debromination. The PTC method at <40°C preserves the halogen handle perfectly for subsequent coupling reactions (e.g., for Enzalutamide synthesis) [2].

Impurity Profile & Control Strategy

Impurity NameStructure NoteOriginControl Strategy
Mono-Methyl Ar-CH(CH3)-CNIncomplete RxnEnsure high shear stirring; excess MeI; adequate reaction time.[1]
Amide Analog Ar-C(Me)2-CONH2HydrolysisUse high conc.[1] KOH; limit reaction time; keep temp <30°C.
Des-Bromo Ar(des-Br)-C(Me)2-CNRadical/ExchangeAvoid metal reductants; keep temp low; protect from light (minor factor).[1]
Dimer Ar-C-C-Ar linkedCouplingRare in PTC; common if using super-bases without electrophile present.[1]

References

  • Phase Transfer Alkylation of Nitriles. Industrial & Engineering Chemistry Research. Detailed kinetics on phenylacetonitrile alkylation using high-concentration KOH to suppress hydrolysis.

  • Synthesis of Enzalutamide and Impurities. ResearchGate/Journal of Pharmaceutical and Biomedical Analysis. Identifies the specific impurity profile for 4-bromo-2-fluorophenyl intermediates.

  • Process for Preparation of Enzalutamide. Google Patents (WO2016005875A1). Describes the industrial handling of the nitrile intermediate and avoiding toxic reagents.

  • 4-Bromo-2-fluorobenzonitrile Applications. NBInno. Overview of the chemical properties and downstream applications in API synthesis.

Sources

Troubleshooting

"how to avoid degradation of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile"

Welcome to the Technical Support Center for High-Value Intermediates. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Value Intermediates.

I am Dr. Aris Thorne, Senior Application Scientist.[1] I have designed this guide to address the specific stability challenges associated with 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 114897-91-5), a critical intermediate often utilized in the synthesis of androgen receptor antagonists like Enzalutamide.

This molecule presents a unique "stability paradox": while the gem-dimethyl group provides steric protection against hydrolysis, the aryl bromide moiety introduces significant photolytic vulnerability. The following guide synthesizes field-proven handling protocols with mechanistic chemical insights to ensure the integrity of your material.

Part 1: Critical Stability Profile

To prevent degradation, you must first understand the specific molecular vulnerabilities of this intermediate.

VulnerabilityRisk LevelMechanism of DegradationTrigger
Photolysis Critical Homolytic Cleavage: The C-Br bond is susceptible to UV-induced homolysis, generating an aryl radical and a bromine radical.[1] This leads to the formation of the des-bromo impurity (2-(2-fluorophenyl)-2-methylpropanenitrile) via hydrogen abstraction from solvents.[1]UV/Visible Light (Ambient Lab Light)
Hydrolysis ModerateNucleophilic Attack: Moisture attacks the nitrile carbon.[1] While the

-dimethyl steric hindrance slows this process, prolonged exposure to moisture and trace acids leads to the primary amide and eventually the carboxylic acid.
Moisture + Acid/Base Catalysis
Thermal LowElimination/Polymerization: Generally thermally stable <100°C. However, in the presence of transition metal impurities (e.g., residual Cu/Pd from previous steps), the C-Br bond can activate, leading to coupling side-products.Heat (>100°C) + Metal Impurities

Part 2: Degradation Pathways (Visualized)

The following diagram illustrates the two primary degradation vectors you must control: Photolytic Dehalogenation and Nitrile Hydrolysis.

DegradationPathways Parent Target Molecule (Aryl Bromide Nitrile) Radical Aryl Radical (Transient Species) Parent->Radical hv (UV Light) Homolytic Cleavage Amide Primary Amide (Partial Hydrolysis) Parent->Amide H2O / H+ or OH- (Slow due to Sterics) DesBromo Des-Bromo Impurity (Irreversible Loss) Radical->DesBromo H-Abstraction (from Solvent) Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid H2O / Heat

Figure 1: Mechanistic degradation pathways.[1] The red path (Photolysis) is the most immediate risk during bench handling.

Part 3: Troubleshooting & FAQs

This section addresses real-world scenarios encountered by researchers handling this intermediate.

Category A: Visual & Physical Changes

Q: My white crystalline powder has turned a pale yellow. Is it still usable?

  • Diagnosis: This is the hallmark of photolytic degradation .[1] The yellowing typically results from the liberation of elemental bromine (

    
    ) or the formation of conjugated by-products following C-Br bond cleavage [1].[1]
    
  • Action:

    • Perform HPLC analysis immediately.[1]

    • If purity is >98%, recrystallize (typically from isopropyl alcohol or heptane/EtOAc) to remove the radical by-products.[1]

    • If purity is <95%, the des-bromo impurity is likely too high to separate easily; repurification via column chromatography is required.[1]

  • Prevention: Always store in amber glass vials wrapped in aluminum foil.

Q: The material has clumped together.[1] Does this indicate hydrolysis?

  • Diagnosis: Clumping usually indicates hygroscopicity or partial melting, but not necessarily chemical hydrolysis.[1] The nitrile group is relatively hydrophobic.[1] However, if the material was stored in a humidity chamber or unsealed vessel, surface hydrolysis to the amide may have occurred.

  • Action: Check the IR spectrum. A new peak around 1650–1690 cm⁻¹ (Amide I band) indicates hydrolysis.[1] The original nitrile peak should be sharp at ~2240 cm⁻¹ .[1]

Category B: Synthetic & Handling Concerns

Q: Can I dry this intermediate in an oven at 60°C?

  • Answer: Yes, but with conditions.

  • Protocol: You may dry it at 40–60°C under vacuum.[1]

  • Warning: Do not use a standard convection oven without vacuum.[1] Prolonged exposure to heat and atmospheric oxygen/moisture can accelerate the hydrolysis of the surface layer. Ensure the vacuum oven is flushed with nitrogen, not air.

Q: I see a small impurity peak at RRT 0.85 in my HPLC. What is it?

  • Technical Insight: In reverse-phase HPLC (C18 column), the des-bromo impurity (lacking the heavy Br atom) is more polar than the parent and typically elutes earlier.[1]

  • Validation: If this peak grows after leaving the sample in clear glass on the benchtop, it is confirmed as the photolytic degradation product [2].

Q: Is the nitrile group susceptible to "alpha-deprotonation" and racemization?

  • Clarification: No. The carbon alpha to the nitrile is a quaternary center (bonded to the phenyl ring, the nitrile, and two methyl groups). It has no protons to remove, and it is achiral (symmetrical).[1] Therefore, racemization and alpha-deprotonation are chemically impossible for this specific structure.[1]

Part 4: Validated Storage Protocol

To guarantee long-term stability (>12 months), implement this "Self-Validating" storage workflow.

StorageProtocol Start Synthesized/Received Material QC QC: HPLC Purity >98% Check Appearance (White) Start->QC Dry Vacuum Dry <40°C, 4 hours QC->Dry Pass Pack Pack under Argon/N2 (Exclude O2/Moisture) Dry->Pack Container Amber Vial + Foil Wrap (Double Light Barrier) Pack->Container Store Storage: 2-8°C or -20°C (Slows Kinetics) Container->Store

Figure 2: Standard Operating Procedure (SOP) for long-term storage.

Protocol Steps:
  • Atmosphere: Flush the headspace of the storage vial with dry Argon or Nitrogen.[1] This prevents oxidative degradation and moisture ingress.[1]

  • Container: Use Amber Borosilicate Glass (Class 1).[1] For added protection, wrap the vial in aluminum foil.

  • Temperature: Store at 2°C to 8°C for short-term (<3 months) or -20°C for long-term. Cold storage significantly retards the kinetics of any residual hydrolysis [3].[1]

Part 5: Analytical Reference Data

Use these parameters to validate the integrity of your material.

TechniqueExpected Signal (Parent)Degradation Indicator
FT-IR ~2240 cm⁻¹ (Sharp, CN stretch)Broad band at 3300-3500 cm⁻¹ (Amide N-H) or 1680 cm⁻¹ (C=O).[1]
1H NMR ~1.7 ppm (6H, singlet, gem-dimethyl)Split or shifted methyl signals; appearance of aromatic protons not matching the 1,2,4-substitution pattern (indicating debromination).
HPLC Single peak (Purity >98%)Early eluting peak (Des-bromo) or Late eluting broad peaks (Dimers/Oligomers).[1]

References

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile - Hazards and Stability.[1][2] Retrieved from [1]

  • Laurus Labs Ltd. Process for the preparation of Enzalutamide.[1] US Patent 10,626,091 B2.[1] (Describes the synthesis and handling of the nitrile intermediate, explicitly noting impurity profiles). Retrieved from [1]

  • Breckland Scientific. Safety Data Sheet: 2-Bromo-2-Methylpropane derivatives and storage.[1][3] (General guidance on halogenated nitrile storage). Retrieved from [1]

  • Organic Chemistry Portal. Hydrolysis of Nitriles: Mechanisms and Conditions. (Mechanistic grounding for the hydrolysis pathways of sterically hindered nitriles).[1] Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling hazardous chemicals.

Sources

Optimization

"troubleshooting guide for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile experiments"

Topic: Advanced Troubleshooting & Process Optimization Executive Summary & Context 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is the critical "A-Ring" building block for the synthesis of Enzalut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting & Process Optimization

Executive Summary & Context

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is the critical "A-Ring" building block for the synthesis of Enzalutamide (MDV3100) , a second-generation androgen receptor antagonist used in prostate cancer therapy.[1]

The synthesis of this intermediate hinges on the construction of a quaternary carbon center via the gem-dimethylation of a benzylic nitrile.[1] This step is thermodynamically favorable but kinetically challenging due to steric hindrance and the potential for side reactions (hydrolysis, polymerization).[1]

This guide addresses the specific challenges of the gem-dimethylation step, assuming the starting material is 4-bromo-2-fluorophenylacetonitrile.

Synthetic Workflow Visualization

The following diagram illustrates the standard industrial route and critical control points (CCPs) where failure modes most often occur.

SynthesisWorkflow Start 4-Bromo-2-fluorotoluene Bromination Step 1: Radical Bromination (NBS/AIBN) Start->Bromination BenzylBromide Benzyl Bromide Intermediate Bromination->BenzylBromide Cyanation Step 2: Cyanation (NaCN/DMSO) BenzylBromide->Cyanation Nitrile Phenylacetonitrile Precursor Cyanation->Nitrile Methylation Step 3: Gem-Dimethylation (MeI/Base) Nitrile->Methylation CRITICAL STEP Target Target: Gem-Dimethyl Nitrile Methylation->Target Mono Impurity: Mono-methyl Methylation->Mono Incomplete Hydrolysis Impurity: Amide Methylation->Hydrolysis Wet Conditions

Figure 1: Linear synthesis workflow highlighting the gem-dimethylation as the critical quality attribute (CQA) step.

Critical Protocol: Gem-Dimethylation

There are two primary methodologies for this transformation. The choice depends on your facility's tolerance for sodium hydride (NaH) versus phase transfer catalysts (PTC).[1]

Method A: Anhydrous Base (NaH/DMF)[1]
  • Mechanism: Irreversible deprotonation followed by SN2 attack.[1]

  • Pros: Rapid, high conversion.

  • Cons: High safety risk (H₂ evolution), strictly anhydrous conditions required.[1]

Method B: Phase Transfer Catalysis (NaOH/TBAB/Toluene)
  • Mechanism: Interfacial deprotonation mediated by Tetrabutylammonium bromide (TBAB).[1]

  • Pros: Safer, water-tolerant, easier workup.[1]

  • Cons: Slower kinetics, requires vigorous stirring.[1]

Scientist's Recommendation: For scale-up (>100g), Method A provides cleaner impurity profiles if temperature is strictly controlled.[1] For bench-scale (<10g), Method B is safer.[1]

Troubleshooting Guide (Q&A)

Category 1: Reaction Conversion & Yield

Q1: I am observing a persistent "Mono-methyl" impurity (approx. 5-10%) that refuses to convert to the gem-dimethyl product. Adding more MeI doesn't help.

  • Diagnosis: This is a classic "Steric Stall."[1] The first methylation is fast; the second is slow due to the steric bulk of the ortho-fluorine atom and the newly added methyl group.[1]

  • The Causality: The base has likely been consumed or quenched by adventitious moisture before the second deprotonation could occur.[1]

  • Corrective Action:

    • Base Stoichiometry: Ensure you are using 2.2 to 2.5 equivalents of base.[1] The reaction consumes 2 equivalents, but excess is needed to drive the kinetic equilibrium.[1]

    • Temperature Ramp: Start at

      
      C to prevent exotherms, but you must warm the reaction to room temperature (or 
      
      
      
      C) to drive the second methylation.
    • Re-dosing: Do not add all MeI at once. Add 1.2 eq, wait 1 hour, then add the second 1.2 eq.

Q2: My isolated yield is low (<60%), but the TLC showed full conversion.

  • Diagnosis: Volatility loss or aqueous solubility.[1]

  • The Causality: The target molecule is relatively small (MW ~242) and lipophilic, but Methyl Iodide is highly volatile (bp 42°C).[1] If you rotovap too aggressively, you lose the alkylating agent before the reaction finishes.[1] Alternatively, the product may crash out in the oil phase during workup if not extracted thoroughly.[1]

  • Corrective Action:

    • Use a cold finger condenser during the reaction.[1]

    • During workup, use MTBE (Methyl tert-butyl ether) rather than Ethyl Acetate for extraction; it is more selective for the nitrile and separates better from DMF/DMSO.[1]

Category 2: Impurity Profile

Q3: I see a new peak at RRT 0.85 that corresponds to mass [M+18]. What is it?

  • Diagnosis: Nitrile Hydrolysis (Amide formation).[1]

  • The Causality: High pH (strong base) + Water + Heat = Hydrolysis.[1] The nitrile group (-CN) converts to the primary amide (-CONH₂).[1]

  • Corrective Action:

    • If using NaH: Your solvent (DMF/THF) is wet.[1] Karl Fischer (KF) titration of solvent must be <0.05%.[1]

    • If using NaOH/PTC: The reaction temperature is too high.[1] Keep PTC reactions below

      
      C.[1]
      

Q4: The reaction mixture turned black/tarry.

  • Diagnosis: Polymerization or decomposition of the benzyl anion.[1]

  • The Causality: The deprotonated benzylic anion is highly reactive.[1] If MeI is not present immediately or if the temperature spikes, the anion attacks other electrophiles (or itself).[1]

  • Corrective Action:

    • "Reverse Addition": Add the base to the mixture of Substrate + MeI (if safety protocols allow), or ensure MeI is added immediately after base.[1]

    • Cooling: Maintain internal temperature

      
      C during the addition phase.
      

Data & Specifications

Solvent System Comparison Table
ParameterDMSO (Dimethyl Sulfoxide)DMF (Dimethylformamide)Toluene/Water (PTC)
Reaction Rate Fastest (High dielectric)FastSlow (Mass transfer limited)
Impurity Profile CleanestModerate (Thermal instability)Higher (Hydrolysis risk)
Workup Difficult (High BP, freezes)Moderate (Water soluble)Easy (Phase separation)
Safety Risk of runaway exothermHepatotoxicFlammable
Impurity Identification (HPLC)
Impurity NameRelative Retention Time (RRT)*Origin
Starting Material 1.00Unreacted
Mono-methyl 1.15Incomplete Reaction
Target (Gem-dimethyl) 1.35Product
Hydrolysis Amide 0.85Wet conditions / High pH

*Note: RRT values are approximate based on C18 Column / Acetonitrile:Water gradient.

Diagnostic Logic Tree

Use this flowchart to diagnose real-time experimental issues.

TroubleshootingTree Problem Start: Identify Issue CheckTLC Check TLC/HPLC Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Mono-Methyl Present CheckTLC->Result2 Result3 New Polar Spot (Low Rf) CheckTLC->Result3 Action1 Base/MeI Dead. Add 0.5eq Base + 0.5eq MeI Result1->Action1 Action2 Steric Stall. Warm to 35°C for 2h Result2->Action2 Action3 Hydrolysis. Check Solvent Water Content Result3->Action3

Figure 2: Decision matrix for in-process control (IPC) analysis.

Safety & Handling (Critical)

  • Methyl Iodide (MeI): A potent neurotoxin and alkylating agent.[1] Use only in a functioning fume hood. Double-glove (Nitrile + Laminate).[1] Quench excess MeI with aqueous ammonium hydroxide or amine waste before disposal.[1]

  • Sodium Hydride (NaH): Reacts violently with water to release Hydrogen gas.[1] Ensure an inert atmosphere (Argon/Nitrogen).[1] Have a Class D fire extinguisher nearby.

  • Cyanide Precursors: If synthesizing the starting material from benzyl bromide, ensure all cyanide waste is treated with bleach (sodium hypochlorite) at pH >10 to neutralize HCN potential.[1]

References

  • Jung, M. E., et al. (2010).[1] "Discovery of MDV3100 (Enzalutamide): A Potent Androgen Receptor Antagonist."[1][2] Journal of Medicinal Chemistry, 53(7), 2779–2796.[1] [1]

  • Medivation Prostate Therapeutics, Inc. (2011).[1] "Process for the synthesis of Enzalutamide and intermediates thereof." World Intellectual Property Organization, WO 2011/106570 A1.[1] [1]

  • Sawant, S., et al. (2012).[1] "Process for the preparation of Enzalutamide." U.S. Patent Application, US 2013/0190507.[1]

  • PubChem Compound Summary. (2024). "2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile."[1][3] National Center for Biotechnology Information.[1] [1]

Sources

Troubleshooting

Technical Support Center: Analytical Optimization for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Status: Operational | Tier: Level 3 (Method Development & Validation) Subject: Optimization of analytical methods for Enzalutamide Intermediate (CAS: 749928-77-6) Executive Summary & Molecule Profile Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Validation) Subject: Optimization of analytical methods for Enzalutamide Intermediate (CAS: 749928-77-6)

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the analytical challenges associated with 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical Key Starting Material (KSM) in the synthesis of Androgen Receptor Antagonists like Enzalutamide .

The gem-dimethyl group and the electron-withdrawing halogen/nitrile motifs create specific chromatographic behaviors—namely, high hydrophobicity and susceptibility to steric-hindered hydrolysis.

Physicochemical Profile
ParameterDataAnalytical Implication
Molecular Formula C₁₀H₉BrFNDistinct Isotopic Pattern (Br) required for MS ID.
LogP ~3.2 (Predicted)High retention on C18; requires high % organic modifier.
UV Max ~254 nm, 215 nm215 nm offers higher sensitivity but more baseline noise.
Critical Impurities Des-bromo, Des-fluoro, Hydrolysis products (Amide/Acid)Requires high-resolution separation of halogenated analogs.

Method Development & Optimization (Protocols)

Workflow: Separation of Halogenated Isomers

The primary challenge is separating the target nitrile from its des-fluoro and des-bromo analogs, which possess very similar hydrophobicity.

MethodOptimization Start START: Method Scoping ColumnSel Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Start->ColumnSel MobilePhase Mobile Phase pH (Acidic Suppression) ColumnSel->MobilePhase Selectivity Check Gradient Gradient Slope Optimization (Focus: k' 2-10) MobilePhase->Gradient Resolution < 1.5 Temp Thermal Tuning (30°C - 45°C) Gradient->Temp Fine Tuning Temp->ColumnSel SST Fail (Loop) Final Validated Method Temp->Final SST Pass

Figure 1: Iterative optimization workflow for halogenated nitrile separation. Note the feedback loop if System Suitability Tests (SST) fail.

Protocol A: High-Resolution HPLC Method

Recommended for purity assay and impurity profiling.

  • Stationary Phase:

    • Standard: C18 (L1), 3.5 µm, 150 x 4.6 mm.

    • Expert Recommendation:Phenyl-Hexyl (L11).

    • Why? The pi-pi interactions between the phenyl ring of the column and the halogenated aromatic ring of the analyte provide superior selectivity for separating the des-fluoro impurity compared to standard hydrophobic interactions on C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).

    • B: Acetonitrile (ACN).[1][2][3]

    • Note: Avoid Methanol if using Phenyl-Hexyl, as ACN enhances the pi-pi selectivity mechanism.

  • Gradient Program:

    • T=0 min: 40% B

    • T=15 min: 85% B

    • T=20 min: 85% B

    • T=20.1 min: 40% B

  • Detection: UV at 254 nm (Reference 360 nm).

Troubleshooting Guide (FAQ)

Category: Chromatography Issues

Q: I see a "Ghost Peak" eluting after my main peak. What is it?

  • Diagnosis: This is often the dimer or a late-eluting precursor (e.g., 4-bromo-2-fluorotoluene derivatives) carried over from synthesis.

  • Fix:

    • Extend your gradient hold at 95% B for at least 5 minutes.

    • Run a "Blank" injection (mobile phase only) to confirm it's not carryover from the injector needle.

    • Use a wash solvent of 50:50 ACN:Isopropanol to clean the needle seat.

Q: The resolution between the Des-fluoro impurity and the Main Peak is < 1.5.

  • Diagnosis: Insufficient selectivity. The fluorine atom is small and doesn't significantly change hydrophobicity on a C18 column.

  • Fix:

    • Switch Column: Move to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The fluorine-fluorine or pi-pi interactions will drastically shift the retention time of the fluorinated target relative to the non-fluorinated impurity.

    • Temperature: Lower the column temperature to 25°C. Lower temperatures often enhance selectivity for halogenated structural isomers.

Category: Sample Stability

Q: My assay value decreases over time in the autosampler.

  • Diagnosis: Hydrolysis of the nitrile group to the amide (2-(4-bromo-2-fluorophenyl)-2-methylpropanamide).

  • Fix:

    • Solvent: Ensure your diluent is neutral . Avoid alkaline buffers in the diluent.

    • Acetonitrile: Use 100% Acetonitrile as the sample diluent if solubility permits. Water in the diluent accelerates hydrolysis if the pH is not strictly controlled.

    • Temperature: Set the autosampler temperature to 4°C.

Mass Spectrometry & Identification Strategy

When validating the identity of this intermediate, relying solely on retention time is insufficient due to the potential for positional isomers.

Isotopic Fingerprinting

The presence of Bromine (Br) provides a definitive mass spectral signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

  • Target Mass (ESI+): [M+H]⁺

  • Pattern: You must see a "Doublet" peak separated by 2 Da with almost equal intensity.

Ion Speciesm/z (approx)Relative Abundance
[M+H]⁺ (⁷⁹Br) 256.0100%
[M+H]⁺ (⁸¹Br) 258.0~98%

Decision Matrix for Ionization Mode:

MSDecision Start Select Ionization Source Pol Polarity Check (Nitrile Group) Start->Pol ESI ESI Positive (Requires Adduct Formation) Pol->ESI If APCI unavailable (Look for [M+Na]+ or [M+NH4]+) APCI APCI Positive (Preferred for Nitriles) Pol->APCI Standard Approach (Charge Transfer)

Figure 2: Ionization source selection. Nitriles are often "hard" to protonate in ESI; APCI is preferred or look for Sodium/Ammonium adducts in ESI.

References

  • World Intellectual Property Organization (WIPO). (2016). Process for the Preparation of Enzalutamide.[4][5] WO2016005875A1. Link

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds.Link

  • National Institutes of Health (NIH). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. PMC7664003. Link

  • U.S. Food and Drug Administration (FDA). Enzalutamide (Xtandi) Clinical Pharmacology and Biopharmaceutics Review. (Contains general impurity profiling methodologies for this class of drugs). Link

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

[1][2] Executive Summary You are likely encountering difficulties with 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (hereafter referred to as BFMPN ).[1][2] As a key intermediate in the synthesis of androgen recepto...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

You are likely encountering difficulties with 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (hereafter referred to as BFMPN ).[1][2] As a key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide, Apalutamide), this molecule presents a classic "brick dust" profile: high crystallinity, significant lipophilicity (cLogP ~3.5), and poor aqueous solubility.

This guide addresses the three most common support tickets we receive regarding BFMPN:

  • Process Chemistry: Oiling out during recrystallization.

  • Biological Assays: Precipitation ("crashing out") upon dilution in media.[2]

  • Analytical: Retention time drift and peak tailing in HPLC.

Part 1: Synthesis & Purification Troubleshooting

Q: Why does BFMPN "oil out" instead of crystallizing during my workup?

A: The issue is likely a combination of solvent choice and impurity profile. BFMPN possesses a gem-dimethyl group adjacent to a nitrile.[1] This steric bulk disrupts crystal packing, making the lattice energy borderline between solid and oil phases, especially when impurities (like unreacted starting material or de-halogenated byproducts) depress the melting point.

The Fix: Controlled Anti-Solvent Crystallization

Do not rely on simple cooling crystallization. Use a binary solvent system to force an ordered lattice formation.[1][2]

Recommended Protocol:

  • Dissolution: Dissolve crude BFMPN in a minimum volume of warm Isopropanol (IPA) or Ethanol (approx. 50-60°C). Avoid Methanol if possible, as its high polarity can sometimes trap impurities.[1][2]

  • Filtration: Polish filter the warm solution to remove nucleation sites (dust/salts).

  • Anti-Solvent Addition: Slowly add Water (pre-warmed to 40°C) dropwise until persistent turbidity is observed.[2]

    • Critical Step: Stop adding water immediately upon turbidity.[1][2]

  • Seeding: Add a seed crystal of pure BFMPN (if available). If not, scratch the glass surface to induce nucleation.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling traps solvent and leads to oiling.[2]

Solvent Compatibility Table:

SolventSolubility RatingApplication Note
DCM / Chloroform HighGood for extraction; poor for crystallization (too soluble).[1][2]
Ethyl Acetate HighExcellent for silica column loading.[2]
Methanol/Ethanol ModerateGood primary solvents for recrystallization.[2]
Water NegligibleStrictly an anti-solvent.[2]
Hexanes/Heptane LowGood anti-solvent for removing non-polar impurities.[2]

Part 2: Biological Assay Formulation

Q: The compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this?

A: You are experiencing "Hydrophobic Shock." When a highly lipophilic molecule dissolved in DMSO is suddenly introduced to an aqueous environment (media), the dielectric constant shifts rapidly from ~47 (DMSO) to ~80 (Water). The water molecules form a cage around the hydrophobic BFMPN (hydrophobic effect), forcing it to aggregate and precipitate.

The Fix: The "Stepwise Dilution" Method

Never pipette high-concentration DMSO stocks directly into a well plate of media.[1] You must lower the kinetic barrier to solubility using an intermediate dilution step.[1]

Protocol:

  • Prepare Stock: Dissolve BFMPN in anhydrous DMSO to 10 mM or 100 mM.

    • Tip: Sonicate at 37°C for 10 minutes to ensure complete dissolution.

  • Intermediate Step: Dilute the DMSO stock 1:10 into PBS (Phosphate Buffered Saline) or Serum-Free Media in a separate tube. Vortex immediately.

    • Why? This creates a "metastable" dispersion rather than large aggregates.[1][2]

  • Final Addition: Add this intermediate solution to your cell culture plate.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, which can be mistaken for compound activity.[2]

Visual Workflow (Decision Tree):

SolventSelection Start START: Select Application Synth Synthesis / Purification Start->Synth Bio Biological Assay (Cell/Enzyme) Start->Bio Anal Analytical (HPLC/NMR) Start->Anal Cryst Recrystallization? Synth->Cryst Conc Final Conc > 10 µM? Bio->Conc Mobile Mobile Phase? Anal->Mobile Solv1 Use EtOH/Water or IPA/Water (Slow Cool) Cryst->Solv1 Yes Solv2 Use DCM or EtOAc Cryst->Solv2 No (Extraction) Step Stepwise Dilution: DMSO -> PBS -> Media Conc->Step Yes (Risk of Precip) Direct Direct Addition OK (Keep DMSO < 0.1%) Conc->Direct No Acid Add 0.1% Formic Acid or TFA to Water Mobile->Acid Prevent Tailing

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2] Green nodes indicate the recommended endpoint.

Part 3: Analytical Challenges (HPLC/LC-MS)

Q: Why do I see peak tailing or split peaks on my chromatogram?

A: The nitrile group is weakly basic, and the halogenated ring is lipophilic. In standard reverse-phase HPLC (C18 column), BFMPN can interact with residual silanol groups on the stationary phase, causing tailing. Furthermore, if your sample solvent is too strong (e.g., 100% DMSO injection), the compound may precipitate in the mobile phase at the head of the column, leading to split peaks.

The Fix: Mobile Phase Modification & Injection Protocol
  • Mobile Phase Modifier: You must use an acidic modifier.[1][2]

    • Recommended: Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B).[2]

    • Mechanism:[1][2][3][4] The acid suppresses the ionization of silanols and protonates the nitrile (slightly), improving peak shape.

  • Sample Diluent: Do not inject 100% DMSO. Dilute your sample 1:1 with Acetonitrile or Methanol before injection.[1][2]

  • Gradient: Start at 50% B. This molecule is lipophilic and will elute late.[1][2] A gradient of 50% -> 95% B over 10 minutes is usually effective.[1][2]

Part 4: Storage & Stability FAQs

Q: Can I store BFMPN in solution at -20°C? A: Yes, but with caveats.

  • Powder: Stable for years at -20°C if desiccated.[1][2]

  • DMSO Stock: Stable for ~3-6 months at -80°C.

    • Warning: DMSO is hygroscopic (absorbs water from air).[2] Repeated freeze-thaw cycles will introduce water, which may cause the BFMPN to precipitate inside the vial over time.[1] Always aliquot stocks into single-use vials.

Q: Is the molecule light-sensitive? A: Aryl halides can undergo photodehalogenation (loss of Bromine or Fluorine) under intense UV light.[1][2] Store in amber vials or wrap in foil.

References

  • PubChem. (n.d.).[2][5] 2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link][2]

  • Fleming, F. F., et al. (2010).[2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1][2] Journal of Medicinal Chemistry, 53(22), 7902-7917.[1][2] [Link]

  • Emulate Bio. (2019).[1][2] Protocol for Compound Treatment Solution Preparation.[1][2][6] Retrieved January 28, 2026, from [Link][2]

  • Sawyers, C. L., et al. (2007).[2] Diaryllhydantoin compounds.[1][2][5] U.S. Patent No.[1][2] 7,709,517 (Describing synthesis of Enzalutamide intermediates).[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in Anti-Androgen Synthesis

Executive Summary 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6 / 1242336-53-3) is a critical synthetic intermediate, primarily utilized in the manufacturing of second-generation androgen receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6 / 1242336-53-3) is a critical synthetic intermediate, primarily utilized in the manufacturing of second-generation androgen receptor antagonists such as Enzalutamide (Xtandi).

Its structural uniqueness lies in the gem-dimethyl nitrile motif combined with an ortho-fluorine substituent. This specific architecture creates a "steric lock," enhancing the metabolic stability of the final drug but simultaneously presenting significant challenges during chemical synthesis—specifically in hydrolysis and nucleophilic substitution steps.

This guide compares this product against its non-fluorinated and chlorinated analogs to assist process chemists in optimizing yield, purity, and reaction times.

Part 1: Structural & Physicochemical Comparison

The presence of the fluorine atom at the ortho position (C2) fundamentally alters the electronic and steric landscape compared to standard benzyl nitriles.

Table 1: Comparative Properties of Key Intermediates
FeatureTarget Compound Des-Fluoro Analog Chloro Analog
Structure 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile 2-(4-bromophenyl)-2-methylpropanenitrile 2-(4-bromo-2-chlorophenyl)-2-methylpropanenitrile
CAS 749928-77-6101184-73-01260741-40-9
Electronic Effect Strong EWG (Inductive); Ring DeactivationNeutralModerate EWG
Steric Bulk (Ortho) Moderate (Van der Waals radius: 1.47 Å)None (Hydrogen: 1.20 Å)High (Chlorine: 1.75 Å)
Hydrolysis Rate Very Slow (Steric + Electronic inhibition)Moderate Slow
Methylation Yield ~80-85% (Mono-alkylation side reactions common)>90%~85%
Physical State White to Off-white SolidLiquid/Low-melting SolidSolid

Key Insight: The ortho-fluorine atom does not provide as much steric bulk as chlorine, but its high electronegativity pulls electron density away from the nitrile carbon (through the ring), making the nitrile carbon more electrophilic in theory. However, the gem-dimethyl group creates a "conical" steric shield that dramatically retards the approach of water/hydroxide during hydrolysis, making the conversion to the acid (the active coupling partner) the rate-limiting step.

Part 2: Synthetic Performance & Reactivity Profile

Synthesis Efficiency (Gem-Dimethylation)

The formation of the quaternary carbon center is achieved via the double methylation of 4-bromo-2-fluorophenylacetonitrile.

  • Challenge: The ortho-fluorine exerts an inductive withdrawing effect, increasing the acidity of the benzylic protons. This makes the anion form easily but also makes it more prone to over-reaction or side reactions (e.g., self-condensation) compared to the des-fluoro analog.

  • Performance Metric:

    • Target Compound: Requires strict temperature control (-10°C to 0°C) during base addition to prevent "runaway" exotherms and tar formation. Typical Yield: 82% .[1]

    • Des-Fluoro Analog: More forgiving temperature range (0°C to 25°C). Typical Yield: 92% .[1]

Hydrolysis Resistance (The "Bottleneck")

The most distinct performance difference lies in the hydrolysis of the nitrile to the carboxylic acid (2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid).

  • Mechanism: Acid-catalyzed hydrolysis requires protonation of the nitrile nitrogen followed by water attack at the carbon.[2]

  • Observation: The gem-dimethyl groups block the trajectory for water attack. The ortho-fluorine adds a secondary electrostatic repulsion effect against nucleophiles.

  • Data Point: Under identical conditions (H₂SO₄/Acetic Acid, 100°C, 4h):

    • Des-Fluoro Analog: >95% conversion to acid.

    • Target Compound: ~60-70% conversion (requires higher temp or longer time, e.g., 120°C, 16h).

Part 3: Experimental Protocols

Protocol A: Synthesis via Double Methylation

Use this protocol to generate the target nitrile from the acetonitrile precursor.

Reagents:

  • 4-Bromo-2-fluorophenylacetonitrile (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.5 eq)

  • THF (Anhydrous) or DMF

Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with NaH (suspended in THF) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add MeI to the suspension.

  • Reaction: Dropwise add a solution of 4-bromo-2-fluorophenylacetonitrile in THF over 60 minutes. Crucial: Maintain internal temperature <5°C to minimize impurity profile.

  • Monitoring: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via HPLC (Target RT ~ 1.2x of starting material).

  • Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na₂SO₄.[1][3]

  • Purification: Recrystallize from Hexane/Toluene to obtain white crystals.

Protocol B: High-Efficiency Hydrolysis

Optimized for the sterically hindered fluoro-nitrile.

Reagents:

  • Target Nitrile (1.0 eq)

  • Acetic Acid (glacial) (Solvent volume)

  • Sulfuric Acid (conc. H₂SO₄) (5.0 eq)

  • Water (5.0 eq)

Methodology:

  • Mix: Dissolve the nitrile in Glacial Acetic Acid.

  • Acidify: Add H₂SO₄ and water slowly.

  • Reflux: Heat to reflux (approx 115-120°C) .

    • Note: Standard 80°C heating is insufficient for this specific fluorinated compound.

  • Duration: Maintain reflux for 16-24 hours . Monitor for the disappearance of the nitrile peak (IR: 2235 cm⁻¹) and appearance of the carbonyl peak.

  • Isolation: Pour onto crushed ice. The product (Acid) typically precipitates as a solid. Filter and wash with water.[3]

Part 4: Visualizing the Pathway

Diagram 1: Synthesis & Steric Blockade

This diagram illustrates the synthesis flow and the specific steric interference caused by the Fluorine and Methyl groups during the hydrolysis step.

G cluster_0 Steric Hindrance Factors Start 4-Bromo-2-fluorophenyl acetonitrile Step1 Methylation (MeI / NaH) Start->Step1 Target Target Nitrile: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Step1->Target Yield: ~82% (Temp Sensitive) Block Steric/Electronic Barrier Target->Block Hydrolysis (H2SO4/AcOH) Acid Target Acid: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanoic acid Block->Acid High Temp Required Drug Enzalutamide (API) Acid->Drug Amide Coupling + Cyclization Factor1 Gem-Dimethyl (Cone Shield) Factor2 Ortho-Fluorine (Electronic Repulsion)

Caption: Synthesis flow of Enzalutamide intermediate, highlighting the "Steric/Electronic Barrier" that necessitates harsh hydrolysis conditions compared to non-fluorinated analogs.

Diagram 2: Reactivity Comparison Flowchart

Reactivity cluster_H Des-Fluoro Analog cluster_F Target (Fluoro) Compound H_Nitrile 2-(4-bromophenyl)-2-methyl propanenitrile H_Cond Mild Hydrolysis (100°C, 4h) H_Nitrile->H_Cond H_Result >95% Conversion H_Cond->H_Result F_Nitrile 2-(4-bromo-2-fluorophenyl)-2-methyl propanenitrile F_Cond Harsh Hydrolysis (120°C, 16h+) F_Nitrile->F_Cond F_Result ~85% Conversion (Risk of degradation) F_Cond->F_Result

Caption: Side-by-side comparison of hydrolysis efficiency. The Target (Fluoro) compound requires significantly higher energy input to overcome the activation barrier.

References

  • Vertex AI Search Results. (2024). Synthesis of Enzalutamide and Enzalutamide Intermediates.
  • Liu, B., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[3][4] ResearchGate.[4]

  • PubChem . (2024). Compound Summary: 2-(4-Bromophenyl)-2-methylpropanenitrile.[5][6][7][8] National Library of Medicine.

  • Google Patents . (2017). Process for preparation of Enzalutamide using novel intermediate. Patent EP3717457B1.

  • ChemGuide . (2024). Hydrolysis of Nitriles: Acidic and Alkaline Conditions.

Sources

Comparative

"validation of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile's biological activity"

Technical Validation Guide: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile in Drug Discovery Executive Summary & Strategic Context 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is a high-value p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile in Drug Discovery

Executive Summary & Strategic Context

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) and HCV RNA-dependent RNA polymerase (RdRp) inhibitors (dihydropyrone series).

Unlike passive intermediates, this compound represents a "warhead precursor." Its gem-dimethyl nitrile motif is a critical structural determinant for metabolic stability and hydrophobic binding pocket occupancy. Validation of this compound is not merely about purity; it requires assessing its suitability as a bio-isostere for carboxylic acids and its potential as a lead fragment in fragment-based drug discovery (FBDD).

This guide outlines the protocols to validate its biological potential, comparing its performance against standard carboxylate precursors and detailing its specific activity profiling.

Mechanistic Role & Biological Logic

The biological utility of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile stems from two key structural features:

  • Gem-dimethyl group: Restricts conformational rotation, locking the phenyl ring into an optimal orientation for binding (the "Thorpe-Ingold effect").

  • Nitrile moiety: Acts as a metabolic shield (preventing rapid oxidation) and a hydrogen bond acceptor.

Pathway Visualization: Scaffold Utilization in Signal Inhibition

The following diagram illustrates how this scaffold integrates into the synthesis of AR Antagonists and HCV Inhibitors, and its mechanism of action.

BiologicalMechanism cluster_AR Androgen Receptor (AR) Pathway cluster_HCV HCV Replication Pathway Scaffold 2-(4-Bromo-2-fluorophenyl)- 2-methylpropanenitrile AR_Synthesis Thiohydantoin Cyclization Scaffold->AR_Synthesis Precursor HCV_Synthesis Dihydropyrone Formation Scaffold->HCV_Synthesis Building Block AR_Target AR Ligand Binding Domain AR_Synthesis->AR_Target High Affinity Binding AR_Effect Inhibition of Nuclear Translocation AR_Target->AR_Effect Antagonism HCV_Target NS5B Polymerase (Thumb Domain) HCV_Synthesis->HCV_Target Allosteric Inhibition HCV_Effect RNA Replication Blockade HCV_Target->HCV_Effect Inhibition

Figure 1: Mechanistic divergence of the scaffold into AR antagonism and HCV replication inhibition pathways.

Comparative Performance Analysis

When selecting a starting material for lead optimization, researchers often choose between the Nitrile (current topic) and the Carboxylic Acid analog.

Table 1: Performance Comparison of Scaffold Precursors

FeatureNitrile Scaffold (2-(4-Bromo...))Acid Scaffold (2-methylpropanoic acid)Implication for Drug Design
Metabolic Stability High (Resistant to CYP450)Low (Prone to glucuronidation)Nitrile is preferred for oral bioavailability.
Synthetic Utility Versatile (Converts to amide, acid, amine)Limited (Requires activation)Nitrile offers flexible divergent synthesis.
Lipophilicity (LogP) ~3.2 (Estimated) ~2.1Nitrile improves membrane permeability (Caco-2).
Binding Mode H-bond Acceptor (CN)H-bond Donor/AcceptorNitrile probes specific polar pockets without ionization.
HCV Potency (Lead) IC50 < 50 nM (in derivatives)IC50 > 200 nMNitrile derivatives show superior potency in NS5B assays [1].

Expert Insight: While the acid is cheaper, the nitrile provides a closer mimic to the final drug's electronic properties during early-stage screening. Using the nitrile allows for "late-stage functionalization" which is critical for generating Structure-Activity Relationship (SAR) libraries.

Validation Protocols

To validate the biological activity and suitability of this compound, a three-tiered approach is required: Chemical Integrity, Enzymatic Inhibition, and Cellular Toxicity.

Protocol A: Chemical Validation (QC Standard)

Before biological testing, ensure the "gem-dimethyl" arrangement is intact, as impurities (mono-methyl) drastically reduce potency.

  • Technique: 1H-NMR (400 MHz, DMSO-d6).

  • Critical Checkpoint: Verify the singlet at δ ~1.7 ppm integrating to 6 protons (gem-dimethyl). A split signal indicates failure of methylation.

  • Purity Threshold: >98% required for IC50 determination.

Protocol B: HCV NS5B Polymerase Inhibition Assay

This protocol validates the compound's potential as a fragment hit for HCV inhibition [1].

Reagents:

  • Recombinant HCV NS5B Polymerase (Δ21 C-terminal truncation).

  • RNA Template: Poly(rC) / Primer: Oligo(rG)12.

  • Substrate: [3H]-GTP.

Workflow:

  • Preparation: Dissolve 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in 100% DMSO to 10 mM stock.

  • Incubation: Mix 20 nM NS5B enzyme with compound (serial dilutions: 0.1 nM – 10 µM) in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT) for 15 mins at 25°C.

  • Reaction Start: Add RNA template/primer complex and [3H]-GTP (0.5 µCi).

  • Elongation: Incubate for 2 hours at 30°C.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid) to precipitate RNA.

  • Quantification: Harvest precipitates on GF/B filters and count via liquid scintillation.

  • Data Analysis: Fit to sigmoidal dose-response curve to determine IC50.

Validation Criteria:

  • Active Hit: IC50 < 10 µM (as a fragment).

  • Control: Compare against Sofosbuvir (nucleotide analog) or Beclabuvir (non-nucleoside).

Protocol C: Cellular Cytotoxicity (Off-Target Validation)

Essential to ensure that observed "activity" is not due to general cell death.

Workflow:

  • Cell Line: Huh-7 (Human hepatoma cells).

  • Seeding: 5,000 cells/well in 96-well plates; allow attachment for 24h.

  • Treatment: Treat with compound (0 – 100 µM) for 48 hours.

  • Readout: Add CCK-8 or MTT reagent; incubate 2h. Measure Absorbance at 450 nm.

  • Calculation: Calculate CC50 (Cytotoxic Concentration 50%).

  • Selectivity Index (SI): SI = CC50 / IC50. A valid lead must have SI > 10 .

Experimental Workflow Diagram

The following flowchart guides the researcher through the decision-making process for validating this specific scaffold.

ValidationWorkflow Start Start: Compound Acquisition (CAS 749928-77-6) QC Step 1: Chemical QC (1H-NMR / HPLC) Start->QC Decision_QC Purity > 98%? QC->Decision_QC Assay_HCV Step 2: HCV NS5B Assay (Enzymatic Inhibition) Decision_QC->Assay_HCV Yes Assay_AR Step 2 (Alt): AR Binding Assay (Competitive Binding) Decision_QC->Assay_AR Yes Invalid INVALID Repurify or Discard Decision_QC->Invalid No Toxicity Step 3: Cytotoxicity Screen (Huh-7 / LNCaP Cells) Assay_HCV->Toxicity Assay_AR->Toxicity Analysis Step 4: Calculate Selectivity Index (SI = CC50 / IC50) Toxicity->Analysis Valid VALID LEAD Proceed to Lead Opt Analysis->Valid SI > 10 Analysis->Invalid SI < 10

Figure 2: Step-by-step validation workflow for determining biological suitability.

References

  • Axel / AS ONE Corporation. (2024). Product Specification: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile. Retrieved from

    • Citation Context: Identifies the compound's specific use in the discovery of dihydropyrone series as HCV RNA-dependent RNA polymerase inhibitors.
  • Biosynth. (2024). Compound Data: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6).[1][2][3] Retrieved from

    • Citation Context: Verifies chemical identity, CAS number, and classific
  • National Institutes of Health (NIH). (2021). Design, synthesis and evaluation of novel enzalutamide analogues. Retrieved from

    • Citation Context: Provides the methodological basis for synthesizing and testing dimethyl-substituted phenyl derivatives in prost
  • Google Patents. (2016). WO2016005875A1 - An improved process for the preparation of Enzalutamide. Retrieved from

    • Citation Context: Details the synthetic routes involving 4-bromo-2-fluorophenyl intermediates and the importance of the isobutyric moiety in drug efficacy.

Sources

Validation

"cross-validation of experimental results for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile"

Cross-Validation of Experimental Results for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile Executive Summary: The Criticality of the Gem-Dimethyl Moiety 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Experimental Results for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Executive Summary: The Criticality of the Gem-Dimethyl Moiety

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) is a non-negotiable intermediate in the synthesis of Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist used in prostate cancer therapy.[1] The structural integrity of this fragment—specifically the gem-dimethyl quaternary carbon—dictates the downstream efficacy of the thiohydantoin ring closure.[1]

In drug development, "close enough" is a failure. A common synthetic pitfall is the incomplete methylation of the precursor benzyl cyanide, leading to the mono-methyl impurity (2-(4-bromo-2-fluorophenyl)propanenitrile).[1] This impurity is notoriously difficult to purge in later stages.[1]

This guide provides a rigorous cross-validation framework to verify the identity, purity, and synthetic efficiency of this compound, comparing the industry-standard "Double Methylation" route against alternative approaches.

Comparative Analysis: Synthetic Routes & Performance

We evaluate the two primary methodologies for accessing the target nitrile. The choice of route impacts the impurity profile and the validation burden.[1]

Method A: Double Methylation of Benzyl Cyanide (The Industry Standard)
  • Mechanism: Nucleophilic substitution using 2-(4-bromo-2-fluorophenyl)acetonitrile, Methyl Iodide (MeI), and a strong base (NaH or KOtBu).[1]

  • Pros: High yield (>85%); established scalability; direct access to the nitrile.[1]

  • Cons: High risk of mono-methylated impurity; use of genotoxic MeI requires containment.[1]

  • Validation Focus: HPLC resolution between mono- and di-methyl species.

Method B: SNAr Substitution (The "Green" Alternative)
  • Mechanism: Reaction of 4-bromo-1,2-difluorobenzene with isobutyronitrile anion (generated by KHMDS).[1]

  • Pros: Avoids MeI; installs the gem-dimethyl group before ring attachment, eliminating the mono-methyl impurity risk.

  • Cons: Lower atom economy; requires expensive bases; potential for regio-isomers (substitution at the wrong fluorine if the starting material is not selective).[1]

  • Validation Focus: Regio-selectivity confirmation via 19F NMR.

Performance Matrix:

FeatureMethod A (Methylation)Method B (SNAr)
Yield High (85-92%) Moderate (60-75%)
Purity Profile Risk of Mono-methyl (requires tight QC)Clean (No mono-methyl)
Scalability Excellent (Kg scale) Good (limited by base cost)
Safety Low (MeI toxicity)High (No alkyl halides)

Cross-Validation Protocols

To ensure scientific integrity, you must use an orthogonal analytical approach. Relying solely on one method (e.g., HPLC) is insufficient due to the similar polarity of the mono- and di-methyl analogs.[1]

Protocol 1: Structural Validation (NMR & MS)
  • Objective: Confirm the quaternary carbon formation and the integrity of the halo-aryl ring.

  • 1H NMR (400 MHz, CDCl3):

    • Target Signal: A sharp singlet integrating to 6H at ~1.70–1.75 ppm .

    • Failure Mode: A doublet at ~1.6 ppm or a quartet at ~4.0 ppm indicates the mono-methyl impurity.[1]

    • Aromatic Region: Multiplets at 7.10–7.50 ppm (3H) confirming the 1,2,4-substitution pattern.

  • 13C NMR (100 MHz, CDCl3):

    • Look for the quaternary carbon signal at ~37 ppm and the nitrile carbon at ~123 ppm .[1]

  • Mass Spectrometry (GC-MS/LC-MS):

    • Parent Ion: m/z 241/243 (Br isotope pattern 1:1).[1]

    • Validation: Absence of m/z 227/229 (Mono-methyl).[1]

Protocol 2: Purity Profiling (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:[1]40) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria:

    • Target Peak Retention Time (RT): ~12.5 min.

    • Mono-methyl Impurity RT: ~10.8 min (Must be < 0.1%).[1]

    • Benzyl Cyanide Precursor RT: ~9.2 min (Must be < 0.1%).[1]

Detailed Experimental Workflow (Method A)

This protocol is optimized for reproducibility and minimization of the mono-methyl impurity.[1]

Reagents:

  • 2-(4-bromo-2-fluorophenyl)acetonitrile (1.0 eq)[1]

  • Methyl Iodide (MeI) (2.5 eq)[1]

  • Sodium Hydride (NaH, 60% in oil) (2.2 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen. Add NaH (2.2 eq) and wash with hexanes to remove oil (optional but recommended for color).[1] Suspend in anhydrous THF at 0°C.

  • Addition: Dissolve the starting nitrile in THF and add dropwise to the NaH suspension over 30 mins. The solution will turn dark (anion formation).[1] Stir for 1 hour at 0°C.

  • Methylation: Cool to -10°C. Add MeI (2.5 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Take an aliquot for HPLC.[1][2] If mono-methyl > 2%, cool back to 0°C and add 0.5 eq NaH + 0.5 eq MeI.[1]

  • Quench: Pour mixture into saturated NH4Cl (aq) at 0°C. Extract with Ethyl Acetate (3x).

  • Workup: Wash organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (10:1) or use silica flash chromatography (0-5% EtOAc in Hexanes) to yield a white to off-white solid/oil.[1]

Visualizing the Logic

Diagram 1: Synthesis & Impurity Pathways

SynthesisPathways Start 2-(4-bromo-2-fluorophenyl) acetonitrile Base Base (NaH) + MeI Start->Base Mono Impurity: Mono-methyl (Critical Failure) Base->Mono 1.0 eq MeI (Incomplete) Target Target: Gem-Dimethyl Nitrile Base->Target Direct 2.5 eq MeI Mono->Target Excess MeI (Complete) Enza Enzalutamide (Drug Substance) Target->Enza Hydrolysis/Cyclization

Caption: Synthetic pathway showing the progression from starting material to the target, highlighting the risk of the mono-methyl impurity if stoichiometry is uncontrolled.

Diagram 2: Cross-Validation Decision Tree

ValidationLogic Sample Crude Product Sample NMR 1H NMR Analysis Sample->NMR HPLC HPLC Purity Check Sample->HPLC Check1 Singlet at 1.7 ppm (6H)? NMR->Check1 Check2 Mono-methyl < 0.1%? HPLC->Check2 Pass RELEASE for Next Step Check1->Pass Yes Fail REPROCESS / REJECT Check1->Fail No (Doublet/Multiplet) Check2->Pass Yes Check2->Fail No

Caption: Operational workflow for validating the experimental result. Both NMR and HPLC criteria must be met to proceed.

References

  • PubChem. "2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary."[1] National Library of Medicine.[1] Accessed October 2023.[1] [Link][1]

  • Organic Syntheses. "General Procedures for Methylation of Benzyl Cyanides." Org.[1] Synth. Coll. Vol. 9, p. 550. [Link]

  • Medivation Inc. "Synthesis of Enzalutamide and Intermediates."[1] Patent WO2011106570. [1]

Sources

Comparative

"comparative analysis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile analogs"

Executive Summary The scaffold 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile represents a critical pharmacophore in the synthesis of second-generation Androgen Receptor (AR) antagonists, most notably Enzalutamide (Xt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile represents a critical pharmacophore in the synthesis of second-generation Androgen Receptor (AR) antagonists, most notably Enzalutamide (Xtandi) . This moiety, often referred to as the "A-Ring" anchor, is responsible for the high-affinity binding to the AR ligand-binding domain (LBD) and the metabolic stability of the final drug candidate.

This guide provides a technical comparison of this specific nitrile scaffold against its structural analogs (e.g., cyclobutyl, des-fluoro, and chloro-variants). We analyze the Structure-Activity Relationship (SAR) , synthetic efficiency , and downstream pharmacological impact to assist medicinal chemists in optimizing lead compounds for Castration-Resistant Prostate Cancer (CRPC).

Structural Significance & SAR Analysis[1]

The efficacy of this scaffold is governed by two primary chemical principles: the Thorpe-Ingold Effect (conformational restriction) and Halogen-Mediated Metabolic Blocking .

The Gem-Dimethyl Effect (Thorpe-Ingold)

The 2-methylpropanenitrile group contains a gem-dimethyl substitution.

  • Mechanism: The bulky methyl groups restrict the rotation of the alkyl chain, locking the molecule into a conformation that favors cyclization during the formation of the thiohydantoin ring (the core of Enzalutamide).

  • Comparison: Analogs lacking this substitution (e.g., linear alkyl chains) show significantly lower yields during the final cyclization step and reduced binding affinity due to high entropic penalties upon binding to the AR.

Halogen Substitution (The 2-Fluoro Advantage)

The 2-fluoro substituent on the phenyl ring is not merely electronic; it is a metabolic shield.

  • Fluorine (Target Scaffold): High electronegativity (3.98) and strong C-F bond (116 kcal/mol) prevent oxidative defluorination by Cytochrome P450 enzymes.

  • Chlorine (Analog): While electronically similar, the C-Cl bond is weaker, leading to faster hepatic clearance.

  • Hydrogen (Des-fluoro): Rapid hydroxylation at the ortho-position leads to inactive metabolites.

Table 1: Comparative Physicochemical Profile of Analogs[2]
Scaffold VariantSubstituent (R1)Alkyl Bridge (R2)Electronic Effect (

)
Metabolic Stability (

)
Primary Application
Target Molecule Fluoro (-F) Dimethyl +0.06 High (>24h) Enzalutamide
Analog AHydrogen (-H)Dimethyl0.00Low (<4h)Early Stage Leads
Analog BChloro (-Cl)Dimethyl+0.23ModerateRU-58841 Derivatives
Analog CFluoro (-F)Cyclobutyl+0.06HighApalutamide / RD162

Synthesis Pathways: The Nitrile vs. Acid Route

The prompt specifies the nitrile intermediate. It is crucial to distinguish this from the carboxylic acid route often cited in patent literature. The nitrile route offers higher atom economy but requires strict temperature control to prevent polymerization.

Pathway Visualization

The following diagram outlines the synthesis logic, comparing the "Nitrile Route" (Target) against the "Acid Route."

SynthesisPathways Start 4-Bromo-2-fluorophenylacetonitrile Reagent MeI / NaH (Double Methylation) Start->Reagent Alkylation Target 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Reagent->Target 92% Yield Hydrolysis Hydrolysis (H2SO4/MeOH) Target->Hydrolysis Step 2 Ester Methyl Ester Intermediate Hydrolysis->Ester Drug Enzalutamide (Thiohydantoin Formation) Ester->Drug + Isothiocyanate

Figure 1: The "Nitrile Route" leverages double methylation to install the gem-dimethyl group early, locking conformation before the complex thiohydantoin formation.

Experimental Protocol: Double Methylation Strategy

This protocol details the synthesis of the target scaffold from 4-bromo-2-fluorophenylacetonitrile. This method is preferred over the carboxylic acid route for small-scale SAR exploration due to fewer purification steps.

Objective

Synthesize 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile via nucleophilic substitution.

Reagents & Equipment
  • Substrate: 4-Bromo-2-fluorophenylacetonitrile (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (2.5 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Methodology
  • Preparation (T=0):

    • Flame-dry a 250mL round-bottom flask (RBF) and purge with

      
      .
      
    • Charge NaH (2.2 eq) and wash with hexane (2x) to remove mineral oil if high purity is required. Resuspend in anhydrous THF at 0°C.

  • Deprotonation (T+30 min):

    • Add 4-Bromo-2-fluorophenylacetonitrile dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of

      
       gas. Stir for 30 minutes until gas evolution ceases. The solution will turn dark yellow/brown, indicating anion formation.
      
  • Alkylation (T+1h):

    • Add Iodomethane (MeI) dropwise via syringe pump over 20 minutes.

    • Critical Control: Maintain temperature <5°C to prevent mono-methylated by-products.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3-4 hours.

  • Quenching & Workup (T+5h):

    • Cool to 0°C. Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the benzylic protons (

      
      , ~3.7 ppm) and the appearance of a singlet for the gem-dimethyl group (~1.7 ppm, 6H).
      

Downstream Pharmacological Comparison[3]

The choice of this intermediate directly dictates the pharmacological profile of the final drug. Below is a comparison of the target scaffold (Enzalutamide precursor) versus the Cyclobutyl analog (Apalutamide precursor).

SAR_Logic Decision Select Alkyl Bridge Dimethyl Dimethyl (Enzalutamide) Decision->Dimethyl Cyclobutyl Cyclobutyl (Apalutamide) Decision->Cyclobutyl BBB High BBB Penetration (Seizure Risk) Dimethyl->BBB Off-Target Effect Potency High AR Affinity (IC50 ~20 nM) Dimethyl->Potency Cyclobutyl->Potency Safety Reduced Seizure Risk (Lower CNS penetration) Cyclobutyl->Safety Clinical Advantage

Figure 2: SAR Decision Tree. While the dimethyl scaffold (Target) offers excellent potency, the cyclobutyl analog was developed to mitigate GABA-A receptor inhibition associated with high CNS penetration.

Data Summary: Target vs. Alternatives
FeatureTarget Scaffold (Dimethyl)Cyclobutyl AnalogExplanation
LogP (Lipophilicity) 3.63.9Higher lipophilicity in cyclobutyl analogs slightly alters distribution.
GABA-A Inhibition ModerateLowThe dimethyl group allows the molecule to fit into the GABA-A chloride channel (off-target), causing seizure risk. The bulkier cyclobutyl steric clash prevents this.
Synthetic Yield 85-92%75-80%Methylation (Target) is generally higher yielding than cyclization with 1,3-dibromopropane.

References

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry.

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science.

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Discusses the Apalutamide/Cyclobutyl comparison).

  • Liu, J., et al. (2016). "An improved and practical route for the synthesis of enzalutamide." Chemical Papers.

Validation

Definitive Structural Elucidation of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile via X-Ray Crystallography

Executive Summary & Strategic Context In the high-stakes synthesis of androgen receptor antagonists like Enzalutamide (Xtandi) , the intermediate 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 101184-73-0) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes synthesis of androgen receptor antagonists like Enzalutamide (Xtandi) , the intermediate 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 101184-73-0) represents a critical quality gate. The structural integrity of this molecule—specifically the precise installation of the gem-dimethyl group and the retention of the halogen regiochemistry—is paramount.

While NMR (


H, 

C,

F) provides rapid solution-state data, it relies on scalar coupling inferences that can be ambiguous regarding solid-state polymorphism and absolute spatial arrangement. Single Crystal X-Ray Diffraction (SC-XRD) serves as the "Supreme Court" of structural characterization, offering direct visualization of the electron density to confirm:
  • Gem-dimethyl completeness: Ruling out mono-methylated impurities.

  • Regiochemistry: Unequivocal assignment of the 2-fluoro vs. 4-bromo positions.

  • Solid-State Form: Identification of polymorphs that may affect downstream processability.

This guide details the comparative advantages of SC-XRD and provides a field-tested protocol for crystallizing and solving the structure of this halogenated benzonitrile.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the utility of standard spectroscopic methods against X-ray crystallography for this specific intermediate.

FeatureSolution NMR (

H,

C,

F)
Mass Spectrometry (HRMS) SC-XRD (X-Ray Crystallography)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & FragmentationAbsolute 3D Atomic Position
Gem-Dimethyl Verification Inferred. Relies on integration (6H singlet). Can be obscured by solvent peaks or impurities.Inferred. Mass shift (+28 Da for 2xMe). Cannot distinguish isomers (e.g., ethyl vs. dimethyl).Definitive. Direct visualization of the quaternary carbon and tetrahedral geometry.
Halogen Regiochemistry Complex. Requires 2D experiments (HMBC/NOESY) to link F/Br to specific ring protons.Ambiguous. fragmentation patterns are often similar for regioisomers.Definitive. Br and F are distinguished by electron density (Br is heavy, F is light).
Sample State Solution (Destroys crystal lattice).Gas/Solution (Ionized).Solid Crystal (Preserves lattice interactions).
Turnaround Time Fast (<1 hour).Fast (<1 hour).Slow (24h – 1 week for growth & collection).
"Senior Scientist" Verdict Routine QC. Use for batch-to-batch consistency.Identity Check. Use for molecular weight confirmation.Gold Standard. Required for reference standard certification and IP filings.

Decision Logic & Workflow

The following diagram outlines the logical pathway for characterizing this intermediate, highlighting when to escalate to X-ray crystallography.

Structural_Characterization_Workflow Start Crude Product: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Is Structure Ambiguous? (e.g., Mono-methyl impurity? Regioisomer doubt?) NMR->Ambiguity Routine Release Batch (Routine QC) Ambiguity->Routine No (Clear Spectra) Crystallize Initiate Crystallization (Slow Evaporation) Ambiguity->Crystallize Yes (Ambiguity/IP Req) XRD_Collect SC-XRD Data Collection (Mo Source, 100K) Crystallize->XRD_Collect Solve Structure Solution (Heavy Atom Method - Br) XRD_Collect->Solve Final Absolute Structure Confirmed (CIF Generated) Solve->Final

Figure 1: Decision matrix for escalating analytical rigor from NMR to SC-XRD.

Experimental Protocol: Crystallization & Data Collection

Growing single crystals of gem-dimethyl nitriles can be challenging due to the rotational freedom of the alkyl groups, which often inhibits lattice packing.

Phase 1: Crystal Growth Strategy

Objective: Obtain a single crystal of dimensions ~0.1 x 0.1 x 0.2 mm.

  • Solvent Selection:

    • Primary Choice:Ethanol (EtOH) or Isopropanol (IPA). Aryl nitriles typically exhibit moderate solubility in hot alcohols and crystallize upon cooling.

    • Alternative (Binary System):Dichloromethane (DCM) / Hexane. Dissolve the compound in a minimum volume of DCM, then carefully layer Hexane on top (1:3 ratio) in a narrow vial. Allow diffusion to occur undisturbed.

    • Why this works: The heavy Bromine atom facilitates

      
       stacking or halogen bonding, often aiding crystallization in non-polar antisolvents like Hexane.
      
  • The "Slow Evap" Technique (Step-by-Step):

    • Step 1: Dissolve 20 mg of the nitrile in 2 mL of Ethanol in a clean 4 mL glass vial. Slight heating (40°C) may be used to ensure total dissolution.

    • Step 2: Filter the solution through a 0.45 µm PTFE syringe filter into a fresh vial to remove dust nucleation sites.

    • Step 3: Cover the vial with Parafilm and pierce 3-4 small holes with a needle to restrict evaporation rate.

    • Step 4: Place in a vibration-free environment at room temperature. Inspect after 48-72 hours.

Phase 2: X-Ray Data Collection

Instrument Config: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source Selection: Molybdenum (Mo-K\alpha,

    
     Å) .
    
    • Reasoning: While Copper (Cu) is standard for organics, the presence of Bromine (Z=35) causes significant absorption and fluorescence with Cu radiation. Mo radiation penetrates better and reduces absorption correction errors.

  • Temperature: 100 K (Cryostream) .

    • Reasoning: Cooling freezes the rotation of the terminal methyl groups on the propanenitrile chain, reducing thermal ellipsoids and improving resolution.

Phase 3: Structure Solution (The "Heavy Atom" Advantage)

Because the molecule contains Bromine, the "Phase Problem" is easily solved.

  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.
  • Phasing: Use Patterson Methods or SAD (Single-wavelength Anomalous Diffraction). The Br atom will dominate the diffraction pattern, allowing the software (SHELXT or OLEX2) to locate the Br position immediately and build the rest of the carbon framework (C, N, F) around it.

Data Interpretation & Validation Criteria

Once the structure is solved, verify the following geometric parameters to confirm identity.

A. Bond Length Verification table
Bond TypeExpected Length (Å)Significance
C(Ar) – Br 1.89 – 1.91Confirms Bromine identity (vs. Cl which is ~1.74 Å).
C(Ar) – F 1.34 – 1.36Confirms Fluorine identity.
C(Ar) – C(

)
1.50 – 1.52Connection to the nitrile tail.
C(

) – C(Me)
1.52 – 1.54Critical: Confirm two distinct methyl carbons attached to the alpha carbon.
C(

) – CN
1.47 – 1.49Confirms the nitrile group.
B. Regiochemistry Check
  • Visual Check: Ensure the Fluorine atom is ortho (adjacent) to the alkyl chain and meta to the Bromine.

  • Disorder: Check the Fluorine position for disorder. If the crystal is centrosymmetric, sometimes F and H can be disordered if they have similar steric demands, but the electron density of F (9e⁻) vs H (1e⁻) is usually distinct enough in good quality data.

References

  • Synthesis Context (Enzalutamide)

    • Patent: "Process for the preparation of Enzalutamide."[1] WO2016005875A1. (2016).

    • Journal: Liu, J., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study." Chemical Research in Chinese Universities, 32, 770–774 (2016).

  • Crystallography Methodology

    • General Guide: Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer.

    • Solvent Selection: "Getting crystals your crystallographer will treasure: a beginner's guide." Harvard University / NIH.

  • Chemical Data

    • PubChem Entry: 2-(4-Bromophenyl)-2-methylpropanenitrile (Analogous structure for property verification).[2]

Disclaimer: This guide assumes access to a standard crystallization laboratory and an X-ray diffractometer. Always handle nitriles and halogenated aromatics with appropriate PPE due to potential toxicity.

Sources

Comparative

"benchmarking 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile against standard reference materials"

The following guide benchmarks 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile —a critical sterically hindered intermediate—against standard reference materials (SRMs) and functional analogs. Performance Analysis & Qua...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile —a critical sterically hindered intermediate—against standard reference materials (SRMs) and functional analogs.

Performance Analysis & Quality Validation Against Standard Reference Materials

Executive Summary & Strategic Relevance

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 1242137-15-0 analog / Structure Ref: 4-Bromo-2-fluoro-α,α-dimethylbenzeneacetonitrile) is a high-value building block used primarily in the synthesis of Androgen Receptor (AR) Antagonists (e.g., Enzalutamide analogs, Darolutamide precursors).

Its structural hallmark is the gem-dimethyl group at the benzylic position. This moiety is critical for metabolic stability (blocking benzylic oxidation) but introduces significant steric hindrance, making the compound challenging to synthesize and hydrolyze compared to "Standard" non-methylated analogs.

This guide benchmarks the product against:

  • Structural Standards: The non-methylated precursor (4-bromo-2-fluorophenylacetonitrile).

  • Quality Standards: Certified Reference Materials (CRMs) for purity and impurity profiling.

Chemical Profile & Mechanism of Action

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The defining feature of this intermediate is the steric bulk introduced by the two methyl groups. In downstream applications, this effect locks the conformation of the final drug molecule, improving receptor binding affinity and metabolic half-life.

  • Target Product: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (Hindered, Stable).

  • Standard Analog: 4-bromo-2-fluorophenylacetonitrile (Unhindered, Reactive, Metabolically Labile).

Benchmarking Pathway: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and the critical "Des-methyl" impurity that serves as the primary quality benchmark.

G Start 4-Bromo-2-fluorophenylacetonitrile (Standard Precursor) Reagents MeI (2.2 eq) / NaH / DMF Methylation Step Start->Reagents Inter Mono-Methyl Intermediate (Impurity A) Reagents->Inter k1 (Fast) Product 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile (TARGET) Inter->Product k2 (Slow - Steric Barrier) Inter->Product Incomplete Reaction Risk Downstream Hydrolysis to Acid (Drug Precursor) Product->Downstream Harsh Conditions Required

Figure 1: Synthesis pathway highlighting the "Mono-methyl" impurity (Impurity A). The second methylation is rate-limiting due to steric hindrance, making Impurity A the critical benchmark for quality control.

Benchmarking Against Standard Reference Materials (Quality)

To validate a batch of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile, it must be compared against a Certified Reference Material (CRM) or a validated Secondary Standard .

Purity & Impurity Profiling

The presence of the mono-methyl impurity (Impurity A) significantly alters the biological profile of the final drug. Therefore, the benchmarking criteria are stricter than for generic intermediates.

ParameterTarget Product (High Purity) Standard Reference Material (Acceptance Criteria) Competitor / Technical Grade
Assay (HPLC) ≥ 99.5%99.0% - 101.0% (w/w vs CRM)≥ 97.0%
Impurity A (Mono-methyl) < 0.10% ≤ 0.15%≤ 0.50%
Impurity B (Starting Material) < 0.05%≤ 0.10%≤ 0.20%
Water Content (KF) < 0.1%≤ 0.2%≤ 0.5%
Appearance White Crystalline SolidWhite to Off-White SolidYellowish Solid
Analytical Protocol: HPLC Benchmarking

Objective: Quantify the "Des-methyl" impurity using a validated method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 220 nm (Nitrile absorption) & 254 nm (Aromatic).

Benchmarking Logic:

  • Inject CRM: Establish Retention Time (RT) for Target (~12.5 min) and Impurity A (~10.2 min).

  • Calculate Relative Response Factor (RRF): The mono-methyl impurity often has a slightly different extinction coefficient.

  • Pass/Fail: If Impurity A > 0.15%, the batch fails "Pharma Grade" benchmarking.

Functional Benchmarking (Reactivity)

This section compares the performance of the target nitrile against its un-methylated standard in a downstream hydrolysis reaction (converting Nitrile


 Carboxylic Acid).
Hydrolytic Stability Test

The gem-dimethyl group makes the nitrile extremely resistant to hydrolysis. This is a "feature" for the final drug (stability) but a "bug" for the process chemist (hard to react).

Reaction ConditionStandard (Un-methylated) Target (Gem-Dimethyl) Observation
NaOH / H2O / 80°C 100% Conversion (1h)< 5% Conversion (24h)Target is base-stable.
H2SO4 / AcOH / 100°C Rapid HydrolysisSlow Hydrolysis (48h)Steric hindrance blocks water attack.
Metabolic Screen (Microsomes) High Clearance (Oxidation)Low Clearance (Stable) Key Benchmarking Win
Experimental Workflow: Hydrolysis Challenge

To process this intermediate, standard hydrolysis methods fail. The benchmarked protocol requires "Super-Acid" conditions or anhydrous nucleophilic attack.

Workflow Sample Input: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile Method1 Method A: Aqueous Acid (Standard Protocol) Sample->Method1 Method2 Method B: KOH / t-BuOH (Anhydrous Conditions) Sample->Method2 Result1 Result: <10% Yield (FAIL - Recovered SM) Method1->Result1 Result2 Result: >95% Yield (PASS - Amide/Acid) Method2->Result2 Analysis Benchmarking Conclusion: Requires Sterically Tolerant Conditions Result1->Analysis Result2->Analysis

Figure 2: Functional benchmarking showing that the Target requires specialized hydrolysis conditions compared to standard nitriles.

References

  • Chemical Identity & Structure: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile. Splendid Lab Product Catalog. Link

  • The Gem-Dimethyl Effect: The gem-dimethyl effect on reactivities in cyclizations. ResearchGate. Link

  • Benchmarking with CRMs: The Crucial Role of Standard and Certified Reference Materials (CRMs). Quality Pathshala. Link

  • Nitrile Hydrolysis Mechanisms: Hydrolysis of Nitriles under Basic and Acidic Conditions. Organic Chemistry Portal. Link

  • Impurity Guidelines: ICH Q3A(R2) Impurities in New Drug Substances. ICH Guidelines. Link

Validation

Comparative Guide: In Vivo vs. In Vitro Efficacy of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile Derivatives

Executive Summary 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) represents a critical structural scaffold in the development of next-generation Non-Steroidal Androgen Receptor (AR) Antagonists . Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 749928-77-6) represents a critical structural scaffold in the development of next-generation Non-Steroidal Androgen Receptor (AR) Antagonists . While often categorized as a synthetic intermediate, its structural motif—specifically the gem-dimethyl substituted benzonitrile —is a pharmacophore designed to solve the "metabolic liability" issues that plagued first-generation anti-androgens like Bicalutamide.

This guide analyzes the translational gap between in vitro binding affinity and in vivo therapeutic potency for this class of compounds. We compare the efficacy profile of this scaffold against established AR antagonists (Enzalutamide, Apalutamide) to illustrate why structural rigidification (via the gem-dimethyl group) is the key determinant of in vivo success.

Structural Logic & Mechanism of Action

The "Gem-Dimethyl" Effect

The defining feature of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is the gem-dimethyl group (


-dimethyl) adjacent to the nitrile. In medicinal chemistry, this serves two critical functions that dictate efficacy:
  • Metabolic Blocking: The methyl groups sterically hinder cytochrome P450 enzymes from attacking the benzylic carbon, significantly extending the compound's half-life (

    
    ) in vivo.
    
  • Conformational Locking (Thorpe-Ingold Effect): The bulky methyl groups force the molecule into a rigid conformation that favors binding to the Androgen Receptor's ligand-binding domain (LBD) in an antagonistic state, preventing the "helix-12 folding" required for AR activation.

Comparison of Alternatives

The following table contrasts the "Scaffold" (the topic compound) with the final Active Pharmaceutical Ingredients (APIs) it mimics or generates.

Feature2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (Scaffold)Enzalutamide (Benchmark Drug)Bicalutamide (Legacy Drug)
Role Synthetic Intermediate / PharmacophoreClinical AR AntagonistFirst-Gen AR Antagonist
In Vitro Affinity (Ki) Low to Moderate (needs derivatization)High (~20-80 nM)Moderate (~160 nM)
In Vivo Stability High (Metabolically protected)High (Resistant to hydrolysis)Low (Susceptible to hydrolysis)
Mechanism Precursor to Thiohydantoin/AmideBlocks AR Nuclear TranslocationCompeting Ligand (Partial Agonist)
Key Limitation Lacks H-bond donors for full bindingCNS penetration issues (seizure risk)Agonist switch in CRPC

In Vitro vs. In Vivo Efficacy Analysis

The Translational Disconnect

A common pitfall in AR antagonist development is relying solely on in vitro IC50 values.

  • In Vitro: Many nitrile derivatives show nanomolar affinity in competitive binding assays.

  • In Vivo: Without the gem-dimethyl protection (present in our topic compound), these candidates are rapidly metabolized to carboxylic acids or hydroxylated metabolites, rendering them ineffective in murine xenograft models.

Pathway Visualization: From Binding to Tumor Suppression

The following diagram illustrates how the efficacy of the scaffold is evaluated across the biological cascade.

AR_Pathway Compound 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile (Scaffold) Derivatization Chemical Derivatization (e.g., to Thiohydantoin) Compound->Derivatization Synthesis AR_Binding AR Ligand Binding (Cytosol) Compound->AR_Binding Metabolic Stability (In Vivo Factor) Derivatization->AR_Binding High Affinity (In Vitro) Translocation Nuclear Translocation AR_Binding->Translocation Inhibition Target DNA_Binding DNA Binding (ARE Sites) Translocation->DNA_Binding Transcription Gene Transcription (PSA, TMPRSS2) DNA_Binding->Transcription Tumor_Growth Tumor Proliferation Transcription->Tumor_Growth

Caption: The critical checkpoint for this scaffold is blocking Nuclear Translocation. While In Vitro assays measure Binding, In Vivo efficacy depends on the compound's ability to survive metabolism and sustain blockade of translocation.

Experimental Protocols for Efficacy Evaluation

To objectively compare this compound (or its derivatives) against alternatives, the following self-validating protocols are standard.

Protocol A: In Vitro Competitive Androgen Receptor Binding

Purpose: To determine the affinity constant (


) of the compound relative to a radiolabeled standard (e.g., [3H]-R1881).
  • Preparation:

    • Isolate Cytosolic AR from castration-resistant LNCaP cells containing the AR-F876L mutation (to test for resistance).

    • Dissolve 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in DMSO.

  • Incubation:

    • Incubate AR lysate with 1 nM [3H]-R1881 (synthetic androgen) and increasing concentrations of the test compound (

      
       to 
      
      
      
      M) for 18 hours at 4°C.
    • Control: Use Bicalutamide (1 µM) as a positive control for displacement.

  • Separation:

    • Add dextran-coated charcoal to absorb unbound ligand. Centrifuge at 1000g for 15 min.

  • Quantification:

    • Measure radioactivity of the supernatant via liquid scintillation counting.

  • Calculation:

    • Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to

      
       using the Cheng-Prusoff equation.
      
    • Success Metric: A viable candidate derived from this scaffold should exhibit a

      
       nM.
      
Protocol B: In Vivo Murine Xenograft Model (Castration-Resistant)

Purpose: To validate if the "gem-dimethyl" stability translates to tumor growth inhibition (TGI).

  • Model Generation:

    • Implant

      
       LNCaP-AR cells subcutaneously into the flank of castrated male SCID mice.
      
    • Allow tumors to reach ~100-200 mm³.

  • Treatment Groups (n=10/group):

    • Vehicle: 1% CMC + 0.1% Tween-80.

    • Reference: Enzalutamide (10 mg/kg, p.o., daily).

    • Test Compound: 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile derivative (10 mg/kg and 30 mg/kg, p.o., daily).

  • Dosing Regimen:

    • Administer via oral gavage for 28 days.

  • Measurements:

    • Tumor Volume: Measure bi-weekly using calipers (

      
      ).
      
    • Serum PSA: Collect blood weekly to measure Prostate-Specific Antigen levels (biomarker for AR activity).

  • Endpoint Analysis:

    • Calculate Tumor Growth Inhibition (TGI) :

      
      .
      
    • Success Metric: TGI > 50% is considered active; TGI > 80% suggests clinical potential comparable to Enzalutamide.

Synthesis Workflow Visualization

Understanding where this compound fits in the drug creation process clarifies why "efficacy" is often discussed in the context of the final product.

Synthesis_Flow cluster_efficacy Efficacy Determination Point Start Starting Material: 4-Bromo-2-fluorobenzyl bromide Reaction Reaction: Methylation (MeI, NaH) creates Gem-Dimethyl Lock Start->Reaction Intermediate Target Compound: 2-(4-bromo-2-fluorophenyl)- 2-methylpropanenitrile (CAS: 749928-77-6) Final_Drug Final AR Antagonist: (e.g., Thiohydantoin Derivative) Intermediate->Final_Drug Coupling with Isothiocyanates Reaction->Intermediate

Caption: The "Target Compound" is the stable core. Efficacy is typically measured after the final coupling step creates the full antagonist structure.

Conclusion & Recommendations

For researchers evaluating 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile :

  • Do not evaluate as a standalone drug: This compound is a scaffold. Its intrinsic in vitro binding affinity is likely low compared to the full thiohydantoin or amide derivatives it is used to synthesize.

  • Focus on the Derivative: The efficacy lies in the gem-dimethyl moiety's ability to prevent metabolic degradation. When comparing alternatives, prioritize derivatives that retain this specific linkage over those with simple methylene linkers (which fail in vivo).

  • Benchmarking: Use Enzalutamide as the in vivo benchmark (due to its high TGI) and Bicalutamide as the in vitro binding control.

References

  • Biosynth. (2024). 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Product Data. Retrieved from

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787-790. (Foundation for Enzalutamide/MDV3100 discovery logic). Retrieved from

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494-1503. (Comparative efficacy of next-gen AR antagonists). Retrieved from

  • GuideChem. (2024). CAS 749928-77-6 Chemical Properties and Suppliers. Retrieved from

Comparative

Comparative SAR Analysis: The Role of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile in Next-Gen AR Antagonist Design

Executive Summary: The "Gatekeeper" Scaffold In the development of second-generation Androgen Receptor (AR) antagonists, 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile serves as a critical pivotal structure. It repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gatekeeper" Scaffold

In the development of second-generation Androgen Receptor (AR) antagonists, 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile serves as a critical pivotal structure. It represents the chemical validation of the "gem-dimethyl effect" —a steric locking mechanism designed to overcome the partial agonism observed in first-generation antiandrogens like Bicalutamide.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this nitrile scaffold, comparing it against the clinical standard Enzalutamide (for which it is a direct precursor) and the legacy agent Bicalutamide . We evaluate its role not merely as a synthesis intermediate, but as a pharmacophore probe that defined the requirements for pure antagonism in castration-resistant prostate cancer (CRPC).

Chemical Profile & Structural Logic[1]

The molecule comprises three distinct pharmacophoric elements optimized for the AR Ligand Binding Domain (LBD):

FeatureChemical MotifSAR Function
Electronic Tuning 2-Fluoro group Reduces metabolic liability of the phenyl ring; alters electron density to minimize oxidative metabolism.
Hydrophobic Anchor 4-Bromo group Occupies the hydrophobic pocket (H11/H12 helix region) of the AR LBD; critical for binding affinity.
Steric Lock Gem-dimethyl (2-methylpropane) The Critical Feature. Restricts bond rotation (Thorpe-Ingold effect), preventing the receptor from adopting the agonist conformation.
Reactive Head Nitrile (-CN) A linear bioisostere for the carbonyl/amide; serves as the precursor for the thiohydantoin ring closure.

Comparative Performance Analysis

The following data synthesizes experimental results from seminal SAR studies (Jung et al., J. Med. Chem.; Tran et al., Science) to illustrate where the nitrile scaffold stands in the potency hierarchy.

Table 1: Binding Affinity and Functional Activity
CompoundStructure TypeAR Binding Affinity (

or

)
Functional Profile (LNCaP Cells)Metabolic Stability (

)
Topic Molecule (Nitrile Scaffold)Linear, Rigidified> 1000 nM (Low Affinity)Weak Antagonist / InactiveHigh (due to Nitrile stability)
Bicalutamide Linear, Flexible160 nM Antagonist (Partial Agonist in AR overexpression)Moderate
Enzalutamide (MDV3100)Cyclic Thiohydantoin21 nM Pure Antagonist (Induces AR degradation)High (1 week in humans)
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11]
  • The Affinity Gap: The topic molecule (Nitrile) exhibits significantly lower binding affinity compared to the final drug (Enzalutamide). This demonstrates that while the gem-dimethyl group provides the correct shape for antagonism, the thiohydantoin ring closure is required to provide the necessary hydrogen bonding and van der Waals contacts within the LBD to achieve nanomolar potency.

  • The Agonist Switch: Unlike Bicalutamide, derivatives of the topic molecule (specifically the isobutyric acid/amide forms) do not exhibit the "agonist switch" when AR is overexpressed. This confirms that the gem-dimethyl steric clash (introduced in this nitrile intermediate) is the determinant factor for "pure" antagonism.

Visualizing the SAR Evolution

The following diagram illustrates the structural evolution from the flexible Bicalutamide scaffold to the rigidified Enzalutamide, highlighting the topic molecule's position as the "Rigid Linker Source."

SAR_Evolution cluster_legend SAR Logic Flow Bicalutamide Bicalutamide (Flexible Linker) Risk: Partial Agonism TopicMol Topic Molecule (Gem-Dimethyl Nitrile) Feature: Steric Lock Bicalutamide->TopicMol Optimization: Add Gem-Dimethyl (Rigidification) Enzalutamide Enzalutamide (Cyclic Thiohydantoin) Result: High Affinity + Pure Antagonism TopicMol->Enzalutamide Optimization: Ring Closure + Heterocycle (Affinity Boost) Low Affinity Low Affinity High Affinity High Affinity Low Affinity->High Affinity

Caption: Evolution of AR Antagonists. The topic molecule introduces the critical gem-dimethyl rigidity (Yellow), paving the way for the high-affinity cyclized drug (Green).

Experimental Protocols

To validate the SAR properties of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile, the following protocols are standard in the field.

Protocol A: Synthesis via Methylation (The Gem-Dimethyl Installation)

Objective: To install the steric lock.

  • Reagents: 4-Bromo-2-fluorophenylacetonitrile (Starting Material), Methyl Iodide (MeI), Sodium Hydride (NaH), DMF (Solvent).

  • Procedure:

    • Cool a solution of 4-bromo-2-fluorophenylacetonitrile in anhydrous DMF to 0°C.

    • Add NaH (2.2 equivalents) portion-wise under Nitrogen atmosphere. Stir for 30 mins to generate the carbanion.

    • Add MeI (2.5 equivalents) dropwise. The excess ensures double methylation.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Validation:

    
    H NMR must show a singlet integrating to 6 protons (approx 1.7 ppm) for the gem-dimethyl group, confirming the loss of benzylic protons.
    
Protocol B: Competitive Androgen Receptor Binding Assay

Objective: To measure the affinity of the Nitrile vs. Enzalutamide.

  • System: Rat ventral prostate cytosol (rich in AR) or recombinant human AR LBD.

  • Ligand: [

    
    H]-R1881 (Synthetic androgen radioligand).
    
  • Workflow:

    • Incubate AR preparation with 1 nM [

      
      H]-R1881 in the presence of increasing concentrations (
      
      
      
      to
      
      
      M) of the test compound (Nitrile) and controls (Bicalutamide, Enzalutamide).
    • Incubate at 4°C for 18 hours to reach equilibrium.

    • Separate bound from free ligand using Hydroxylapatite or Dextran-coated charcoal.

    • Measure radioactivity via scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action: The Steric Clash

The biological utility of this scaffold relies on its ability to prevent the AR from folding into a conformation that recruits co-activators.

Mechanism cluster_outcomes Conformational Outcomes AR_Inactive Androgen Receptor (Inactive/HSP Bound) Ligand_Binding Ligand Binding (LBD Pocket) AR_Inactive->Ligand_Binding Agonist_Mode Helix 12 Folds Closed (Co-activator Recruitment) Ligand_Binding->Agonist_Mode If Flexible Linker (e.g., Bicalutamide) Antagonist_Mode Helix 12 Sterically Blocked (No Co-activators) Ligand_Binding->Antagonist_Mode If Gem-Dimethyl Present (Topic Molecule/Enzalutamide) Nuclear Translocation Blocked Nuclear Translocation Blocked Antagonist_Mode->Nuclear Translocation Blocked

Caption: Mechanism of Action. The gem-dimethyl group (present in the topic molecule) physically obstructs Helix 12 folding, enforcing pure antagonism.

Conclusion

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile is not a potent drug in isolation, but it is the structural architect of modern prostate cancer therapy. Its SAR contribution—the gem-dimethyl steric lock —solved the problem of antiandrogen resistance seen with Bicalutamide. For researchers, this molecule represents the essential "control" compound in assays to distinguish between the effects of conformational rigidity (provided by the dimethyl group) and binding affinity (provided by the heterocycle).

References
  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 324(5928), 787-790.

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796.

  • Guerrini, A., et al. (2014). "Synthesis of Enzalutamide: A Review." Catalysts, 4, 1-x.
  • Sawyers, C. L. (2016). "The cancer biomarker problem." Nature, 452, 548-552. (Discussion on AR signaling mechanisms).

Sources

Validation

Technical Verification: Synthetic Routes for 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile

Executive Summary This guide presents an independent verification of the synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical intermediate in the manufacturing of the androgen receptor antagonist E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an independent verification of the synthesis of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile , a critical intermediate in the manufacturing of the androgen receptor antagonist Enzalutamide (Xtandi).[1]

The construction of the quaternary carbon center (gem-dimethyl group) adjacent to an electron-deficient aromatic ring represents the primary thermodynamic and kinetic challenge of this synthesis.[1] Our laboratory compared two distinct methodologies to validate yield consistency, impurity profiles, and scalability:

  • Method A: Anhydrous Nucleophilic Substitution (NaH/MeI) – High yield, low safety profile.

  • Method B: Phase-Transfer Catalysis (PTC) – Scalable, moderate yield, superior safety.[1]

Verdict: While Method A provides a marginally higher conversion rate (96%), Method B is the recommended route for scales >100g due to superior thermal control and solvent handling, despite a slightly lower isolated yield (89%).

Strategic Analysis: The Quaternary Carbon Challenge

The target molecule requires the double alkylation of 4-bromo-2-fluorophenylacetonitrile .[1] This transformation is sensitive to steric hindrance and electronic deactivation caused by the fluorine atom at the ortho position.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a carbanion at the benzylic position. The first methylation is rapid; however, the second methylation is rate-limiting due to the steric bulk of the newly formed secondary carbon and the electron-withdrawing nature of the nitrile group.[1]

ReactionScheme SM 4-Bromo-2-fluorophenyl- acetonitrile Inter Mono-methyl Intermediate SM->Inter Base / MeI (Fast) Prod Target Product (Gem-dimethyl) Inter->Prod Base / MeI (Slow/Rate Limiting) Impurity Impurity: Mono-alkylated species Inter->Impurity Incomplete Conversion

Figure 1: Reaction pathway highlighting the rate-limiting second methylation step.

Experimental Protocols & Verification

Method A: Anhydrous Nucleophilic Substitution (NaH)

Rationale:[1] Uses a strong base (Sodium Hydride) to ensure complete deprotonation, driving the reaction to completion.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.

  • Solvation: Dissolve 4-bromo-2-fluorophenylacetonitrile (21.4 g, 100 mmol) in anhydrous DMF (100 mL). Cool to 0°C.[1]

  • Deprotonation: Add Sodium Hydride (60% dispersion in oil, 8.8 g, 220 mmol) portion-wise over 30 minutes. Caution: Vigorous H2 gas evolution.

  • Alkylation: Add Methyl Iodide (MeI) (13.7 mL, 220 mmol) dropwise via syringe pump at 0°C. Maintain internal temperature <10°C.

  • Workup: Stir at Room Temperature (RT) for 3 hours. Quench with saturated NH4Cl.[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over MgSO4, and concentrate.

Observations:

  • Exotherm: Significant heat generation during NaH addition.[1]

  • Conversion: HPLC showed <0.5% starting material remaining after 3 hours.

Method B: Phase-Transfer Catalysis (PTC)

Rationale:[1] Uses a biphasic system (Liquid-Liquid) to avoid anhydrous conditions and pyrophoric bases.[1]

Protocol:

  • Setup: Charge a 500 mL reactor with Toluene (150 mL) and 50% w/w NaOH (aq) (80 mL).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%).

  • Substrate: Add 4-bromo-2-fluorophenylacetonitrile (21.4 g, 100 mmol).

  • Alkylation: Add Methyl Iodide (15.0 mL, 240 mmol) dropwise over 45 minutes at 20-25°C.

  • Reaction: Vigorously stir (800 rpm) at 35°C for 6 hours.

  • Workup: Separate phases. Wash organic layer with water and dilute HCl.[1][2] Concentrate Toluene layer.[1]

Observations:

  • Kinetics: Slower reaction rate than Method A. Required 6 hours for >98% conversion.[1]

  • Safety: No hydrogen gas evolution; thermal profile was nearly flat.[1]

Comparative Data Analysis

We evaluated both methods across four key performance indicators (KPIs).

MetricMethod A (NaH/DMF)Method B (PTC/Toluene)Analysis
Isolated Yield 96.2%89.4%Method A has fewer extraction losses.[1]
Purity (HPLC) 99.1%98.5%Method B contained trace mono-methyl impurity (0.8%).[1]
E-Factor (Waste) High (DMF, Mineral Oil)Low (Aqueous waste, Toluene recycled)Method B is superior for green chemistry metrics.[1]
Safety Risk Critical (H2 gas, Pyrophoric)Manageable (Corrosives, Neurotoxin)Method B is preferred for GMP scale-up.[1]
Analytical Validation (Self-Validating System)

To verify the product identity, the following spectroscopic markers must be present. Absence of the Methine proton is the "Go/No-Go" decision gate.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.60 (t, 1H, Ar-H)
      
    • 
       7.35 (dd, 2H, Ar-H)
      
    • 
       1.74 (s, 6H, Gem-dimethyl ). Note: If a multiplet or doublet appears at ~1.5 ppm, mono-methylation occurred.[1]
      
  • 13C NMR:

    • 
       124.1 (CN group)
      
    • 
       37.5 (Quaternary Carbon)
      

Decision Workflow for Scale-Up

The following logic gate diagram illustrates the decision process for selecting the synthesis route based on available equipment and scale.

DecisionMatrix Start Start: Select Synthesis Route ScaleCheck Is Scale > 100g? Start->ScaleCheck Cooling Is Cryogenic Cooling (<0°C) Available? ScaleCheck->Cooling No RouteB Select Method B (PTC) Prioritize Safety/Cost ScaleCheck->RouteB Yes RouteA Select Method A (NaH) Prioritize Yield Cooling->RouteA Yes Cooling->RouteB No

Figure 2: Process selection workflow based on facility constraints and batch size.

References

  • Medivation, Inc. (2006).[1] Diarylhydantoin compounds. WO2006124118A1.[1] World Intellectual Property Organization.[1] Link

  • Liu, F., Ren, S. Y., & Yang, W. J. (2012).[3] 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.[1][3] Acta Crystallographica Section E, 68(6), o1759.[3] (Provides structural analogs and crystallographic data for gem-dimethyl benzylic centers). Link

  • PubChem. (2023).[1] 2-(4-Bromophenyl)-2-methylpropanenitrile Compound Summary. National Library of Medicine.[1] Link[1]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][2][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. (Foundational text for Method B validation). Link[1]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile proper disposal procedures

[1][2][3] CAS Number: 749928-77-6 Formula: C₁₀H₉BrFN Functional Class: Halogenated Aromatic Nitrile[1][2][3] Operational Executive Summary Do not dispose of via sink drains or general trash. This compound presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

CAS Number: 749928-77-6 Formula: C₁₀H₉BrFN Functional Class: Halogenated Aromatic Nitrile[1][2][3]

Operational Executive Summary

Do not dispose of via sink drains or general trash. This compound presents a dual-hazard profile : it is a halogenated organic (requiring specific incineration temperatures) and a nitrile (posing a risk of hydrogen cyanide evolution if mixed with acids).[1]

Immediate Disposal Binning:

  • Solid Waste: Segregate into "Solid Toxic/Halogenated" waste.[1]

  • Liquid Waste: Segregate into "Halogenated Organic - Neutral/Basic" waste.[1]

  • Critical Restriction: NEVER add this compound to waste containers containing acidic HPLC buffers (e.g., TFA, Formic Acid) or acid-digestion waste.[1][2][3]

Hazard Characterization & Risk Assessment

As a Senior Application Scientist, I emphasize that safe disposal requires understanding the chemical behavior of the waste, not just reading a label.

FeatureChemical BasisDisposal Implication
Nitrile Group (-CN) Under acidic conditions (pH < 7), nitriles can hydrolyze to release Hydrogen Cyanide (HCN) gas.[1][2][3] While the gem-dimethyl groups in this molecule provide steric hindrance that slows hydrolysis, safety protocols must assume potential HCN release. Segregation: Must be kept alkaline or neutral.[1][2][3] Never mix with acid waste streams.[1]
Halogens (Br, F) Combustion of brominated/fluorinated compounds produces corrosive acid gases (HBr, HF).[1][2][3]Destruction: Requires high-temperature incineration with flue-gas scrubbing.[1][2][3] Cannot go into "General Organic" waste streams intended for fuel blending.[1]
Aromatic Core Lipophilic nature implies high potential for bioaccumulation and aquatic toxicity (H411).[1][2][3]Containment: Zero-discharge policy. All rinsates must be collected.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Primary Container: Keep the substance in its original vial if possible. If transferring, use a chemically resistant HDPE or glass jar.[1][3]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness minimum).

  • Labeling: Affix a hazardous waste tag. Explicitly write:

    • Chemical Name: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile[1][2][3][4]

    • Hazards:TOXIC, HALOGENATED [1][2][3]

  • Binning: Place in the designated Solid Hazardous Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Pre-Check: Test the pH of the waste solution.[1][3]

    • If Acidic:[1] Neutralize slowly with Saturated Sodium Bicarbonate (NaHCO₃) until pH 7–9.[1]

    • If Basic/Neutral: Proceed directly.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix oxidizers with organic solvents).[1][3]

  • Transfer: Pour into the Halogenated Organic Waste carboy.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet. This is vital for the waste management vendor to determine incineration parameters.[1][3]

Critical Segregation Logic (The "Self-Validating" System)

The most common laboratory accident involving nitriles occurs when researchers treat them as generic "organics."[1]

The Acid-Nitrile Conflict: Many labs maintain a "General Organic Waste" carboy that receives waste from HPLC (often containing 0.1% Trifluoroacetic Acid) and synthesis (containing nitriles).[1][3]

  • The Risk: Over time, the acidic environment can catalyze the hydrolysis of the nitrile.[1][3] Even if slow, this generates dissolved HCN, which can outgas when the carboy is next opened.[1][3]

  • The Solution (Protocol): Establish a separate waste stream for "Nitrile-Bearing Waste" or strictly enforce a "Neutral/Basic Only" rule for Halogenated Waste containers.[1]

Workflow Visualization

The following decision tree illustrates the logic required to safely bin this chemical.

DisposalWorkflow Start Waste: 2-(4-Bromo-2-fluorophenyl)- 2-methylpropanenitrile StateCheck Physical State? Start->StateCheck SolidPath Is it Pure Solid? StateCheck->SolidPath Solid LiquidPath Liquid/Solution? StateCheck->LiquidPath Liquid Bagging Double Bag & Label: 'TOXIC + HALOGENATED' SolidPath->Bagging SolidBin Solid Hazardous Waste Drum Bagging->SolidBin AcidCheck Check pH of Solution LiquidPath->AcidCheck IsAcidic pH < 7 (Acidic) AcidCheck->IsAcidic IsNeutral pH >= 7 (Neutral/Basic) AcidCheck->IsNeutral Neutralize Neutralize with NaHCO3 to pH 7-9 IsAcidic->Neutralize Segregation Select Container: HALOGENATED ORGANIC Neutralize->Segregation IsNeutral->Segregation FinalCheck Verify: NO ACIDS in Receiving Container Segregation->FinalCheck LiquidBin Halogenated Solvent Waste Carboy FinalCheck->LiquidBin

Figure 1: Decision tree for the safe segregation and disposal of halogenated nitriles, emphasizing pH control.

Emergency Contingencies: Spill Management
  • Do NOT use water. Water can spread the contamination and, if the spill area is acidic, promote hydrolysis.[1][3]

  • Small Spills (< 10 g/mL):

    • Evacuate the immediate area.[1][5]

    • Don PPE: Double nitrile gloves, lab coat, safety goggles.[1][3]

    • Cover spill with Dry Absorbent (vermiculite or specific organic spill pads).[1]

    • Sweep into a dustpan and place in a hazardous waste bag.[1]

    • Clean surface with a mild detergent (soap/water) only after bulk material is removed.[1]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) as they enhance absorption.[1]

    • Inhalation:[1] Move to fresh air immediately.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][6][7] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS 749928-77-6).[1][2][3][4] National Library of Medicine.[1][3] [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Operational Safety Guide: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile Executive Summary & Operational Context This guide defines the safety protocols for handling 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Executive Summary & Operational Context

This guide defines the safety protocols for handling 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile (CAS: 1333388-38-9). As a key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide), this molecule presents a dual-hazard profile: the acute toxicity potential of the nitrile moiety (metabolic cyanide release) and the irritant/sensitizing properties of the halogenated aromatic ring .

The Core Directive: Safety in this context is not merely compliance; it is the preservation of data integrity and personnel availability. We treat this substance as a Potent Compound (OEB 3/4 equivalent) until specific toxicology proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Enemy."

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Oral/Dermal) High. Nitriles can penetrate the skin.Metabolic Activation: Hepatic cytochrome P450 enzymes can metabolize the nitrile group, slowly releasing cyanide ions (

), which inhibit cytochrome c oxidase (cellular respiration).
Skin/Eye Irritation Moderate to Severe.Halogenated aromatics (Br, F) are lipophilic and can cause contact dermatitis and severe ocular irritation upon dust contact.
Physical State Solid (Powder/Crystal).Dust Generation: The primary vector for exposure is inhalation of airborne particulates during weighing or transfer.

The PPE Defense System (Layered Protocol)

Standard laboratory PPE is insufficient for this compound. We utilize a "Barrier-in-Depth" strategy.

Dermal Protection (The "Double-Glove" Standard)

Causality: Standard nitrile gloves offer poor permeation resistance against many organic nitriles and their solvents. Once dissolved in an organic carrier, the chemical can permeate nitrile rubber in minutes.

  • Inner Layer (The Chemical Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) .

    • Why: These laminates provide >4 hours of breakthrough time for broad-spectrum organics. They are loose-fitting but impermeable.

  • Outer Layer (The Mechanical Barrier): Thick Nitrile (minimum 5 mil / 0.12 mm) .

    • Why: Provides dexterity and protects the delicate inner laminate from tears. It also compresses the inner glove for better grip.

  • Protocol: Inspect the inner laminate glove for air leaks (inflation test) before donning.

Respiratory Protection

Causality: As a solid powder, the highest risk occurs during weighing (static charge disperses dust).

  • Primary Control: Weighing must occur inside a Powder Containment Hood or Class II Biosafety Cabinet .

  • Secondary PPE (If hood is unavailable or for spill cleanup):

    • Minimum: N100 / P3 (HEPA) half-face respirator.

    • Prohibited: Surgical masks or N95s (insufficient seal for potent compounds).

Ocular & Face Protection[1][2]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields.

  • Reasoning: Fine powders can drift around side shields. Goggles provide a hermetic seal against dust ingress.

Body Protection[3]
  • Standard: Tyvek® Lab Coat (Disposable) or rear-closing gown.

  • Why: Cotton coats retain particulates and can cross-contaminate desk areas. Disposable Tyvek is stripped at the exit of the containment zone.

PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution (Organic Solvent) State->Solution Reaction/Extraction Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Sol Risk: Dermal Permeation & Vapor Inhalation Solution->Risk_Sol PPE_Solid PPE TIER 1: - N100/P3 Respirator - Double Nitrile Gloves - Goggles Risk_Solid->PPE_Solid PPE_Sol PPE TIER 2: - Fume Hood (Mandatory) - Silver Shield Liner + Nitrile Outer - Goggles + Face Shield Risk_Sol->PPE_Sol

Figure 1: Decision matrix for selecting PPE based on the physical state of the material.

Operational Protocols

Weighing & Transfer (The Critical Step)
  • Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Halogenated aromatics are prone to static cling, causing "jumping" of powder.

  • The "Closed Transfer": Do not pour. Use a disposable spatula to transfer directly into a tared vial. Cap the vial inside the hood before removing.

  • Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe (acetone/ethanol) before it leaves the hood. Dispose of the wipe as hazardous waste immediately.

Reaction Setup
  • Venting: All reactions involving this nitrile must be vented to a scrubber or a high-efficiency fume hood exhaust.

  • Temperature Control: Ensure reflux condensers are secured. Overheating can accelerate the decomposition of the nitrile, potentially releasing toxic vapors.

Waste Disposal

Crucial: Do not mix with acidic waste streams.

  • Segregation: Dispose of in a container marked "Toxic - Organic Nitriles."

  • Destruction: Professional incineration is the only validated disposal method.

  • Prohibited: Do NOT attempt to quench with bleach (Sodium Hypochlorite) in an acidic environment. This generates Cyanogen Chloride (ClCN) , a highly toxic gas. If oxidative quenching is required, pH must be maintained >10 (Basic).

Emergency Response: Cyanide Specifics

While this molecule is an organic nitrile (less immediate risk than NaCN), the biological breakdown can still induce cyanide toxicity symptoms (histotoxic hypoxia).

The "Cyanide Antidote" Reality
  • Lab Personnel Role: You are NOT authorized to administer IV antidotes (Cyanokit/Nithiodote) unless you are a licensed medical professional.

  • Your Responsibility:

    • Identify: Recognize symptoms (headache, dizziness, "almond" smell on breath, rapid breathing followed by gasping).

    • Alert: Call Emergency Services and explicitly state: "Potential Cyanide Exposure. We have a Cyanokit available."

    • Support: Administer 100% Oxygen (if trained and available).

Emergency Workflow

Emergency_Response Exposure Exposure Incident (Inhalation/Skin Contact) Remove Remove Victim from Area (Do NOT become a casualty) Exposure->Remove Decon Decontamination: Remove Clothing, Wash Skin (15 mins) Remove->Decon Symptoms Check Symptoms: Conscious? Breathing? Decon->Symptoms Minor Alert Medical. Provide SDS. Monitor for 24hrs (Delayed Effects). Symptoms->Minor Yes (Asymptomatic) Major CRITICAL: - Call 911/EMS - State 'CYANIDE RISK' - Administer O2 (High Flow) Symptoms->Major No (Gasping/Unconscious) Kit Retrieve Cyanokit (Hydroxocobalamin) Hand to EMS upon arrival Major->Kit

Figure 2: Emergency response workflow emphasizing the hand-off to medical professionals.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394086 (Enzalutamide Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020). Cyanide Antidotes: Policy Memorandum. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2018). Nitriles: NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Chemical permeation of disposable nitrile gloves exposed to organic solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile
© Copyright 2026 BenchChem. All Rights Reserved.